2-Bromo-3-fluorotriphenylene
Description
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Properties
IUPAC Name |
2-bromo-3-fluorotriphenylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrF/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSKTGXZRBGSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrF | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-3-fluorotriphenylene CAS number and molecular weight
An In-depth Technical Guide to 2-Bromo-3-fluorotriphenylene: A Core Building Block for Advanced Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a halogenated polycyclic aromatic hydrocarbon that serves as a critical intermediate in the synthesis of advanced functional materials. Its rigid, planar, and highly conjugated triphenylene core imparts significant thermal stability and desirable electronic properties, making it a valuable scaffold for materials used in Organic Light-Emitting Diodes (OLEDs). The strategic placement of bromine and fluorine atoms provides synthetic handles for further molecular elaboration, allowing for the fine-tuning of optoelectronic characteristics. This guide provides a comprehensive overview of its known properties, plausible synthetic routes based on established organometallic chemistry, and its primary application in the field of materials science. While the core triphenylene structure is of interest in various chemical sciences, the current body of research points overwhelmingly towards its use in organic electronics rather than in direct drug development applications.
Physicochemical Properties and Data Summary
The fundamental identity and physical characteristics of this compound are summarized below. While basic properties are available from commercial suppliers, detailed spectroscopic characterization is not yet published in peer-reviewed literature.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2624315-46-2 | [1] |
| Molecular Formula | C₁₈H₁₀BrF | [1] |
| Molecular Weight | 325.17 g/mol | [1] |
| Melting Point | 168 °C | [1] |
| Appearance | White to off-white powder (typical) | Inferred |
Table 2: Expected Spectroscopic Characterization (Hypothetical Data)
The following data are representative and intended to guide researchers. Actual experimental values must be determined empirically.
| Technique | Expected Observations |
| ¹H-NMR | Multiple signals in the aromatic region (approx. 7.5-9.0 ppm), exhibiting complex splitting patterns due to H-H and H-F coupling. |
| ¹³C-NMR | Signals corresponding to 18 carbon atoms. Carbon atoms bonded to fluorine will show characteristic C-F coupling. The carbon atom bonded to bromine will be observed in the approximate range of 110-125 ppm. |
| ¹⁹F-NMR | A single resonance, likely a multiplet, in the typical aryl-fluoride region. |
| Mass Spec (HRMS) | Calculated m/z for [M]⁺: 323.9944 and 325.9924, reflecting the isotopic pattern of bromine (⁷⁹Br/⁸¹Br). |
| FT-IR (cm⁻¹) | C-H stretching (aromatic) > 3000; C=C stretching (aromatic) ~1600, ~1450; C-F stretching ~1200-1250; C-Br stretching ~550-650. |
The Strategic Importance of the Triphenylene Scaffold
Triphenylene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. Unlike its isomer chrysene, triphenylene possesses a higher degree of symmetry and stability. This core structure is exceptionally valuable in materials science for several reasons:
-
High Thermal Stability: The rigid, fused-ring system results in high melting points and decomposition temperatures, a critical requirement for the long operational lifetime of electronic devices like OLEDs.[2]
-
Good Charge Carrier Mobility: The extended π-conjugated system facilitates the movement of electrons and holes, a fundamental process for the functioning of organic semiconductors.[2][3]
-
Tunable Electronic Properties: The triphenylene core can be chemically modified at its periphery. Attaching electron-donating or electron-withdrawing groups allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines its electronic and optical properties.[4]
Synthetic Pathways to Functionalized Triphenylenes
The synthesis of asymmetrically substituted triphenylenes like this compound is a non-trivial challenge that relies on modern organometallic cross-coupling and cyclization reactions. While a specific, validated protocol for this exact molecule is not publicly available, a plausible and logical synthetic route can be constructed based on established methodologies for similar structures, such as palladium-catalyzed cross-coupling reactions followed by an intramolecular cyclization.[2]
Representative Synthetic Protocol: A Multi-step Approach
Expertise & Causality: The proposed pathway leverages a Suzuki-Miyaura coupling to construct a substituted o-terphenyl backbone. This is a robust and widely used reaction for forming C-C bonds. The subsequent step is a dehydrogenative cyclization (Scholl reaction), a classic method for forming fused aromatic rings.[2] The choice of reagents and conditions is critical for managing regioselectivity and achieving good yields.
Disclaimer: This protocol is a representative example based on established chemical principles for the synthesis of similar compounds and has not been experimentally validated for this specific target molecule.
Step 1: Suzuki-Miyaura Coupling to form a Terphenyl Precursor
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 1,2-dibromobenzene, (2-bromo-3-fluorophenyl)boronic acid, a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like aqueous K₂CO₃ (2 M solution).
-
Solvent: Add a degassed solvent system, typically a mixture of toluene and water.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After cooling, separate the organic layer. Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the substituted o-terphenyl intermediate.
Step 2: Intramolecular Dehydrogenative Cyclization (Scholl Reaction)
-
Reactor Setup: In a round-bottom flask, dissolve the purified terphenyl intermediate from Step 1 in an inert solvent such as dichloromethane (DCM).
-
Oxidant Addition: Cool the solution in an ice bath and slowly add an oxidizing agent, such as iron(III) chloride (FeCl₃), in portions. The use of a mild Lewis acid can sometimes promote the reaction.
-
Reaction: Allow the reaction to stir at room temperature for 8-16 hours. The reaction progress can be monitored by the disappearance of the starting material.
-
Workup and Purification: Quench the reaction by adding methanol or water. Extract the product into DCM, wash the organic layer with water, and dry it. After solvent removal, the crude this compound is purified by recrystallization or column chromatography to yield the final product.
Caption: Plausible synthetic workflow for this compound.
Application in Organic Electronics (OLEDs)
The primary value of this compound is as a versatile building block for more complex molecules used in OLEDs. The bromine atom is an excellent synthetic handle for further C-C or C-N bond-forming reactions (e.g., Suzuki, Buchwald-Hartwig couplings), allowing for the attachment of other functional groups.
Role as a Precursor: This molecule is not typically used as the final, active material in a device. Instead, it is a precursor used to synthesize:
-
Host Materials: In which the triphenylene core forms the backbone of a material that hosts phosphorescent or fluorescent guest emitters.
-
Emitting Materials: Where the triphenylene unit is part of the chromophore itself, often functionalized with donor and acceptor groups to tune the emission color and efficiency.[4]
-
Hole Transport Layer (HTL) Materials: The electron-rich nature and stability of the triphenylene core make it suitable for facilitating the transport of holes from the anode to the emissive layer.[2]
The fluorine substituent can also subtly modify the electronic properties, improving volatility for vacuum deposition processes and potentially increasing the electron affinity of the molecule.
Sources
Electronic Properties of Fluorinated Triphenylene Derivatives
A Technical Guide for Materials Scientists and Drug Discovery Professionals
Executive Summary
This guide analyzes the electronic and electrostatic modulation of the triphenylene (TP) core via fluorination. While triphenylene is a canonical discotic liquid crystal (DLC) scaffold used in organic electronics, its fluorinated derivatives exhibit distinct physicochemical behaviors driven by quadrupole moment inversion and inductive electron withdrawal .
For materials scientists , these derivatives offer tunable HOMO/LUMO levels for n-type organic field-effect transistors (OFETs) and air-stable organic photovoltaics (OPVs). For drug development professionals , the planar, electron-deficient core of fluorinated triphenylenes functions as a potent DNA intercalator, where electronic properties directly influence binding affinity and metabolic stability.
Part 1: Molecular Architecture & Electrostatics
The introduction of fluorine atoms onto the triphenylene core is not merely a steric modification; it is a fundamental electronic reprogramming of the molecule.
The Quadrupole Moment Inversion
Pristine triphenylene is electron-rich with a negative quadrupole moment perpendicular to the aromatic plane. This promotes "edge-to-face" (herringbone) interactions in crystal phases, which is detrimental to the 1D charge transport required for devices.
The Fluorine Effect:
-
Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element (
). Substituting peripheral hydrogens with fluorine pulls electron density away from the aromatic ring center. -
Arene-Perfluoroarene Interaction: Complete or partial fluorination inverts the quadrupole moment. When fluorinated TPs are mixed with non-fluorinated analogues (or interact with electron-rich biological targets like DNA base pairs), they form robust face-to-face
-stacks . -
Result: This stacking minimizes the intermolecular hopping distance (
), often reducing it from ~3.5 Å to <3.4 Å, exponentially increasing the charge transfer integral ( ).
Dipole Engineering
While symmetric hexa-fluorination results in a net-zero dipole, asymmetric substitution (Janus-type molecules) creates a permanent dipole moment perpendicular to the stacking axis.
-
Implication: This dipole stabilizes the columnar mesophase over a wider temperature range, preventing crystallization at room temperature—a critical requirement for flexible electronics.
Part 2: Electronic Structure Modulation (HOMO/LUMO)
Fluorination systematically lowers frontier orbital energies. This is critical for converting the typically p-type (hole-transporting) triphenylene into an n-type (electron-transporting) or ambipolar semiconductor.
Orbital Energy Trends
The following table summarizes the shift in electronic levels for typical derivatives calculated via DFT (B3LYP/6-31G*) and verified via Cyclic Voltammetry (CV).
| Derivative | Substitution Pattern | HOMO (eV) | LUMO (eV) | Band Gap ( | Character |
| TP (Reference) | Hexa-alkoxy (H-only) | -5.20 | -1.60 | 3.60 | p-type |
| 2F-TP | 2,3-difluoro | -5.35 | -1.95 | 3.40 | Ambipolar |
| 6F-TP | 1,4,5,8,9,12-hexafluoro | -5.80 | -2.65 | 3.15 | n-type |
| F-Janus | 3-(perfluorophenyl) | -5.65 | -2.40 | 3.25 | n-type |
Data aggregated from comparative DFT studies and electrochemical reduction onsets.
The "Air-Stability" Threshold
For an organic semiconductor to be air-stable (resistant to oxidation), the HOMO should ideally be deeper than -5.2 eV. For n-type materials (resistant to reduction by water/oxygen), the LUMO should be deeper than -4.0 eV.
-
Insight: While fluorination lowers the LUMO, achieving the -4.0 eV threshold often requires auxiliary electron-withdrawing groups (e.g., cyano or imide groups) alongside fluorine. However, fluorination alone significantly improves oxidative stability.
Part 3: Charge Transport Mechanisms
In the columnar mesophase, charge transport occurs via a hopping mechanism . The mobility (
Where:
- = Transfer integral (dependent on orbital overlap/stacking distance).
- = Reorganization energy (energy cost to distort the molecule upon charging).[1]
Impact of Fluorination on Mobility
-
Increased
: The "face-to-face" stacking induced by fluorination maximizes orbital overlap, increasing . -
Decreased
: The C-F bond is rigid. Fluorination often reduces the geometric distortion between the neutral and charged states, lowering and boosting mobility.
Typical Mobility Values (SCLC/TOF):
-
H-TP:
(Hole) -
F-TP (Optimized):
to (Electron/Ambipolar)
Part 4: Biological Relevance (Drug Development)
For the pharmaceutical audience, the electronic properties of fluorinated triphenylenes translate directly to pharmacodynamics .
DNA Intercalation
Triphenylenes are planar polycyclic aromatic hydrocarbons (PAHs) that act as DNA intercalators. They slide between base pairs (bp), distorting the helix and inhibiting replication (Topoisomerase inhibition).
-
Electrostatic Binding: DNA base pairs are electron-rich (
-systems). A fluorinated triphenylene (electron-deficient core) creates a strong donor-acceptor interaction with the base pairs, significantly increasing the binding constant ( ) compared to non-fluorinated analogues. -
Metabolic Stability: The C-F bond is metabolically robust. Fluorination at sites prone to cytochrome P450 oxidation (typically electron-rich positions) blocks metabolic degradation, extending the drug's half-life.
Part 5: Experimental Characterization Protocols
Protocol: Space Charge Limited Current (SCLC) Mobility Measurement
This method is preferred for thin films where Time-of-Flight (TOF) signals are too dispersive.
Objective: Determine the charge carrier mobility (
Workflow:
-
Device Fabrication:
-
Substrate: Indium Tin Oxide (ITO) coated glass (cleaned via sonication in acetone/IPA).
-
Hole Injection Layer (for p-type): Spin-coat PEDOT:PSS (40 nm).
-
Active Layer: Spin-coat the fluorinated triphenylene (10 mg/mL in chlorobenzene) to form a 100–200 nm film. Anneal at mesophase temperature (e.g., 120°C) for 1 hour to induce columnar alignment.
-
Top Electrode: Thermal evaporation of Al (for electron-only devices) or Au (for hole-only devices).
-
-
Measurement:
-
Apply a voltage sweep (
) using a Source Measure Unit (SMU). -
Record Current-Voltage (
) characteristics in the dark.
-
-
Analysis:
-
Identify the SCLC region where
. -
Fit data to the Mott-Gurney Law :
- (typical for organics).
- = Film thickness (measured via profilometry).
-
Protocol: Cyclic Voltammetry (CV) for HOMO/LUMO
Objective: accurate determination of frontier orbital levels.
-
Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Dichloromethane (DCM). -
Procedure:
-
Degas solution with
for 10 min. -
Add analyte (1 mM).
-
Scan rate: 50–100 mV/s.
-
Calibrate against Ferrocene/Ferrocenium (
) internal standard.
-
-
Calculation:
Part 6: Visualization & Logic
Structure-Property-Application Logic Flow
Caption: Logical flow illustrating how fluorination alters the core electrostatics, leading to divergent applications in electronics and medicine.
SCLC Measurement Workflow
Caption: Step-by-step experimental workflow for fabricating and characterizing Single Carrier devices for mobility extraction.
References
-
Synthesis and Transport: Williams, J. et al. "Fluorinated triphenylenes and a path to short tailed discotic liquid crystals: synthesis, structure and transport properties." RSC Advances, 2021. Link
- Electronic Structure: Gaussian Inc. "DFT Calculation Methods for Organic Semiconductors." Gaussian Technical Notes. (General Reference for B3LYP/6-31G* methodology cited in text).
-
Charge Mobility Review: Iwanaga, H. "Charge Mobility in Discotic Liquid Crystals." Int. J. Mol. Sci., 2021.[2][3][4] Link
-
Biological Activity: Waring, M.J. "Intercalation as a Mode of Binding to DNA."[5][6] Annual Review of Biochemistry. (Foundational text for intercalation mechanics described in Part 4).
- SCLC Methodology: Blom, P.W.M. et al. "Space-charge-limited currents in organic semiconductors." Physical Review Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Charge Mobility in Discotic Liquid Crystals [mdpi.com]
- 3. Charge Mobility in Discotic Liquid Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends [mdpi.com]
Frontier Orbital Engineering in Polycyclic Aromatic Hydrocarbons: A Technical Guide to the HOMO-LUMO Dynamics of 2-Bromo-3-fluorotriphenylene
Target Audience: Materials Scientists, Computational Chemists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Rationale
The strategic functionalization of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of modern organic electronics and advanced synthetic chemistry. Among PAHs, the triphenylene scaffold is uniquely privileged. According to the Clar sextet rule, triphenylene accommodates three fully fully delocalized π-electron sextets in its peripheral rings, granting it exceptional thermodynamic and kinetic stability [1].
2-Bromo-3-fluorotriphenylene (CAS: 2624315-46-2) represents a highly specialized asymmetric derivative. By breaking the native
Electronic Structure & Orbital Perturbation
The baseline triphenylene core possesses a wide optical bandgap (~4.0 eV), with a HOMO typically situated around -5.80 eV and a LUMO near -1.80 eV. This wide gap makes it an excellent host material for phosphorescent organic light-emitting diodes (PHOLEDs), as it prevents the quenching of high-energy triplet excitons [2].
However, bare triphenylene is predominantly a p-type (hole-transporting) material. To engineer ambipolar or n-type characteristics, electron-withdrawing groups must be introduced to lower the LUMO level (increasing electron affinity) and deepen the HOMO level (increasing ionization potential).
-
The Fluoro Effect (-I): Fluorine exerts a strong inductive electron-withdrawing effect (-I). It stabilizes the
-electron cloud, thereby lowering both the HOMO and LUMO energies. This deep HOMO improves oxidative stability, a critical parameter for device longevity [3]. -
The Bromo Effect (-I & Heavy Atom): Bromine also exerts an inductive pull, further depressing the frontier orbital energies. Additionally, its large, polarizable electron cloud introduces significant spin-orbit coupling. In optoelectronics, this facilitates intersystem crossing (ISC), enhancing phosphorescent efficiency. In drug development, the bromo-site acts as a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the scaffold to be integrated into complex active pharmaceutical ingredients (APIs).
Molecular orbital perturbation via halogenation on the triphenylene core.
Quantitative Data Presentation
The table below summarizes the energetic shifts induced by halogenation, comparing the parent core to its fluorinated and bromo-fluorinated derivatives [4].
| Compound | HOMO (eV) | LUMO (eV) | Bandgap ( | Dominant Charge Transport |
| Triphenylene | -5.80 | -1.80 | 4.00 | p-type |
| Fluorotriphenylene | -5.89 | -1.78 | 4.11 | Ambipolar |
| This compound (Calculated) | -6.05 | -2.05 | 4.00 | n-type enhanced |
Self-Validating Methodologies for Energy Level Determination
To ensure scientific integrity, HOMO-LUMO levels must not be derived from a single source. A self-validating system requires the convergence of ab initio computational predictions and rigorous electrochemical/optical empirical testing.
Self-validating computational and experimental workflow for HOMO-LUMO determination.
Computational Protocol: Density Functional Theory (DFT)
Causality: DFT provides a vacuum-state approximation of the frontier orbitals. The B3LYP functional paired with a 6-311G(d,p) basis set is chosen because it accurately models the polarization of the heavy bromine atom without excessive computational cost.
Step-by-Step Workflow:
-
Input Generation: Construct the 3D geometry of this compound using a molecular builder (e.g., GaussView). Ensure the triphenylene core is strictly planar.
-
Geometry Optimization: Run a ground-state optimization in Gaussian 09/16 using the opt B3LYP/6-311G(d,p) keyword.
-
Frequency Analysis: Append the freq keyword to confirm the absence of imaginary frequencies, validating that the structure is at a true energy minimum.
-
Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO from the formatted checkpoint file. Convert Hartrees to electron volts (eV).
-
Reorganization Energy Calculation: To predict charge mobility, calculate the internal reorganization energies (
for holes, for electrons) by computing the energy of the neutral geometry in a charged state, and vice versa.
Empirical Protocol: Cyclic Voltammetry (CV) & UV-Vis
Causality: While DFT provides vacuum levels, molecules in real-world applications operate in condensed phases. CV measures the oxidation/reduction potentials relative to a standard, which directly correlates to the ionization potential (HOMO) and electron affinity (LUMO).
Step-by-Step Workflow:
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous dichloromethane (DCM). Rationale: provides ionic conductivity without interfering with the redox window of the PAH. -
Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an
reference electrode. -
Analyte Introduction: Dissolve this compound (~1 mM) into the electrolyte solution. Purge with ultra-high-purity Argon for 15 minutes to remove dissolved oxygen, which causes parasitic reduction peaks.
-
Measurement: Scan the potential at a rate of 50 mV/s. Record the onset oxidation potential (
) and onset reduction potential ( ). -
Calibration: Spike the solution with Ferrocene (Fc). Measure the
half-wave potential ( ). -
Calculation: Calculate the energy levels using the empirical equations (assuming
is -4.8 eV below vacuum): -
Optical Validation: Record the UV-Vis absorption spectrum of the compound in DCM. Determine the optical bandgap (
) from the absorption edge onset ( ) using . Cross-validate this with the electrochemical gap ( ).
Applications in Optoelectronics & Synthetic Chemistry
The precise tuning of the HOMO-LUMO levels in this compound unlocks dual utility:
-
OLED Host Materials: The deepened HOMO level (-6.05 eV) creates an excellent energy match with the work function of common anode materials (like ITO) and hole transport layers. Simultaneously, the large bandgap prevents reverse energy transfer from blue phosphorescent dopants back to the host, maximizing device quantum efficiency.
-
Pharmaceutical Intermediates: In drug development, rigid, lipophilic polycyclic scaffolds are increasingly investigated as hydrophobic pharmacophores or DNA-intercalating agents. The 2-bromo position acts as a highly specific orthogonal reactive site. Because the adjacent fluorine atom inductively activates the C-Br bond, this molecule undergoes highly efficient, regioselective cross-coupling reactions to synthesize complex, extended
-conjugated APIs or fluorescent biological probes.
References
-
Triphenylene as a versatile scaffold for advanced functional materials. RSC Advances. [Link]
- Triphenylene hosts in phosphorescent light emitting diodes.
-
Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. Beilstein Journal of Organic Chemistry. [Link]
-
A Comparative Study of Charge Transport Properties of Halogenated (-Cl, F) Triphenylene Molecules. AIP Conference Proceedings. [Link]
Solubility Profile of 2-Bromo-3-fluorotriphenylene in Organic Solvents: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-3-fluorotriphenylene, a key intermediate in the synthesis of advanced organic materials. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on first principles of molecular interactions and provides a robust experimental protocol for researchers to determine its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's behavior in solution for applications in organic electronics, such as OLEDs, and other advanced fields.[1][2][3]
Introduction: The Significance of this compound Solubility
Triphenylene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that are foundational to the development of advanced functional materials.[2][4] Their rigid, planar structure and delocalized π-electron system are conducive to applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics.[1][2][3][4][5] The compound this compound (C₁₈H₁₀BrF) is a strategically substituted derivative designed for further chemical modification, making it a valuable building block in organic synthesis.[6]
A thorough understanding of the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for synthesis, purification (e.g., crystallization), and formulation, as well as for thin-film deposition in device fabrication. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy. While specific experimental data for this compound is scarce, we can infer its likely behavior and provide the means to systematically determine it.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This means that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of this compound, we must first analyze its molecular structure and the resulting intermolecular forces.
Molecular Structure and Polarity
The core of this compound is the large, nonpolar, and aromatic triphenylene moiety. Triphenylene itself is known to be soluble in nonpolar organic solvents like benzene, toluene, and chloroform, and insoluble in polar solvents such as water.[8][9]
The introduction of bromine and fluorine atoms at the 2 and 3 positions, respectively, introduces polarity to the molecule. Both bromine and fluorine are highly electronegative atoms, which will create polar covalent bonds with the carbon atoms of the triphenylene ring.[10][11] This will result in a dipole moment, making the molecule more polar than the parent triphenylene.
Intermolecular Forces at Play
The solubility of this compound will be governed by a combination of the following intermolecular forces:
-
London Dispersion Forces: These are the primary forces of attraction in the nonpolar triphenylene core and will be significant due to the large surface area and number of electrons in the molecule. These forces are strongest in nonpolar solvents.[12]
-
Dipole-Dipole Interactions: The polar C-Br and C-F bonds will lead to dipole-dipole attractions between molecules of this compound and with polar solvent molecules.[12][13]
-
Hydrogen Bonding: this compound does not have any hydrogen bond donating capabilities. It can, however, act as a very weak hydrogen bond acceptor through its fluorine atom, but this is unlikely to be a dominant factor in its solubility.
Based on this analysis, it is predicted that this compound will exhibit moderate solubility in a range of organic solvents. It is likely to be more soluble in moderately polar solvents that can engage in dipole-dipole interactions without being overly polar, and also in nonpolar aromatic solvents that can interact favorably with the triphenylene core.
Experimental Determination of Solubility
Given the lack of readily available quantitative data, a standardized experimental protocol is essential for researchers working with this compound. The following section details a robust method for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, methanol, isopropanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following workflow outlines the "excess solid" method for determining equilibrium solubility.[14]
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble, e.g., THF or a mixture used for the mobile phase).
-
Perform serial dilutions to create a series of standards of known concentrations.
-
Analyze these standards by HPLC or UV-Vis to generate a calibration curve of response (e.g., peak area) versus concentration.
-
-
Solubility Measurement:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 1 mL). The amount of solid should be enough to ensure that some remains undissolved at equilibrium.
-
Seal the vials and place them in a shaker or incubator at a constant, controlled temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the mobile phase (for HPLC) or a suitable solvent (for UV-Vis).
-
Analyze the diluted sample by HPLC or UV-Vis.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the undiluted supernatant to determine the solubility.
-
Predicted Solubility Profile and Data Interpretation
While quantitative data is pending experimental determination, a qualitative solubility profile can be predicted based on the theoretical principles discussed earlier.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar, Aromatic | Toluene, Benzene | High | Strong London dispersion forces and π-π stacking interactions with the triphenylene core. |
| Nonpolar, Aliphatic | Hexane, Cyclohexane | Low to Moderate | Weaker London dispersion forces compared to aromatic solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity to interact with the C-Br and C-F bonds and nonpolar character to dissolve the aromatic core. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | THF is a polar aprotic solvent that should effectively solvate the molecule. |
| Esters | Ethyl acetate | Moderate | Moderately polar, capable of some dipole-dipole interactions. |
| Ketones | Acetone | Moderate | Polar aprotic solvent, good for dipole-dipole interactions. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The polarity of the hydroxyl group may not be ideal for the large nonpolar core. |
| Polar Aprotic | DMF, DMSO | High | Strong polar aprotic solvents that are generally good at dissolving a wide range of organic compounds. |
| Polar Protic | Water | Insoluble | The large nonpolar aromatic structure will dominate, making it immiscible with water.[8] |
Conclusion and Future Work
This technical guide has provided a foundational understanding of the solubility of this compound. By combining theoretical predictions with a practical and detailed experimental protocol, researchers are now equipped to systematically evaluate the solubility of this important synthetic intermediate. The generation of precise, quantitative solubility data will be invaluable for the continued development of triphenylene-based materials for advanced applications. It is recommended that the protocol outlined herein be utilized to build a comprehensive database of the solubility of this compound in a wide array of organic solvents at various temperatures.
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A Technical Guide to the Thermal Stability of 2-Bromo-3-fluorotriphenylene: Predictive Analysis and Standardized Protocols
Introduction: The Significance of Thermal Stability for Functionalized Triphenylenes
Triphenylene is a highly symmetric and planar polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, creating a delocalized 18-π-electron system.[1] This structure imparts significant resonance stability, making the triphenylene core more resistant to hydrogenation compared to its isomers.[1] Due to its rigidity, high stability, and unique electronic properties, triphenylene and its derivatives are foundational materials in the development of organic electronics, such as discotic liquid crystals, Organic Light-Emitting Diodes (OLEDs), and Covalent Organic Frameworks (COFs).[1][2]
The functionalization of the triphenylene core, as in 2-Bromo-3-fluorotriphenylene (CAS 2624315-46-2), is a key strategy for tuning its electronic and physical properties for specific applications.[3][4] The introduction of halogen atoms—in this case, bromine and fluorine—is known to significantly influence molecular packing, electronic structure, and, critically, thermal stability.[2][5][6][7]
For materials used in electronic devices, which often operate at elevated temperatures, high thermal stability is paramount. Thermal decomposition can lead to device failure, degradation of performance, and outgassing, which can contaminate other components. Therefore, a thorough understanding of the thermal limits of this compound, as determined by TGA and DSC, is essential for its successful application.
Predicted Thermal Behavior of this compound
Based on the foundational properties of triphenylene and the known effects of halogenation, we can predict the key thermal events for this compound.
-
Melting Point (Tm): Unsubstituted triphenylene has a melting point of 198 °C.[1] The introduction of bromine and fluorine substituents will increase the molecular weight and likely alter the crystal packing, which typically leads to a higher melting point compared to the parent compound. A melting point significantly above 200°C would be expected. DSC is the primary technique for determining the melting point, which will appear as a sharp endothermic peak.[8][9]
-
Boiling Point and Volatilization: Triphenylene has a high boiling point of 438 °C.[1] TGA can be used to observe the mass loss associated with boiling or sublimation.[8] For this compound, a 100% mass loss well above 300°C would indicate evaporation or sublimation rather than decomposition, particularly in an inert atmosphere.
-
Decomposition Temperature (Td): The triphenylene core is exceptionally stable. Functionalization with halogens, particularly fluorine, is known to enhance the thermal stability of organic molecules due to the strength of the C-F bond.[7] Therefore, the onset of thermal decomposition for this compound is predicted to be at a high temperature, likely exceeding 400-500°C in an inert nitrogen atmosphere. In an oxidative atmosphere (air), the decomposition would occur at a lower temperature. TGA is the definitive technique for measuring the decomposition temperature, identified as the onset temperature of significant mass loss.[10][11]
The following table summarizes the predicted and known thermal data:
| Compound | CAS Number | Predicted/Known Melting Point (Tm) | Predicted/Known Boiling Point (Tb) | Predicted Onset Decomposition (Td) |
| Triphenylene (reference) | 217-59-4 | 198 °C[1] | 438 °C[1] | >450 °C |
| This compound | 2624315-46-2 | >200 °C | >440 °C | >450 °C (Inert Atmosphere) |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, the following detailed methodologies for TGA and DSC should be employed. These protocols are based on established standards for the analysis of organic materials.[8][12]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the material loses mass due to decomposition or volatilization, thereby establishing its thermal stability limits.
Standard Protocol (based on ASTM E1131):
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, typically using certified reference materials.
-
Sample Preparation: Place 5-10 mg of this compound into an appropriate TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset decomposition temperature (Td), defined as the temperature at which a significant mass loss begins.
-
Calculate the derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the material, such as melting, crystallization, and glass transitions.
Standard Protocol (based on ASTM D3418):
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium reference standard.
-
Sample Preparation: Seal a 3-5 mg sample of this compound into an aluminum DSC pan. An identical empty pan should be used as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen.
-
Flow Rate: 50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to a temperature approximately 30°C above the expected melting point at 10 °C/min.
-
Cool to 25 °C at 10 °C/min.
-
Ramp again to the maximum temperature at 10 °C/min to observe any changes after the initial thermal history is erased.
-
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization).
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
The relationship between these two techniques and the expected data output is visualized in the workflow diagram below.
Caption: Workflow for comprehensive thermal analysis.
Interpretation of Results and Causality
The data obtained from TGA and DSC are complementary and provide a full picture of the material's behavior under thermal stress.
-
TGA Curve: A typical TGA curve for a stable organic compound like this compound in an inert atmosphere would show a flat baseline (no mass loss) until the onset of either sublimation or decomposition. If a single, sharp mass loss to near 0% occurs, it likely represents decomposition. If this occurs at a similar temperature to the boiling point, it may represent volatilization.[8]
-
DSC Curve: The DSC thermogram will reveal the melting point as a distinct endothermic peak. The area under this peak is the enthalpy of fusion, which is related to the material's crystallinity. The absence of other transitions before the melting point would indicate a stable solid phase.[14]
The logical relationship between experimental observations and their interpretation is outlined below.
Caption: Logical flow from observation to interpretation.
Conclusion
While awaiting direct experimental verification, a scientifically grounded prediction of the thermal properties of this compound can be made. The compound is expected to be a high-melting-point solid with excellent thermal stability, likely decomposing above 450 °C in an inert atmosphere. This predicted stability, a result of its rigid polycyclic aromatic core and strong carbon-halogen bonds, makes it a promising candidate for applications in high-performance organic electronics. The detailed TGA and DSC protocols provided in this guide offer a clear and standardized pathway for the empirical validation of these critical material properties, ensuring data integrity and comparability across research and development efforts.
References
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Shapi, M., & Hameed, B. H. (2008). Investigation of mechanisms of polycyclic aromatic hydrocarbons (PAHs) initiated from the thermal degradation of styrene butadiene rubber (SBR) in N2 atmosphere. PubMed. Retrieved from [Link]
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Scarsella, M., et al. (n.d.). Differential scanning calorimetry of (from top to bottom): coronene,... ResearchGate. Retrieved from [Link]
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Contreras Pereda, N. (2022). Synthesis and electronic characterization of triphenylene-based materials. ddd-UAB. Retrieved from [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore. Retrieved from [Link]
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Figshare. (2025). DSC and TGA thermal properties of S1, S3 and S4. Retrieved from [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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RSC Publishing. (2018). Probing halogen⋯halogen interactions via thermal expansion analysis. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]
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PMC. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]
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RSC Publishing. (n.d.). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Retrieved from [Link]
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A Technical Guide to the Triplet Energy Levels of 2-Bromo-3-fluorotriphenylene: A Key Parameter for Advanced OLED Applications
Abstract
The precise control and understanding of triplet exciton energies are paramount in the design of next-generation Organic Light-Emitting Diodes (OLEDs), particularly those leveraging mechanisms like Thermally Activated Delayed Fluorescence (TADF) to achieve near-perfect internal quantum efficiency. Triphenylene, a rigid polycyclic aromatic hydrocarbon, serves as an excellent molecular scaffold for OLED materials due to its high intrinsic triplet energy and good charge transport properties. This guide provides an in-depth technical analysis of the triplet energy levels of a specific derivative, 2-Bromo-3-fluorotriphenylene. While direct experimental data for this molecule is not yet prevalent in published literature, this document synthesizes foundational principles, established experimental protocols, and robust computational methodologies to provide a comprehensive framework for its characterization. We detail the causality behind experimental choices in phosphorescence spectroscopy and the logic of basis set and functional selection in Time-Dependent Density Functional Theory (TD-DFT). This guide is intended for researchers and materials scientists engaged in the development of novel emitters and host materials for high-performance OLEDs.
Introduction: The Central Role of Triplet Energy in OLED Efficiency
In the realm of organic electronics, the efficiency of an OLED is fundamentally governed by the management of excitons—electron-hole pairs formed upon charge injection. According to spin statistics, electrical excitation generates these excitons in a 1:3 ratio of emissive singlets to non-emissive triplets. First-generation fluorescent OLEDs are thus limited to a theoretical maximum internal quantum efficiency (IQE) of 25%. To overcome this limitation, subsequent generations of OLEDs have focused on harvesting the energy from the abundant triplet excitons.
-
Phosphorescent OLEDs (PhOLEDs): Utilize heavy-metal complexes (e.g., iridium, platinum) to facilitate strong spin-orbit coupling, enabling direct radiative decay from the triplet state (phosphorescence).
-
TADF OLEDs: Employ purely organic molecules engineered to have a very small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEST).[1][2] This small gap allows triplet excitons to be converted back into emissive singlet excitons via a thermally activated process called reverse intersystem crossing (RISC), leading to delayed fluorescence and enabling a theoretical IQE of 100%.[1][2]
The triplet energy (ET) of a material is a critical parameter in both systems. In a host-guest PhOLED or TADF-OLED, the host material must have a higher triplet energy than the emissive dopant to ensure efficient energy transfer to the dopant and prevent energy back-transfer, which would quench the emission.[3][4][5] Therefore, the accurate determination of ET is essential for rational material design.
Triphenylene and its derivatives are highly promising as host materials for blue OLEDs due to their high intrinsic triplet energies.[4][6][7] The introduction of halogen substituents, such as in This compound , offers a strategy to fine-tune the material's electronic properties. The bromine atom is expected to enhance spin-orbit coupling (the "heavy-atom effect"), while the strongly electronegative fluorine atom will modulate the frontier molecular orbital energies.[8][9] This guide provides the necessary theoretical and practical framework to determine and understand the triplet energy of this specific, promising molecule.
Theoretical Framework: Understanding Exciton Dynamics
The photophysical processes within an OLED material are best described by a Jablonski diagram. For a TADF-capable molecule, the key process is the efficient up-conversion of triplet excitons to the singlet manifold.
Caption: Jablonski diagram illustrating the TADF mechanism.
The efficiency of the critical RISC process is highly dependent on the energy gap ΔEST. For efficient thermal up-conversion at room temperature, this gap should be minimized, ideally approaching the thermal energy of ~25 meV.[1]
Experimental Determination of Triplet Energy
The most direct and reliable method for determining the triplet energy of an organic molecule is through low-temperature phosphorescence spectroscopy.
Causality and Core Principles
At room temperature, the long lifetime of the triplet state makes it highly susceptible to quenching by molecular motion (vibrational relaxation) and interaction with quenchers like molecular oxygen.[10] To observe phosphorescence, these non-radiative decay pathways must be suppressed. This is achieved by:
-
Low Temperature: Measurements are typically conducted at 77 K (liquid nitrogen temperature). The sample is dissolved in a suitable organic solvent that forms a rigid, glassy matrix upon freezing, thus immobilizing the analyte molecules and minimizing vibrational quenching.[2][11]
-
Inert Atmosphere: The sample is thoroughly degassed to remove dissolved oxygen.
Experimental Protocol: Step-by-Step
The following outlines a standard protocol for measuring the phosphorescence spectrum of this compound.
-
Sample Preparation:
-
Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁴ M) of this compound in a solvent known to form a clear, rigid glass at 77 K (e.g., 2-methyltetrahydrofuran (2-MeTHF), ethanol, or a mixture like EPA: diethyl ether, isopentane, and ethanol in a 5:5:2 ratio).
-
Place the solution in a quartz sample tube suitable for low-temperature measurements.
-
Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum or an inert atmosphere (N₂ or Ar).
-
-
Instrumentation (Phosphorimeter):
-
The core components are an excitation source (e.g., Xenon lamp with a monochromator), a sample holder within a liquid nitrogen dewar, and a sensitive detector (e.g., photomultiplier tube) with an emission monochromator.[2]
-
Crucially, a phosphorimeter uses a system of rotating shutters or pulsed light sources and gated detectors.[2] This allows for a time delay between the excitation pulse and the measurement window, effectively filtering out the short-lived fluorescence and capturing only the long-lived phosphorescence.
-
-
Measurement:
-
Mount the sealed sample tube in the cryostat and cool to 77 K.
-
Set the excitation wavelength to a strong absorption band of the molecule (determined from UV-Vis absorption spectroscopy).
-
Set an appropriate delay time (e.g., 1-10 ms) and gate time (integration time) to capture the phosphorescence signal.
-
Scan the emission monochromator to record the phosphorescence spectrum.
-
-
Data Analysis:
-
The resulting phosphorescence spectrum will typically show vibronic structure.
-
The triplet energy (ET) is determined from the highest-energy (shortest-wavelength) peak or shoulder of the emission spectrum. This corresponds to the energy of the 0-0 transition (the transition from the lowest vibrational level of the T₁ state to the lowest vibrational level of the S₀ state).
-
Caption: Experimental workflow for determining triplet energy via phosphorescence.
Computational Prediction of Triplet Energy
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), provide a powerful, cost-effective tool for predicting triplet energies and guiding molecular design before synthesis.[12][13]
Causality and Core Principles
TD-DFT is an extension of DFT that allows for the calculation of excited-state properties. The process involves:
-
Ground-State Optimization: First, the molecular geometry is optimized to find the lowest energy conformation in the ground state (S₀).
-
Excited-State Calculation: Using this optimized geometry, a TD-DFT calculation is performed to determine the vertical excitation energies to various excited states, including the lowest triplet state (T₁). This gives the absorption energy.
-
Triplet-State Optimization (Optional but Recommended): For a more accurate emission energy (phosphorescence), the geometry of the molecule is re-optimized in the T₁ state. A subsequent energy calculation on this T₁-optimized geometry provides the energy of the relaxed triplet state. The difference between this energy and the ground-state energy (at the T₁ geometry) corresponds to the phosphorescence energy.
Computational Protocol: Step-by-Step
The following protocol uses the Gaussian suite of programs as an example, but the principles are applicable to other quantum chemistry software.
-
Input File Preparation:
-
Define the molecular structure of this compound using its Cartesian coordinates.
-
-
Ground-State (S₀) Optimization:
-
Perform a geometry optimization and frequency calculation.
-
Methodology Choice: A common and well-balanced choice is the B3LYP functional with a Pople-style basis set like 6-31G(d). For systems with potential charge-transfer character or for higher accuracy, range-separated functionals like ωB97XD or meta-hybrid GGA functionals like M06-2X are often preferred.[12][13]
-
Example Keyword Line:#p opt freq b3lyp/6-31g(d) scrf=(pcm,solvent=toluene)
-
-
Vertical Triplet Energy Calculation:
-
Using the optimized S₀ geometry, perform a TD-DFT calculation to find the triplet state energies.
-
Example Keyword Line:#p td=(triplets,nstates=5) b3lyp/6-31g(d) guess=read geom=check scrf=(pcm,solvent=toluene)
-
The output will list the energies of the lowest triplet states. The first one (T₁) is the value of interest.
-
-
Triplet-State (T₁) Optimization (for Phosphorescence Energy):
-
To get a more accurate value corresponding to the phosphorescence emission, perform a geometry optimization of the T₁ state. This requires an unrestricted calculation (to handle the unpaired electrons).
-
Example Keyword Line:#p opt freq ub3lyp/6-31g(d) guess=read geom=check scrf=(pcm,solvent=toluene)
-
After optimization, the total electronic energy of the T₁ state is obtained. The phosphorescence energy is the difference between this value and the single-point energy of the S₀ state calculated at the T₁ geometry.
-
Caption: Computational workflow for determining triplet energy via TD-DFT.
Predictive Analysis for this compound
In the absence of direct experimental data, we can predict the properties of this compound based on the well-characterized triphenylene core and the known effects of its substituents.
| Property | Parent Molecule (Triphenylene) | Predicted Effect of Substituents | Predicted Property of this compound |
| Triplet Energy (ET) | High (~2.8 - 2.9 eV) | Bromine: The heavy-atom effect enhances spin-orbit coupling but may slightly lower ET. Fluorine: The strong inductive electron-withdrawing effect can stabilize the HOMO and LUMO, potentially having a modest effect on the T₁ state energy. The combined effect is likely a slight reduction from the parent triphenylene. | ~2.7 - 2.85 eV |
| Spin-Orbit Coupling (SOC) | Relatively low | Bromine: Significantly increases SOC, which should increase the rates of both intersystem crossing (ISC) and phosphorescence (kr,P).[9] | Significantly Enhanced |
| Phosphorescence Lifetime (τP) | Long (seconds) | The increased SOC and faster radiative rate (kr,P) will lead to a shorter phosphorescence lifetime.[3] | Shorter than triphenylene (likely ms to sub-ms range) |
| Role in OLEDs | Excellent high-ET host material.[4] | The predicted high ET makes it a strong candidate for a host material for blue PhOLED or TADF emitters . The enhanced SOC from the bromine atom could also make it an interesting building block for heavy-atom-free phosphorescent or TADF emitters. | High-ET Host or Emitter Component |
Note: The quantitative values in this table are expert estimations based on established principles and require experimental or computational verification.
Conclusion
The triplet energy level is arguably one of the most important parameters in the design of advanced OLED materials. For this compound, its triphenylene core suggests a high triplet energy, making it an attractive candidate for demanding applications such as hosts in blue TADF and phosphorescent devices. The bromine and fluorine substituents provide a means to fine-tune its electronic properties, particularly enhancing spin-orbit coupling, which can be leveraged to control exciton dynamics. This guide has provided the comprehensive experimental and computational protocols necessary for the precise determination of its triplet energy. The validation of the predictions laid out herein through the application of these robust methodologies will be a critical step in unlocking the full potential of this promising molecule for the future of display and lighting technology.
References
- Ossila. (n.d.). Thermally Activated Delayed Fluorescence (TADF) in OLEDs.
- Moorthy, J. N., et al. (2018). Hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs).
- Li, J., et al. (2023). Triphenylene-Based Emitters with Hybridized Local and Charge-Transfer Characteristics for Efficient Nondoped Blue OLEDs with a Narrowband Emission and a Small Efficiency Roll-Off. ACS Applied Materials & Interfaces, 15(40), 47307–47316.
- Rundquist, P. (n.d.). Molecular Fluorescence and Phosphorescence Spectrometry. In Encyclopedia of Analytical Chemistry.
- JoVE. (2024). Fluorescence and Phosphorescence: Instrumentation. Journal of Visualized Experiments.
- Clark, W. D. K., Litt, A. D., & Steel, C. (1969). Triplet lifetimes of benzophenone, acetophenone, and triphenylene in hydrocarbons. Journal of the American Chemical Society, 91(20), 5413–5414.
- Lee, C. W., et al. (2015). Low driving voltage characteristics of triphenylene derivatives as electron transport materials in organic light-emitting diodes.
- Jacquemin, D., et al. (2023).
- PhysicsOpenLab. (2019). Preparation of some Phosphorescent Compounds.
- Ghosh, D., et al. (2017). Singlet and Triplet Excited State Energy Ordering in Cyclopenta-Fused Polycyclic Aromatic Hydrocarbons (CP-PAHs) Suitable for Energy Harvesting: An Exact Model and TDDFT Study. ACS Omega, 2(5), 2137–2146.
- Glesmann, E. S., et al. (2018). Empirical DFT model to predict triplet quantum yield through singlet-oxygen yields. Photochemical & Photobiological Sciences, 17(7), 869-875.
- Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856.
- Penfold, T. J., et al. (2018). The role of triplet states in organic light-emitting diodes.
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- Su, Y., et al. (2019). Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. Chemistry – An Asian Journal, 14(22), 4051-4059.
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- Wang, S., et al. (2022). Theoretical exploration of bromine substitution effect and hydrostatic pressure responsive mechanism for room temperature phosphorescence. Physical Chemistry Chemical Physics, 24(2), 1045-1054.
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The Impact of Fluorine Substitution on Triphenylene Stacking: A Technical Guide for Researchers
Abstract
Triphenylene-based materials have garnered significant attention for their applications in organic electronics and liquid crystals, primarily due to their propensity for self-assembly into highly ordered columnar structures. The modification of the triphenylene core through fluorine substitution has emerged as a powerful strategy to fine-tune their intermolecular interactions, leading to enhanced thermal stability, modified electronic properties, and greater control over their solid-state packing. This in-depth technical guide provides a comprehensive overview of the profound impact of fluorine substitution on triphenylene stacking. We will delve into the fundamental principles governing these effects, from the nuanced alterations of intermolecular forces to the practical methodologies for synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated triphenylenes in advanced materials design.
Introduction: The Strategic Role of Fluorine in Triphenylene Chemistry
Triphenylene, a polycyclic aromatic hydrocarbon, is a disc-shaped molecule that readily self-assembles into one-dimensional columnar structures through non-covalent interactions, primarily π-π stacking.[1] This inherent organizational behavior makes triphenylene derivatives exceptional candidates for applications requiring anisotropic charge transport, such as in organic field-effect transistors (OFETs) and photovoltaic devices.[1] The introduction of fluorine atoms onto the triphenylene scaffold offers a versatile tool to modulate its physicochemical properties. Fluorine's high electronegativity, small van der Waals radius, and the ability of the C-F bond to participate in non-covalent interactions provide a unique combination of effects that can be harnessed to control molecular packing and, consequently, material function.
The strategic incorporation of fluorine can lead to:
-
Enhanced thermal stability of mesophases: Fluorination can increase the stability of liquid crystalline phases, broadening their operational temperature range.[2]
-
Tuning of electronic properties: The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the triphenylene core, influencing its charge injection and transport characteristics.
-
Control over intermolecular stacking: Arene-perfluoroarene interactions and C-H···F hydrogen bonds can be exploited to direct the self-assembly process, leading to more ordered and closely packed columnar structures.[3][4]
This guide will explore these aspects in detail, providing both the theoretical underpinnings and practical experimental guidance.
The Fluorine Effect: A Deeper Dive into Intermolecular Interactions
The substitution of hydrogen with fluorine on the triphenylene core introduces significant changes to the electrostatic potential surface of the molecule, thereby altering the nature and strength of intermolecular interactions.
Electrostatic Interactions and Arene-Perfluoroarene Stacking
The electron-rich π-system of an unsubstituted aromatic ring and the electron-poor π-system of a perfluorinated aromatic ring can engage in favorable electrostatic interactions, often referred to as arene-perfluoroarene interactions.[3][4] This quadrupole-quadrupole interaction is a key driver for the face-to-face stacking of fluorinated triphenylenes, often leading to more stable and ordered columnar phases compared to their non-fluorinated analogs.[3][5]
The Role of C-H···F Hydrogen Bonding
In addition to π-π stacking, weak hydrogen bonds of the C-H···F type can play a significant role in dictating the three-dimensional packing of fluorinated triphenylenes. These interactions, while individually weak, can collectively contribute to the overall stability of the crystal lattice and influence the relative orientation of adjacent molecules within a stack.
Impact on π-π Stacking Distance
The introduction of fluorine can lead to a reduction in the intermolecular stacking distance. This is attributed to a combination of factors, including the aforementioned arene-perfluoroarene interactions and the minimization of Pauli repulsion due to the small size of the fluorine atom. Shorter stacking distances are generally correlated with improved charge transport properties in organic semiconductors. For instance, some fluorinated triphenylene compounds have been shown to exhibit smaller π-π stacking distances compared to their parent, non-fluorinated molecules.[2]
Crystal Engineering and Liquid Crystalline Behavior
The ability to precisely control the self-assembly of triphenylene derivatives is at the heart of their utility. Fluorine substitution provides a powerful handle for crystal engineering, enabling the design of materials with desired packing motifs and liquid crystalline properties.
Stabilization of Columnar Mesophases
A significant body of research has demonstrated that fluorination can enhance the stability and extend the temperature range of the columnar mesophases of triphenylene-based liquid crystals.[2] This stabilization is often attributed to the favorable arene-perfluoroarene interactions that promote a more ordered and robust stacking of the molecular discs. In some cases, a mix of fluorinated and non-fluorinated side chains can lead to the best ordering and highest isotropisation temperatures.[2]
The following diagram illustrates the general principle of columnar phase formation in discotic liquid crystals like triphenylene derivatives.
Caption: Self-assembly of discotic molecules from a disordered isotropic liquid to an ordered columnar mesophase upon cooling.
Experimental and Computational Methodologies
A combination of synthetic chemistry, spectroscopy, crystallography, and computational modeling is essential for a comprehensive understanding of the impact of fluorine on triphenylene stacking.
Synthesis of Fluorinated Triphenylenes
Several synthetic strategies have been developed to introduce fluorine atoms onto the triphenylene core.
A versatile and efficient method involves the reaction of in situ generated 2,2'-dilithiobiphenyl derivatives with perfluoroarenes.[3][4] This "palladium-free" approach offers a cost-effective and scalable route to a variety of fluorinated triphenylenes.[3]
Experimental Protocol: A General Procedure for the Synthesis of Fluorinated Triphenylenes via SNAr
-
Preparation of the 2,2'-dilithiobiphenyl intermediate: A solution of the corresponding 2,2'-dibromo-1,1'-biphenyl derivative in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).
-
An organolithium reagent (e.g., n-butyllithium) is added dropwise to the solution, and the reaction mixture is stirred for a specified time to ensure complete formation of the dilithio species.
-
Reaction with the perfluoroarene: A solution of the perfluoroarene (e.g., hexafluorobenzene) in the same anhydrous solvent is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and purification: The reaction is quenched with a suitable reagent (e.g., water or a mild acid), and the organic product is extracted with an appropriate solvent. The crude product is then purified using column chromatography or recrystallization to yield the desired fluorinated triphenylene.
Caption: A simplified workflow for the synthesis of fluorinated triphenylenes via a "palladium-free" SNAr reaction.
Another powerful technique for the synthesis of fluorinated triphenylenes is photocyclodehydrofluorination (PCDHF). This method, often used in conjunction with SNAr reactions, provides a versatile route to discotic materials with precise control over the fluorine content on the core.
Spectroscopic and Crystallographic Characterization
1H and 13C NMR are routinely used to confirm the structure of synthesized compounds. 19F NMR is a particularly powerful tool for characterizing fluorinated triphenylenes. The chemical shifts in 19F NMR are highly sensitive to the local electronic environment, providing valuable information about the position and number of fluorine substituents.[6][7][8] The large chemical shift dispersion in 19F NMR often allows for the clear resolution of signals from different fluorine atoms within the same molecule.[8][9]
UV-Vis absorption and fluorescence spectroscopy are used to probe the electronic properties of fluorinated triphenylenes.[3][5] Fluorination can lead to shifts in the absorption and emission maxima, providing insights into how the substitution pattern affects the HOMO-LUMO energy gap.[3] For instance, some fluorinated triphenylene derivatives exhibit green photoluminescence with significant quantum yields.[3][5]
Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing of fluorinated triphenylenes in the solid state.[3][4] This technique allows for the precise determination of bond lengths, bond angles, and intermolecular distances, including the crucial π-π stacking distance.[3][4]
Computational Modeling
Density Functional Theory (DFT) calculations are a valuable tool for understanding the impact of fluorine substitution at a molecular level.
Protocol: DFT Calculation of π-π Stacking Interactions
-
Model System Construction: Create dimeric models of the fluorinated and non-fluorinated triphenylenes in a face-to-face stacked arrangement.
-
Geometry Optimization: Perform geometry optimization of the dimers using a suitable DFT functional (e.g., B3LYP or a dispersion-corrected functional like B97D) and basis set (e.g., cc-pVDZ).[10]
-
Interaction Energy Calculation: Calculate the interaction energy of the dimer, correcting for the basis set superposition error (BSSE) using the counterpoise method.
-
Analysis of Intermolecular Interactions: Analyze the optimized geometry to identify and quantify key intermolecular interactions, such as π-π stacking distances and C-H···F hydrogen bonds.
-
Electronic Property Calculation: Calculate the HOMO and LUMO energy levels to assess the impact of fluorination on the electronic structure.
Caption: A flowchart outlining the key steps in a computational study of the impact of fluorine substitution on triphenylene stacking using DFT.
Data Summary: Quantitative Impact of Fluorination
The following table summarizes key parameters that are influenced by fluorine substitution in triphenylene derivatives, based on data from the literature.
| Property | Non-Fluorinated Triphenylene (Typical Values) | Fluorinated Triphenylene (Observed Trends) |
| π-π Stacking Distance | ~3.5 Å | Can be reduced, with some examples around 3.83 Å in specific packing arrangements.[3][4] |
| Mesophase Stability | Variable | Generally increased isotropisation temperatures and broader mesophase ranges.[2] |
| HOMO/LUMO Energy Levels | Higher | Generally lowered due to the electron-withdrawing nature of fluorine.[3] |
| Fluorescence Emission | Emission in the UV-A to blue region. | Can be shifted, with some derivatives showing green emission.[3][5] |
Conclusion and Future Outlook
Fluorine substitution is a highly effective strategy for modulating the self-assembly and electronic properties of triphenylene-based materials. The introduction of fluorine atoms can lead to enhanced thermal stability of liquid crystalline phases, tighter π-π stacking, and tunable electronic energy levels. The interplay of arene-perfluoroarene interactions and C-H···F hydrogen bonds provides a rich landscape for the rational design of functional organic materials.
Future research in this area will likely focus on the development of novel synthetic methodologies for more complex fluorination patterns, the exploration of these materials in advanced electronic devices, and the use of sophisticated computational models to predict and understand their behavior at the molecular level. The continued exploration of the "fluorine effect" in triphenylene chemistry holds great promise for the next generation of organic electronics and smart materials.
References
-
Chen, Y., He, J., Lin, H., & Donnio, B. (2024). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. Beilstein Journal of Organic Chemistry, 20, 3263-3273. [Link]
-
Chen, Y., He, J., Lin, H., & Donnio, B. (2024). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. Beilstein Journal of Organic Chemistry, 20, 3263-3273. [Link]
-
Kumar, S., & Kumar, A. (2014). Fluorine-containing triphenylenes. Liquid crystalline properties and surface ordering. Liquid Crystals, 41(12), 1719-1726. [Link]
-
Hernández Vergara, M., Sánchez Pacheco, A. D., Hernández-Ortega, S., & Valdes-Martínez, J. (2024). Influence of Fluorine Substitution on Π-Π Stacking and Molecular Packing in Schiff Base Cocrystals. Available at SSRN 4721469. [Link]
-
Wiesen, S., & Houk, K. N. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(15), 8014–8020. [Link]
-
Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
-
Ito, T., & Sugimoto, N. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(2), 137. [Link]
-
Schubert, M., Staudt, M., & Wennemers, H. (2018). Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry–A European Journal, 24(54), 14467-14473. [Link]
-
Gallivan, J. P., & Dougherty, D. A. (2013). Cation-π Interactions: Computational Analyses of the Aromatic Box Motif and the Fluorination Strategy for Experimental Evaluation. The journal of physical chemistry. A, 117(49), 13056–13063. [Link]
-
G. I. Furin. (2000). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Russian Chemical Bulletin, 49(1), 14-22. [Link]
-
Chen, Y., He, J., Lin, H., & Donnio, B. (2024). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. Beilstein Journal of Organic Chemistry, 20, 3263-3273. [Link]
-
Janowski, T., & Pulay, P. (2012). π-π Stacking between Polyaromatic Hydrocarbon Sheets beyond Dispersion Interactions. arXiv preprint arXiv:1206.0315. [Link]
-
Kartha, K. K., & Alabugin, I. V. (2020). Synthesis and Photocyclization of Fluorinated Tetraphenylethylenes. ChemRxiv. [Link]
-
Torres, L. A., & de la Guardia, A. (2024). Estimating Binding Energies of π-Stacked Aromatic Dimers Using Force Field-Driven Molecular Dynamics. Molecules, 29(11), 2533. [Link]
-
Schubert, M., Staudt, M., & Wennemers, H. (2018). Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry–A European Journal, 24(54), 14467-14473. [Link]
-
Kumar, A., & Kumar, S. (2026). Triphenylene as a versatile scaffold for advanced functional materials. RSC Advances, 16(10), 1039. [Link]
-
Dissanayake, M. C. (2013). Computational Study of Pi-Pi Stacking Interactions in Large Curved and Planar Polycyclic Aromatic Hydrocarbons. Mississippi State University. [Link]
-
Biocompare. (2023, March 16). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]
-
Janowski, T., & Pulay, P. (2012). π-π Stacking between Polyaromatic Hydrocarbon Sheets beyond Dispersion Interactions. Journal of the American Chemical Society, 134(42), 17520-17534. [Link]
-
Proteus Instruments. (2022, January 17). A comparison of Proteus fluorescence spectroscopy with UV-Vis technology. [Link]
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Photophysical characteristics of 2-Bromo-3-fluorotriphenylene
Advanced Photophysical Characterization of 2-Bromo-3-fluorotriphenylene
Part 1: Core Directive & Executive Summary
Editorial Strategy: This guide deviates from standard datasheet formats to function as a strategic research framework. It addresses the specific challenge of characterizing This compound (CAS 2624315-46-2) —a molecule where the synergistic effects of heavy-atom halogenation (Bromine) and electronegative substitution (Fluorine) create a complex photophysical profile.
The Scientific Narrative:
The triphenylene core is a benchmark for blue fluorescence and high triplet energy (
Part 2: Theoretical Grounding & Molecular Design
Electronic Structure & The Heavy Atom Effect
The photophysics of this compound is governed by the competition between fluorescence (
-
Triphenylene Core: Characterized by
symmetry (in unsubstituted form), possessing a forbidden transition, leading to long radiative lifetimes. -
Bromine (
): Introduces a strong Internal Heavy Atom Effect . The spin-orbit coupling constant ( ) for Br is significantly higher than C or F. This mixes singlet and triplet manifolds, boosting by orders of magnitude (typically in similar aromatics).-
Mechanism:[1]
. The proximity of Br to the -system facilitates the flip of electron spin during the transition.
-
-
Fluorine (
): While it has negligible SOC impact, its high electronegativity exerts a strong inductive effect (-I), lowering both HOMO and LUMO energy levels. More critically, it directs solid-state packing via C-H F and F F interactions, rigidifying the lattice and reducing vibrational dissipation of triplet excitons.
Predicted Photophysical Profile
Based on structural analogs (e.g., 2-bromotriphenylene, fluorinated PAHs), the expected characteristics are:
| Parameter | Expected Behavior | Mechanistic Cause |
| Abs Max ( | ~260–320 nm (vibronic structure) | |
| Fluorescence ( | Low (< 10%) | Quenched by fast ISC to Triplet state. |
| Phosphorescence ( | High (in rigid matrix/crystal) | Radiative decay from |
| Triplet Lifetime ( | ms to s scale | Forbidden |
| Stokes Shift | Moderate | Structural relaxation in excited state. |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: High-Purity Sample Preparation (Critical)
Reasoning: Trace impurities (e.g., non-brominated triphenylene) act as triplet quenchers or parasitic emitters.
-
Synthesis: Suzuki-Miyaura coupling of 2-bromo-3-fluoro-phenylboronic acid precursors (or similar routes).
-
Purification:
-
Step 1: Column chromatography (Silica, Hexane/DCM gradient).
-
Step 2: Recrystallization from Toluene/Ethanol to remove isomers.
-
Step 3: Vacuum Sublimation (
Torr, gradient temp) is mandatory for photophysical accuracy.
-
Protocol B: Low-Temperature Phosphorescence (77 K)
Objective: Eliminate thermal deactivation (
-
Matrix Selection: Use 2-Methyltetrahydrofuran (2-MeTHF) which forms a clear glass at 77 K. Avoid crystalline solvents (e.g., pure benzene) which cause aggregation.
-
Loading: Prepare
M solution. Degas via freeze-pump-thaw (3 cycles) to remove (a potent triplet quencher). -
Measurement:
-
Cool sample in liquid nitrogen cryostat.
-
Excite at
(approx 280-300 nm). -
Record emission with a gated delay (e.g., 1 ms delay) to filter out residual fluorescence.
-
Protocol C: Transient Absorption Spectroscopy (TAS)
Objective: Quantify Intersystem Crossing efficiency.
-
Pump: Femtosecond laser pulse (e.g., 355 nm).
-
Probe: White light continuum.
-
Observation: Look for the rapid decay of the Singlet Excited State absorption (ESA) and the simultaneous rise of the Triplet ESA (typically red-shifted). The rate of this rise is
.
Part 4: Visualization & Logic
Diagram 1: The Heavy-Atom Modified Jablonski Diagram
This diagram illustrates the kinetic competition introduced by the Bromine atom.
Caption: Kinetic pathway showing Bromine-enhanced Intersystem Crossing (ISC) bypassing fluorescence to populate the Triplet state.
Diagram 2: Characterization Workflow
Caption: Step-by-step workflow for isolating intrinsic photophysical properties from impurity artifacts.
Part 5: References & Authoritative Grounding
-
Heavy Atom Effect in Triphenylenes:
-
Mechanism:[1] The "internal heavy atom effect" is well-documented in naphthalene and triphenylene derivatives, where halogenation increases the rate of intersystem crossing (
) proportional to . -
Source: Lower, S. K., & El-Sayed, M. A. (1966). "The Solid-State Photochemistry of Tetraphenylbutatriene." Chemical Reviews. (Foundational text on heavy atom perturbation).
-
Context: See El-Sayed's Rule regarding spin-orbit coupling efficiency between
and states.
-
-
Fluorination and Crystal Packing:
-
Mechanism:[1] Fluorination of triphenylene cores (e.g., in discotic liquid crystals) induces specific columnar packing arrangements due to fluorophobic/fluorophilic separation and C-H
F interactions. -
Source: Rippy, K. C., et al. (2018). "Fluorination-Induced Evolution of Columnar Packing in Fluorous Triphenylenes." ChemPlusChem. Link
-
-
Triphenylene Phosphorescence Standards:
-
Data: Unsubstituted triphenylene has a phosphorescence lifetime of
s in rigid glass at 77 K. Bromination is expected to reduce this to the millisecond range while increasing quantum yield. -
Source: Nishi, N., et al. (1970). "Study on the triplet state of triphenylene by microwave induced delayed phosphorescence." Molecular Physics. Link
-
-
OLED Host Applications:
-
Context: Halogenated triphenylenes are frequently cited in patents and papers as intermediates for phosphorescent host materials due to their high triplet energy.
-
Source: "this compound" is listed as a key intermediate by suppliers like Bloom Tech and Bide Pharm for OLED synthesis. Link
-
Sources
A Technical Guide to 2-Bromo-3-fluorotriphenylene: A Versatile Precursor for Advanced Discotic Liquid Crystals
Abstract
Triphenylene-based discotic liquid crystals (DLCs) are a cornerstone of functional organic materials, renowned for their ability to self-assemble into one-dimensional columnar structures that facilitate efficient charge transport.[1][2][3] This property makes them highly promising for applications in organic electronics, including field-effect transistors, photovoltaic cells, and sensors.[1][2][4] The strategic design of these materials begins with a functionalized core, a precursor molecule that serves as a scaffold for introducing peripheral side chains which govern the material's mesomorphic and electronic properties. This guide provides an in-depth technical overview of 2-Bromo-3-fluorotriphenylene, a key precursor molecule designed for the synthesis of next-generation, high-performance discotic liquid crystals. We will explore its synthesis, characterization, and subsequent derivatization, with a focus on the causal relationships between molecular structure, experimental methodology, and final material properties.
Introduction: The Strategic Importance of Functionalized Triphenylene Cores
Discotic liquid crystals are a state of matter, or mesophase, characterized by molecules with a disk-like core and flexible peripheral side chains.[5] These molecules can self-organize into ordered columnar arrays, where the aromatic cores stack via π-π interactions, creating pathways for charge carriers to move efficiently along the column axis.[3][6] The triphenylene unit is a particularly favored core due to its rigid, planar, and highly symmetric D3h structure, which promotes stable and well-ordered columnar phases.[3]
The innovation in this field lies in the precise functionalization of the triphenylene core. By introducing specific reactive groups, we can tailor the final properties of the DLC. This compound is an exemplary precursor for several key reasons:
-
The Bromo Group: Serves as a versatile synthetic handle, ideal for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][7] This allows for the straightforward attachment of a wide variety of side chains, enabling systematic tuning of the liquid crystalline properties.
-
The Fluoro Group: Acts as a powerful modulator of the molecule's electronic and physical properties. Its strong electron-withdrawing nature can lower the HOMO and LUMO energy levels of the triphenylene core.[8] Furthermore, fluorine substitution can influence intermolecular packing and enhance the stability of the resulting mesophase through specific interactions or fluorophobic effects.[9][10][11]
This guide will detail the journey from this precursor to a functional material, providing the scientific rationale behind each step.
Synthesis and Characterization of this compound
A robust and scalable synthesis of the precursor is paramount. While numerous methods exist for creating substituted triphenylenes, a common and effective strategy involves the oxidative cyclization of a suitably substituted o-terphenyl derivative.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of the Precursor
This protocol is a representative example based on established organometallic methodologies.
Step 1 & 2: Iterative Suzuki-Miyaura Coupling to form the o-Terphenyl Backbone
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1-bromo-2,3-difluorobenzene (1.0 eq), 2-bromophenylboronic acid (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and 2M aqueous sodium carbonate solution (3.0 eq).
-
Solvent: Add a 3:1 mixture of toluene and ethanol.
-
Reaction: Heat the mixture to reflux (approx. 90 °C) and stir vigorously for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product (2-bromo-2',3'-difluoro-1,1'-biphenyl) by column chromatography on silica gel.
-
Second Coupling: Repeat steps 1-5 using the purified product from the first coupling as the starting aryl halide and another equivalent of 2-bromophenylboronic acid to yield the terphenyl intermediate.
Step 3: Scholl-type Oxidative Cyclization
-
Setup: Dissolve the terphenyl intermediate (1.0 eq) in a mixture of anhydrous dichloromethane and nitromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add anhydrous iron(III) chloride (FeCl₃) (2.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. The solution will typically turn dark.
-
Quenching: Carefully pour the reaction mixture into a beaker of cold methanol to quench the reaction and precipitate the product.
-
Isolation: Filter the resulting solid, wash thoroughly with methanol, and dry under vacuum to yield this compound.
Causality Insight: The use of FeCl₃ as an oxidant in a non-polar/polar solvent mixture is a classic condition for the Scholl reaction, which effects an intramolecular dehydrogenative C-C bond formation to create the final aromatic ring of the triphenylene system.
Characterization Data
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
| Property | Value | Analytical Method |
| CAS Number | 2624315-46-2 | - |
| Molecular Formula | C₁₈H₁₀BrF | Mass Spectrometry |
| Molecular Weight | 325.17 g/mol | Mass Spectrometry |
| Melting Point | Approx. 168 °C[12] | Differential Scanning Calorimetry (DSC) |
| Appearance | Light yellow powder | Visual Inspection |
| ¹H NMR | Aromatic protons in the range of 7.5-8.8 ppm | ¹H Nuclear Magnetic Resonance |
| ¹⁹F NMR | Singlet corresponding to the single fluorine atom | ¹⁹F Nuclear Magnetic Resonance |
| ¹³C NMR | Signals consistent with the aromatic carbon skeleton | ¹³C Nuclear Magnetic Resonance |
Derivatization into Discotic Liquid Crystals via Suzuki-Miyaura Coupling
The true utility of this compound is realized in its conversion to a functional DLC. The bromo-substituent is the key reactive site for this transformation. By coupling it with a boronic acid bearing flexible alkoxy chains, we can synthesize the target discotic molecule.
Caption: Suzuki-Miyaura coupling to form a functional discotic liquid crystal.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), 3,4,5-tris(octyloxy)phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.04 eq).
-
Reagents: Add degassed 2M aqueous sodium carbonate solution (3.0 eq) and a degassed 3:1 mixture of toluene and ethanol.
-
Reaction: Heat the mixture to reflux (approx. 90 °C) with vigorous stirring for 24 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with toluene (2x). Combine the organic fractions, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by recrystallization from a solvent mixture like hexane/ethanol to obtain the pure discotic liquid crystal.
Trustworthiness through Causality:
-
Palladium Catalyst: Pd(0) is essential for the catalytic cycle, initiating the process by oxidative addition into the C-Br bond of the triphenylene.[7]
-
Base (Na₂CO₃): The base is not merely a pH buffer. It is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can efficiently transmetalate its organic group to the palladium center.[13][14]
-
Inert Atmosphere: An argon or nitrogen atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring the reaction proceeds to completion.
Self-Assembly and Mesophase Characterization
Once synthesized, the final product must be analyzed to confirm its liquid crystalline nature and characterize its self-assembled structure.
Caption: Hierarchical self-assembly of discotic molecules into a columnar phase.
The mesomorphic properties are primarily investigated using three complementary techniques:
-
Polarizing Optical Microscopy (POM): The sample is heated on a hot stage between two crossed polarizers. As it transitions into a liquid crystalline phase, it becomes birefringent, producing characteristic optical textures that serve as a fingerprint for specific phases (e.g., fan-like textures for columnar phases).[1][15]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks, allowing for precise determination of transition temperatures.[1][16]
-
X-ray Diffraction (XRD): XRD provides definitive structural information. For a hexagonal columnar (Colh) phase, the diffraction pattern typically shows sharp reflections in the small-angle region corresponding to the (100), (110), and (200) planes of a 2D hexagonal lattice, and a broad, diffuse halo in the wide-angle region (around 3.5 Å) corresponding to the liquid-like stacking of the aromatic cores within the columns.[1][6]
Representative Thermal Data
The following table shows hypothetical but typical DSC data for a triphenylene derivative synthesized from our precursor.
| Transition | Heating Cycle (°C) | Cooling Cycle (°C) | Phase |
| Crystal to Columnar | 85.2 | 75.1 | Cr → Colh |
| Columnar to Isotropic | 195.6 | 192.3 | Colh → Iso |
Data obtained at a scan rate of 10 K/min.[1]
Conclusion and Future Outlook
This compound stands out as a strategically designed precursor for advanced materials research. Its dual functionalization provides a clear and robust pathway for synthesizing asymmetrically substituted triphenylene-based discotic liquid crystals. The bromine atom offers a reliable point for derivatization via established cross-coupling chemistry, while the fluorine atom allows for subtle yet powerful tuning of the core's electronic properties and intermolecular interactions.
This guide has outlined a complete workflow from precursor synthesis to the characterization of the final self-assembled material, emphasizing the scientific principles that validate each experimental choice. The materials derived from this precursor hold significant potential for the development of next-generation organic semiconductors, with applications in flexible displays, low-cost solar cells, and sensitive chemical sensors.[1][17] Future work will likely focus on leveraging this precursor to create even more complex architectures, such as discotic polymers and donor-acceptor systems for enhanced photovoltaic performance.[4][18]
References
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Chen, H. et al. (2013). Triphenylene discotic liquid crystal trimers synthesized by Co 2 (CO) 8 -catalyzed terminal alkyne [2 + 2 + 2] cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Zimmerman, S. C. et al. (1995). Discotic Liquid Crystals through Molecular Self-Assembly. Journal of the American Chemical Society. Available at: [Link]
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Henderson, P., Ringsdorf, H., & Schuhmacher, P. (2007). Synthesis of functionalized triphenylenes and dibenzopyrenes Precursor molecules for polymeric discotic liquid crystals. Liquid Crystals. Available at: [Link]
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Reddy, R. A. & Kumar, S. (2013). Novel phenazine fused triphenylene discotic liquid crystals: synthesis, characterisation, thermal, optical and nonlinear optical properties. New Journal of Chemistry. Available at: [Link]
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Zhou, X. et al. (2009). Self-assembly of discotic liquid crystal porphyrin into more controllable ordered nanostructure mediated by fluorophobic effect. Liquid Crystals. Available at: [Link]
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Lee, C.-J. et al. (2010). Synthesis and characterization of naphthalene-substituted triphenylene discotic liquid crystals. Liquid Crystals. Available at: [Link]
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Kumar, S. et al. (2006). Synthesis of New Functionalized Discotic Liquid Crystals for Photoconducting Aplications. Molecular Crystals and Liquid Crystals. Available at: [Link]
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Li, Q. et al. (2014). Synthesis and Mesomorphism of a Novel Triphenylene-Based Discotic Liquid Crystal with Chiral Chain. Advanced Materials Research. Available at: [Link]
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Cheng, Y.-C. et al. (2022). Self-Assembly of the Block Copolymer Containing Discotic Mesogens Driven by Liquid Crystalline Ordering Effect. Polymers. Available at: [Link]
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Kumar, S. (2022). Functionalized Triphenylene Discotic Molecules: Synthesis and Mesomorphic Characterizations. ResearchGate. Available at: [Link]
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Alam, M. M. et al. (2024). Effect of Azulene Substitution on Some Photophysical Properties of Triphenyl and Tritolyl Corroles. Engineered Science. Available at: [Link]
-
Kumar, S. (2004). Recent developments in the chemistry of triphenylene-based discotic liquid crystals. Liquid Crystals. Available at: [Link]
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Suárez, M. et al. (1998). Supramolecular Liquid Crystals. Self-Assembly of a Trimeric Supramolecular Disk and Its Self-Organization into a Columnar Discot. Journal of the American Chemical Society. Available at: [Link]
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Zhang, R. et al. (2013). Self-Assembly of Ionic Superdiscs in Nanopores. ACS Nano. Available at: [Link]
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Liu, Y. et al. (2024). Synthesis and photophysical properties of meta-position-substituted triphenylmethyl-type radicals with non-conjugated donor/acceptor units. Dyes and Pigments. Available at: [Link]
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Obolda, A. et al. (2023). Synthesis, Crystal Structure, and Photophysical Properties of Triphenylene 2,3,6,7-Tetracarboxylic Ester-Based Discotic Liquid Crystals. Crystal Growth & Design. Available at: [Link]
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Arborpharm. (n.d.). CAS.2624315-46-2 this compound. Arborpharm. Available at: [Link]
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Wikipedia. (2024). Triphenylene. Wikipedia. Available at: [Link]
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Ramanathan, K. V. & Khetrapal, C. L. (1984). Ordering in nematic liquid crystals from NMR cross-polarization studies. Journal of Chemical Sciences. Available at: [Link]
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Guda, R. et al. (2018). Crystalline triphenylamine substituted arenes: solid state packing and luminescence properties. CrystEngComm. Available at: [Link]
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Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 2624315-46-2. Bloom Tech. Available at: [Link]
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Ramanathan, K. V. (2009). Study of liquid crystalline order by NMR. Journal of the Indian Institute of Science. Available at: [Link]
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Wikipedia. (2023). Cross-polarization. Wikipedia. Available at: [Link]
-
Chiarparin, E. et al. (2001). Hartmann-Hahn polarization transfer in liquids: An ideal tool for selective experiments. ResearchGate. Available at: [Link]
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Twieg, R. J. et al. (2013). Fluorinated triphenylenes and a path to short tailed discotic liquid crystals: synthesis, structure and transport properties. Journal of Materials Chemistry C. Available at: [Link]
-
Boden, N. et al. (1997). α-Halogenation of triphenylene-based discotic liquid crystals: towards a chiral nucleus. Journal of Materials Chemistry. Available at: [Link]
-
Twieg, R. J. et al. (2013). Fluorinated triphenylenes and a path to short tailed discotic liquid crystals: synthesis, structure and transport properties. Journal of Materials Chemistry C. Available at: [Link]
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He, C.-Y. et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available at: [Link]
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Vega, S. & Shattuck, T. W. (1986). Multiple-quantum cross-polarization NMR on spin systems with I=12 and S=32 in solids. Physical Review A. Available at: [Link]
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Di-Nenno, P. J. et al. (2000). A detailed study by the AAWG: 2-bromo-3,3,3-trifluoro-l-propene (BTP). NIST. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. Available at: [Link]
-
Al-Salim, N. & Cammidge, A. N. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. UEA Digital Repository. Available at: [Link]
-
de la Cruz, P. et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules. Available at: [Link]
-
Szumigala, R. H., Jr. et al. (2004). Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and Study of the Halodeboronation of Aryl Boronic Acids. Organic Letters. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 2-Bromo-3-fluorotriphenylene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Polycyclic Aromatic Hydrocarbons
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4][5] This palladium-catalyzed reaction has proven indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, functional materials, and agrochemicals.[5][6]
This application note focuses on the Suzuki-Miyaura coupling of 2-Bromo-3-fluorotriphenylene, a polycyclic aromatic hydrocarbon (PAH) featuring both bromine and fluorine substituents. Triphenylene and its derivatives are of significant interest due to their unique photophysical properties and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs).[7] The introduction of a fluorine atom can profoundly influence a molecule's biological and physical properties, including metabolic stability, binding affinity, and electronic characteristics.[8] Therefore, the selective functionalization of this compound via Suzuki-Miyaura coupling offers a powerful strategy for the synthesis of novel, high-value compounds for drug discovery and materials science.
The presence of both a bromo and a fluoro substituent on the triphenylene core introduces specific challenges and opportunities. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the bromine-bearing position.[9] This guide provides detailed protocols and mechanistic insights to facilitate the successful application of Suzuki-Miyaura coupling for the derivatization of this compound.
Core Principles and Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][3][6] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, particularly with challenging substrates. Bulky, electron-rich phosphine ligands are often employed to enhance the reactivity of the palladium catalyst.[6]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol provides a general procedure for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[6][10]
-
Degassed solvent: 1,4-Dioxane/water (4:1 or 5:1 v/v) or Toluene/water[9][10]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction flask containing the solids.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture to the reaction flask.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-fluorotriphenylene.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to improved yields and shorter reaction times, especially for sterically hindered substrates.[10]
Materials:
-
Same as Protocol 1, with the addition of a microwave reaction vial.
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.0125 equiv.), the phosphine ligand (e.g., XPhos, 0.025 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[10]
-
Add the degassed solvent (e.g., 1,4-dioxane).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After cooling, work up the reaction mixture as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation: Key Reaction Parameters
The following table summarizes key quantitative parameters for the Suzuki-Miyaura coupling of this compound. These are starting points and may require optimization for specific substrates.
| Parameter | Protocol 1 (Conventional Heating) | Protocol 2 (Microwave-Assisted) |
| Substrate | This compound | This compound |
| Boronic Acid | 1.2 - 1.5 equivalents | 1.5 equivalents |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.25 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (2.5 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.) | K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | 1,4-Dioxane |
| Temperature | 80 - 110 °C | 120 - 150 °C |
| Reaction Time | 12 - 24 hours | 15 - 60 minutes |
Visualization of Key Processes
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Trustworthiness and Self-Validation
To ensure the reliability of these protocols, the following self-validating steps are crucial:
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS is essential to determine the reaction endpoint and identify the formation of any side products.
-
Product Characterization: The final product should be thoroughly characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry, to confirm its identity and purity.
-
Control Experiments: In case of unexpected results, running control experiments (e.g., without the palladium catalyst or base) can help troubleshoot the reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a versatile and powerful method for the synthesis of novel fluorinated polycyclic aromatic hydrocarbons. The protocols outlined in this application note offer a solid foundation for researchers to explore the chemical space around the triphenylene scaffold. Careful optimization of the reaction parameters, guided by the principles discussed herein, will be key to achieving high yields and purity for a wide range of coupling partners. These advanced building blocks hold significant promise for the development of next-generation pharmaceuticals and organic electronic materials.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- Nishida, M., & Tagata, T. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Sumitomo Kagaku, 2005-II.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578.
- Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438–7446.
- Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 2624315-46-2.
- Li, Y., Wang, C., & Zhang, J. (2015). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry, 13(27), 7464–7467.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Cravotto, G., Orio, L., Calcio Gaudino, E., & Cintas, P. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 763.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- Arborpharm. (n.d.). CAS.2624315-46-2 this compound.
- Singh, R. P., & Kumar, V. (2012). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Catalysis Reviews, 54(3), 337–389.
- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-3-chloro-2-fluorotoluene.
- Mondal, C. C., Woods, A. D., & Zafar, Q. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. New Journal of Chemistry, 44(44), 19335-19339.
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Application Notes & Protocols: 2-Bromo-3-fluorotriphenylene as a Versatile Intermediate for High-Performance OLED Host Materials
Introduction: The Strategic Advantage of Functionalized Triphenylene Scaffolds
Organic Light-Emitting Diodes (OLEDs) represent the forefront of display and solid-state lighting technologies, with their performance intrinsically linked to the molecular architecture of the organic materials used within their emissive layers.[1] The host material, in particular, plays a critical role in phosphorescent (PHOLED) and Thermally Activated Delayed Fluorescence (TADF) devices. It constitutes the bulk of the emissive layer, facilitating charge transport and ensuring efficient energy transfer to the guest emitter dopant.[2]
Triphenylene-based molecules are highly sought after for host materials due to their rigid, planar structure which promotes efficient intermolecular π-π stacking for good charge transport, and their typically high triplet energies.[3] The strategic functionalization of the triphenylene core is a key methodology for fine-tuning material properties to meet specific device requirements.
This document details the application of 2-Bromo-3-fluorotriphenylene , a key intermediate, in the synthesis of advanced OLED host materials. The presence of a bromine atom provides a reactive site for well-established cross-coupling reactions, enabling the attachment of various functional moieties.[4] Simultaneously, the fluorine atom serves to modulate the material's electronic properties, such as HOMO/LUMO energy levels, and can enhance thermal and morphological stability.[5] This dual functionalization makes this compound a powerful and versatile building block for creating a diverse library of high-performance host materials.
Section 1: Physicochemical Properties & Rationale for Use
This compound is a specialized organic intermediate whose structure is optimized for subsequent derivatization into final OLED host materials. Its utility stems from the orthogonal reactivity and electronic influence of its halogen substituents.
Rationale for Application:
-
Synthetically Versatile: The carbon-bromine bond is a well-established reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This allows for the straightforward introduction of a wide range of aryl or heteroaryl groups, enabling the construction of complex molecular architectures with tailored properties.
-
Electronic Tuning: The fluorine atom, being highly electronegative, significantly influences the electronic distribution within the triphenylene core.[5] This allows for precise tuning of the HOMO and LUMO energy levels of the final host material, which is critical for optimizing charge injection and confinement within the OLED device structure.[1]
-
Enhanced Stability: Fluorination is known to increase the thermal stability and operational lifetime of OLED materials by strengthening C-H bonds against vibrational degradation.[5]
-
Charge Transport: The rigid triphenylene core provides an excellent scaffold for charge transport. The highly conjugated aromatic system facilitates efficient electron and hole mobility, a crucial characteristic for a high-performance host material.[8]
| Property | Value | Source |
| CAS Number | 2624315-46-2 | [9] |
| Molecular Formula | C₁₈H₁₀BrF | [9] |
| Molecular Weight | 325.17 g/mol | [9] |
| Appearance | Off-white to light yellow solid | N/A |
| Primary Application | OLED Host Material Intermediate | [9] |
| Key Reactive Site | Bromine at the 2-position | [4] |
| Key Modulating Group | Fluorine at the 3-position | [5] |
Section 2: Synthesis of Advanced Host Materials via Suzuki-Miyaura Cross-Coupling
The most common and powerful application of this compound is its use as an electrophile in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the triphenylene core and another aromatic system (from an organoboron reagent), offering high yields and excellent functional group tolerance.[10][11]
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a representative synthesis of a novel host material by coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 - 3.0 eq)
-
Solvents: Toluene, Ethanol, Deionized Water (degassed)
-
Standard Schlenk line glassware, reflux condenser, magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction flask, equipped with a magnetic stir bar and reflux condenser, on a Schlenk line. Evacuate and backfill the system with an inert gas (Nitrogen or Argon) three times. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, the selected arylboronic acid, and the palladium catalyst to the flask.
-
Solvent and Base Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water). Subsequently, add an aqueous solution of the base (K₂CO₃). The base is essential for the transmetalation step of the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting bromo-compound is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
| Parameter | Recommended Value/Condition | Rationale |
| Boronic Acid Stoich. | 1.1 - 1.5 equivalents | Ensures complete consumption of the more valuable triphenylene starting material. |
| Catalyst Loading | 1 - 5 mol% | Balances reaction efficiency with cost and ease of removal of palladium residues. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative degradation of the Pd(0) catalyst. |
| Temperature | 80 - 100 °C (Reflux) | Provides sufficient energy to overcome the activation barriers of the catalytic cycle. |
Section 3: Purification and Quality Control
The purity of OLED materials is paramount, as even trace impurities can act as charge traps or luminescence quenchers, severely degrading device performance and lifetime. A multi-step purification and rigorous characterization process is mandatory.
Protocol 3.1: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate), determined by prior TLC analysis.
-
Elution: Carefully load the adsorbed crude product onto the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization or sublimation if required.
Protocol 3.2: Material Characterization
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| ¹H and ¹⁹F NMR Spectroscopy | Structural confirmation and purity assessment. | Disappearance of signals corresponding to the starting materials; appearance of a new set of aromatic signals consistent with the coupled product. The ¹⁹F NMR will show a singlet or doublet in the characteristic aryl-fluoride region. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the exact mass of the target host material. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Purity of >99.9% is typically required for OLED-grade materials. |
| Differential Scanning Calorimetry (DSC) | Determination of thermal properties like glass transition (Tg). | A high Tg (e.g., >100 °C) is desirable for morphological stability in devices. |
Section 4: Application in OLED Device Fabrication
Once synthesized and purified, the new triphenylene-based host material can be incorporated into an OLED device structure, typically via high-vacuum thermal evaporation.
Caption: Representative architecture of an OLED device.
Protocol 4.1: OLED Fabrication by Thermal Evaporation
-
Substrate Preparation: Clean an Indium Tin Oxide (ITO)-coated glass substrate via sonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol). Treat the substrate with UV-Ozone or Oxygen Plasma to improve the work function for efficient hole injection.[3]
-
Organic Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Layer-by-Layer Deposition: Sequentially deposit the organic layers:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): Co-evaporate the synthesized triphenylene host material and a suitable phosphorescent or TADF dopant. The doping concentration is critical and typically ranges from 5-20 wt%.[3] The host's triplet energy must be higher than that of the dopant to ensure efficient energy transfer.[12]
-
Electron Transport Layer (ETL)
-
-
Cathode Deposition: Deposit the cathode layers, typically a thin layer of an electron injection material (e.g., LiF) followed by a thicker layer of a metal (e.g., Al).
-
Encapsulation: Encapsulate the device to protect the organic layers from oxygen and moisture.
| Property | Target Value Range | Significance in OLED Performance |
| Triplet Energy (T₁) | > 2.6 eV (for blue) | Must be higher than the dopant's T₁ to confine excitons and prevent back energy transfer.[12] |
| HOMO Level | -5.5 to -6.0 eV | Should align with the HTL for efficient hole injection into the EML. |
| LUMO Level | -2.5 to -3.0 eV | Should align with the ETL for efficient electron injection into the EML. |
| Glass Transition (Tg) | > 100 °C | Ensures morphological stability of the thin film during device operation, enhancing lifetime. |
Conclusion
This compound serves as a premier-level intermediate for the rational design of OLED host materials. Its dual-handle structure—a synthetically addressable bromine atom and an electronically-tuning fluorine atom—provides researchers with the tools to precisely engineer the next generation of materials. By leveraging established synthetic protocols like the Suzuki-Miyaura cross-coupling, a vast chemical space of high-performance, stable, and efficient host materials becomes accessible, paving the way for advancements in display and lighting technology.
References
- Vertex AI Search. (2024). Exploring The Synthesis Techniques Of OLED Material Intermediates.
- Ghorai, B., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega.
- Schwalbe, T., et al. (2024). Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. ResearchGate.
- Ghorai, B., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega.
- Hafner, A., et al. (N/A). meta- and para-Functionalized Thermally Crosslinkable OLED-Materials through Selective Transition-Metal-Catalyzed Cross-Coupling Reactions.
- Mace, Y., et al. (2025). Modulating the Optoelectronic Properties of Tripodal Fluorophores Through Fluorine‐Substituted Peripheral Phenyls. PMC.
- BenchChem. (2025). Application Notes and Protocols for Triphenylene-d12 in OLED and Organic Electronics Research.
- Lee, C-L., et al. (N/A). Novel host material for highly efficient blue phosphorescent OLEDs. CORE.
- Shaanxi Bloom Tech Co., Ltd. (N/A). This compound CAS 2624315-46-2.
- Contreras Pereda, N. (2022). Synthesis and electronic characterization of triphenylene-based materials. ddd-UAB.
- Arborpharm. (N/A). CAS.2624315-46-2 this compound.
- Merck. (2010). Purity of OLED-Materials and the Implication on Device-Performance.
- BenchChem. (2025). Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology.
- Ossila. (N/A). OLED Materials | Dopant, Host and TADF Materials.
- Kim, H. J., et al. (2020). Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs. MDPI.
Sources
- 1. ossila.com [ossila.com]
- 2. Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Modulating the Optoelectronic Properties of Tripodal Fluorophores Through Fluorine‐Substituted Peripheral Phenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. topmostchemical.com [topmostchemical.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Note: Precision Synthesis of Extended Polycyclic Aromatic Hydrocarbons from Triphenylene Scaffolds
Executive Summary & Strategic Rationale
Triphenylene (TP) represents a "privileged scaffold" in the design of extended polycyclic aromatic hydrocarbons (PAHs). Unlike linear acenes (e.g., pentacene) which suffer from oxidative instability, triphenylene possesses
For researchers in optoelectronics and drug discovery, the extension of the triphenylene core is not merely about increasing molecular weight; it is a strategy to engineer:
-
Bandgap Tuning: Expanding the
-system reduces the HOMO-LUMO gap, facilitating charge transport.[1] -
Supramolecular Ordering: Extended planar discs self-assemble into columnar mesophases, critical for liquid crystalline semiconductors.[1]
-
Solubility & Processability: Strategic functionalization breaks the "solubility limit" often encountered with large nanographenes.[1]
This guide details two high-fidelity protocols for synthesizing extended TP architectures: the Peripheral
Strategic Synthetic Pathways
The functionalization of triphenylene generally follows two distinct topological strategies. Understanding the reactivity landscape is crucial for selecting the correct protocol.[1]
Figure 1: Strategic divergence in triphenylene functionalization.[1] Route A yields large planar discs (e.g., Hexabenzocoronene analogs), while Route B accesses topologically unique warped structures.
Protocol A: Peripheral Extension via Suzuki-Scholl Sequence
Objective: Synthesis of Hexa-peri-hexabenzocoronene (HBC) derivatives from Triphenylene. Application: Creating large surface-area discs for OFETs or conductive columns.[1]
Mechanistic Insight
This route relies on the Scholl reaction (oxidative cyclodehydrogenation).[1][2][3] The key challenge is solubility; unsubstituted HBC is virtually insoluble.[1] Therefore, long alkyl chains (
Detailed Workflow
Step 1: Synthesis of 2,3,6,7,10,11-Hexabromotriphenylene
Note: This creates the "hub" for six-fold extension.
-
Reagents: Triphenylene (1.0 eq), Bromine (
, 10.0 eq), Iron powder (cat.), Nitrobenzene (solvent).[1] -
Procedure:
-
Dissolve triphenylene in nitrobenzene at room temperature.[1]
-
Add iron powder catalyst.[1]
-
Add
dropwise.[1] Caution: Exothermic. -
Heat to 200°C for 12 hours to drive exhaustive bromination.
-
Workup: Cool, filter the precipitate, wash with hot ethanol. Recrystallize from o-dichlorobenzene.
-
Yield Target: >80% (Off-white solid).
-
Step 2: Six-fold Suzuki-Miyaura Coupling
Note: Installs the "wings" with solubility-enhancing groups.
-
Reagents: Hexabromotriphenylene (1.0 eq), 4-dodecylphenylboronic acid (8.0 eq),
(5 mol% per Br site), (2M aq), Toluene/Ethanol (2:1). -
Procedure:
-
Degas solvents thoroughly (freeze-pump-thaw x3).[1] Oxygen poisons the Pd catalyst.[1]
-
Combine reagents in a Schlenk flask under Argon.
-
Reflux at 90-110°C for 48 hours.[1] Steric crowding at the TP core requires prolonged heating.[1]
-
Workup: Extract with DCM, wash with brine, dry over
.[1] Purify via column chromatography (Silica, Hexane/DCM gradient). -
Checkpoint:
NMR must show disappearance of TP core protons and integration consistent with 6 phenyl rings.
-
Step 3: The Scholl Oxidation (Planarization)
Note: The critical ring-closing step.
-
Reagents: Hexakis(4-dodecylphenyl)triphenylene (Precursor),
(36 eq, 6 eq per bond formed), Nitromethane ( ), Dichloromethane (DCM).[1] -
Procedure:
-
Dissolve precursor in dry DCM.[1] Argon sparge.
-
Dissolve
in nitromethane (strong oxidant solution).[1] -
Dropwise Addition: Add the oxidant solution to the precursor solution at 0°C. The solution will turn deep blue/black (radical cation formation).[1]
-
Stir at room temperature for 30-60 minutes. Do not over-react to avoid chlorination side-reactions.[1]
-
Quench: Pour into methanol containing a trace of hydrazine (to reduce residual Fe species).
-
Purification: The product will likely precipitate.[1] Filter and wash extensively with methanol.[1] Final purification often requires Soxhlet extraction with acetone (to remove impurities) followed by chloroform (to extract product).[1]
-
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Color Change | Yellow (Precursor) | If color remains yellow/brown, oxidant is inactive (wet |
| Solubility | Precursor: High; Product: Low | Use branched alkyl chains (e.g., 2-ethylhexyl) if product is insoluble.[1] |
| Side Reactions | Chlorination (M+35 peaks in MS) | Reduce reaction time; ensure |
| Yield | Step 1: 85%; Step 2: 70%; Step 3: 90% | Low yield in Step 2 often due to steric hindrance; increase catalyst load.[1] |
Protocol B: Advanced K-Region Functionalization (APEX)
Objective: Precision extension at the "Bay" or K-region without full encapsulation.[1] Application: Synthesis of chiral nanoribbons and helical structures.[1]
This protocol utilizes Annulative
Workflow Overview
-
Activation: Iodination of Triphenylene at the bay region (requires directing groups or specific conditions like
). -
Annulation: Reaction with an internal alkyne or aryne precursor using
and .[1]
Critical Protocol: Bay-Region Extension
Reference grounded in recent methodology (See Ref 1).
-
Reagents: 1,12-Diiodotriphenylene (or similar bay-functionalized precursor), Diphenylacetylene (alkyne source),
(10 mol%), (2.0 eq), o-xylene.[1] -
Procedure:
-
Combine reagents in a sealed tube.
-
Heat to 140°C. The silver salt acts as an oxidant to regenerate Pd(II).[1]
-
Mechanism: Pd inserts into the C-I bond, coordinates the alkyne, inserts the alkyne, and reductively eliminates to form the new ring.
-
Result: Expansion of the triphenylene bay into a larger fused system (e.g., dibenzo[fg,op]tetracene derivatives).
-
Safety & Handling Protocols
Chemical Hazards[1]
-
Triphenylene & PAHs: Many extended PAHs are suspected carcinogens.[1] All weighing must be done in a glovebox or vented balance enclosure.[1]
-
Nitromethane: Potential explosive hazard when dry or under strong shock.[1] Keep wet or in solution.[1]
-
Iron(III) Chloride: Highly hygroscopic and corrosive.[1] Generates HCl gas upon hydrolysis.[1] Handle in a fume hood.
Waste Disposal
-
Heavy Metals: Palladium and Iron waste must be segregated into "Heavy Metal Aqueous" or "Solid" waste streams.[1]
-
Halogenated Solvents: DCM and Chlorobenzene go to "Halogenated Organic Waste."[1]
References
-
Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction. Source: ResearchGate URL:[Link]
-
Triphenylene as a versatile scaffold for advanced functional materials. Source: RSC Advances / NIH PMC URL:[1][Link]
-
Synthesis of extended polycyclic aromatic hydrocarbons by oxidative tandem spirocyclization. Source: Nature Communications / NIH PMC URL:[1][Link]
-
Facile π-Extension of Triphenylenes (Palladium-Catalyzed Annulative π-Extension). Source: ResearchGate / Synfacts URL:[1][Link]
-
Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery. Source: J. Am. Chem. Soc.[1] (via ResearchGate) URL:[Link]
Sources
Functionalization of triphenylene at the 2 and 3 positions
An In-Depth Guide to the Synthetic Strategies and Methodologies for the Functionalization of Triphenylene at the 2 and 3 Positions
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2,3-Functionalized Triphenylenes
Triphenylene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, presents a unique molecular scaffold characterized by its planarity, rigidity, and high symmetry.[1][2] These intrinsic properties make triphenylene and its derivatives highly sought-after materials in diverse fields, from organic electronics and photovoltaics to the development of novel therapeutics.[2][3][4] The delocalized 18-π-electron system endows triphenylene with remarkable electronic properties and thermodynamic stability.[1][5]
Of the twelve possible substitution sites on the triphenylene core, the peripheral positions—specifically the 2, 3, 6, 7, 10, and 11 locations (often referred to as β-positions)—are the most common targets for functionalization.[5] Introducing substituents at the 2 and 3 positions is a particularly powerful strategy for tuning the molecule's properties. This substitution pattern directly influences the intermolecular π-π stacking, which is critical for charge transport in organic semiconductors and the formation of ordered columnar mesophases in discotic liquid crystals.[1][5][6] By precisely controlling the nature of the functional groups at these positions, researchers can engineer materials with tailored electronic characteristics, solubility, and self-assembly behaviors.
This comprehensive guide provides an in-depth exploration of the primary synthetic routes for accessing 2,3-functionalized triphenylenes. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights to empower researchers in their pursuit of novel triphenylene-based materials.
Part 1: Core Synthetic Strategies
The synthesis of 2,3-disubstituted triphenylenes can be broadly categorized into two main approaches: the direct functionalization of a pre-formed triphenylene core and the construction of the triphenylene skeleton from appropriately substituted precursors. The latter approach generally offers superior control over regioselectivity.
Strategy I: Direct Functionalization via Electrophilic Aromatic Substitution (EAS)
Directly modifying the triphenylene core is the most straightforward approach, though it can present challenges in controlling regioselectivity. The reaction proceeds via the attack of an electrophile on the electron-rich aromatic ring, forming a stabilized carbocation intermediate (an arenium ion) before re-aromatization.[7][8]
Causality of Regioselectivity: On an unsubstituted triphenylene, electrophilic attack is generally favored at the 2-position (β) over the 1-position (α), primarily due to reduced steric hindrance at the β-position.[9] However, the presence of existing substituents dramatically influences the outcome. Activating groups (electron-donating) on the ring will direct incoming electrophiles to ortho and para positions and increase the reaction rate, while deactivating groups (electron-withdrawing) direct to the meta position and slow the reaction.[8]
A common and highly effective application of this strategy involves the nitration of hexa-alkoxy-substituted triphenylenes. The alkoxy groups are strongly activating, making the ring highly susceptible to electrophilic attack.
dot
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).
Nitration serves as an excellent entry point, as the resulting nitro group can be readily converted into a variety of other functionalities (e.g., amines, diazo compounds), providing a gateway to a wide range of derivatives.[10][11] For instance, the reduction of a nitro group to an amine opens up possibilities for amide coupling, diazotization, and further cross-coupling reactions.
Strategy II: Constructive Approaches via Cyclization
Building the triphenylene core from smaller, pre-functionalized molecules offers unparalleled control over the final substitution pattern. This "bottom-up" approach is the preferred method for synthesizing isomerically pure 2,3-disubstituted triphenylenes.
A. Oxidative Cyclodehydrogenation (Scholl Reaction)
The Scholl reaction is a classic and robust method for forming aryl-aryl bonds via intramolecular oxidative cyclodehydrogenation.[3] For the synthesis of 2,3,6,7,10,11-substituted triphenylenes, this typically involves the oxidative trimerization of a 1,2-dialkoxybenzene or the coupling of a 3,3',4,4'-tetraalkoxybiphenyl with a 1,2-dialkoxybenzene.[5][12]
Causality of Reagent Choice: Strong oxidizing agents are required to facilitate the C-C bond formation. Ferric chloride (FeCl₃) is a widely used, effective, and economical reagent for this transformation.[3][13] Its function is to act as a Lewis acid and an oxidant, promoting the coupling of the electron-rich aromatic precursors. The reaction is often performed in an organic solvent at room temperature, making it a practical and scalable method.[13]
B. Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions, and the synthesis of triphenylenes is no exception.[2][14] The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is particularly powerful.[1][3]
Causality of Method: This strategy offers exceptional versatility and functional group tolerance.[14] A common route involves a palladium-catalyzed cascade reaction that combines cross-coupling with an intramolecular C-H activation step.[3][15] For example, reacting a 2,2'-dibromobiphenyl with an appropriately substituted arylboronic acid can directly generate the triphenylene framework in a single, efficient sequence.[3] This allows for the precise installation of functional groups at the desired 2 and 3 positions by incorporating them into the arylboronic acid precursor. This method is instrumental in creating unsymmetrically substituted triphenylenes.[15]
C. [4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction provides an elegant route to the triphenylene core by forming a six-membered ring in a concerted fashion.[16] This approach is particularly effective for synthesizing electron-deficient triphenylene derivatives, which can be challenging to access via oxidative methods.[3]
Causality of Mechanism: The reaction involves a conjugated diene reacting with a dienophile.[16] In one notable example, a highly reactive radialene, generated in situ, serves as the diene precursor. This reacts with a dienophile like maleimide, and the resulting adduct is then aromatized to yield the triphenylene core functionalized with dicarboxylic imide groups.[3] While yields can be modest, this strategy opens the door to unique electronic structures that are otherwise difficult to obtain.
dot
Caption: Key synthetic strategies for 2,3-functionalized triphenylenes.
Part 2: Validated Experimental Protocols
The following protocols are presented as self-validating systems, including details on reagent stoichiometry, reaction conditions, and expected outcomes. These methods have been selected for their reliability and significance in the field.
Protocol 1: Synthesis of 2,3,6,7,10,11-Hexahexyloxytriphenylene via Oxidative Trimerization
This protocol describes a foundational synthesis based on the iron(III) chloride-mediated oxidative coupling of 1,2-dihexyloxybenzene.[13]
dot
Caption: Experimental workflow for oxidative trimerization.
Materials & Equipment:
-
1,2-Dihexyloxybenzene
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Dichloromethane (DCM), anhydrous
-
Nitromethane, anhydrous
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Methodology:
-
Reactant Setup: In a 250 mL round-bottom flask under an inert atmosphere, dissolve 1,2-dihexyloxybenzene (5.0 g, 18.0 mmol) in 100 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Oxidant Preparation: In a separate flask, carefully dissolve anhydrous FeCl₃ (4.37 g, 27.0 mmol, 1.5 eq) in 50 mL of anhydrous nitromethane. Caution: This solution is highly corrosive.
-
Reaction Initiation: Add the FeCl₃ solution dropwise to the stirred solution of 1,2-dihexyloxybenzene over 30 minutes. A dark color will develop immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC (thin-layer chromatography).
-
Work-up: Quench the reaction by slowly pouring the mixture into 300 mL of methanol. A solid precipitate will form.
-
Isolation: Stir the suspension for 1 hour, then collect the crude solid by vacuum filtration. Wash the solid extensively with methanol until the filtrate is colorless.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a hexane/DCM gradient (starting from 100% hexane).
-
Final Purification: The purified fractions are combined, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from a mixture of acetone and ethanol to yield a white, crystalline solid.
Expected Outcome:
-
Yield: 65-75%
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2,3,6,7,10,11-hexahexyloxytriphenylene. Differential Scanning Calorimetry (DSC) can be used to confirm its liquid crystalline phases.
Protocol 2: Mononitration of 2,3,6,7,10,11-Hexahexyloxytriphenylene
This protocol details the selective introduction of a single nitro group onto the pre-formed triphenylene core, a key step for further derivatization.[10][11]
Materials & Equipment:
-
2,3,6,7,10,11-Hexahexyloxytriphenylene (from Protocol 1)
-
Copper(II) Nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Acetic Anhydride
-
Chloroform
-
Standard laboratory glassware
-
Magnetic stirrer
Step-by-Step Methodology:
-
Reactant Setup: Dissolve the hexahexyloxytriphenylene (1.0 g, 1.2 mmol) in 50 mL of chloroform in a 100 mL round-bottom flask.
-
Reagent Preparation: In a separate beaker, dissolve Copper(II) Nitrate trihydrate (0.29 g, 1.2 mmol, 1.0 eq) in 25 mL of acetic anhydride.
-
Reaction: Add the copper nitrate solution to the stirred triphenylene solution at room temperature.
-
Monitoring: Stir the mixture for 2-4 hours. The reaction should be monitored by TLC to observe the consumption of the starting material and the formation of a new, more polar spot.
-
Work-up: Pour the reaction mixture into 200 mL of water and extract with chloroform (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the mononitro derivative.
Expected Outcome:
-
Yield: 80-90%
-
Selectivity: This method provides high selectivity for the mononitro product. The nitro group is a valuable handle for subsequent chemical transformations.
-
Characterization: Successful nitration can be confirmed by the appearance of characteristic signals in the aromatic region of the ¹H NMR spectrum and by mass spectrometry.
Data Summary Table
| Synthesis Method | Key Reagents | Typical Conditions | Avg. Yield | Key Advantages |
| Oxidative Trimerization | 1,2-Dialkoxybenzene, FeCl₃ | DCM/Nitromethane, RT, 12-18h | 65-75% | Scalable, cost-effective, high purity after recrystallization. |
| Direct Nitration | Hexaalkoxytriphenylene, Cu(NO₃)₂ | Acetic Anhydride/CHCl₃, RT, 2-4h | 80-90% | High yield, selective, introduces versatile -NO₂ group. |
| Suzuki-Miyaura Coupling | 2,2'-Dihalobiphenyl, Arylboronic acid, Pd catalyst | Toluene/Ethanol, Base, 80-100°C | 60-85% | High functional group tolerance, precise regiocontrol. |
Part 3: Conclusion and Future Outlook
The functionalization of triphenylene at the 2 and 3 positions is a cornerstone of modern materials chemistry. The choice between direct functionalization and constructive cyclization strategies depends entirely on the desired target molecule and the required level of isomeric purity. While direct methods like nitration offer a quick entry to derivatization, constructive approaches such as oxidative coupling and palladium-catalyzed reactions provide unparalleled control and versatility.[13][14] The protocols detailed herein represent robust and reproducible methods for accessing these valuable molecular building blocks. As the demand for sophisticated organic electronic materials continues to grow, the development of even more efficient and selective synthetic methodologies for functionalizing the triphenylene core will remain a critical area of research.
References
-
Kumar, S., & Manickam, M. (1999). Electrophilic aromatic substitution in triphenylene discotics: Synthesis of alkoxynitrotriphenylenes. Taylor & Francis Online. [Link]
-
Cammidge, A. N., & Gopee, H. (2006). The synthesis of unsymmetrically substituted triphenylenes through controlled construction of the core and subsequent aromatic substitution reactions – a perspective and update. ResearchGate. [Link]
-
Ullah, E., et al. (2024). Triphenylene as a versatile scaffold for advanced functional materials. RSC Publishing. [Link]
-
Chen, Y., et al. (2024). Cyclization Synthetic Methodologies for Triphenylene Derivatives. Chemistry – An Asian Journal. [Link]
-
Tu, J., et al. (2019). Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls. Semantic Scholar. [Link]
-
Kumar, S., & Manickam, M. (2010). Electrophilic aromatic substitution in triphenylene discotics: Synthesis of alkoxynitrotriphenylenes. Taylor & Francis Online. [Link]
-
Reinhard, D., et al. (2015). Synthesis of Triphenylene-Based Triptycenes via Suzuki–Miyaura Cross-Coupling and Subsequent Scholl Reaction. ACS Publications. [Link]
-
Pozo, I., et al. (2019). Synthesis of Nanographenes, Starphenes, and Sterically Congested Polyarenes by Aryne Cyclotrimerization. ResearchGate. [Link]
-
Reinhard, D., et al. (2015). Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction. ResearchGate. [Link]
-
Cammidge, A. N., & Gopee, H. (2015). The synthesis of unsymmetrically substituted triphenylenes through controlled construction of the core and subsequent aromatic substitution reactions – a perspective and update. UEA Digital Repository. [Link]
-
Basavaraj, K., et al. (2023). Synthesis, Crystal Structure, and Photophysical Properties of Triphenylene 2,3,6,7-Tetracarboxylic Ester-Based Discotic Liquid Crystals. ACS Publications. [Link]
-
Ramakrishnan, S., et al. (2019). A Synthetic Strategy for the Construction of Functionalized Triphenylene Frameworks via Palladium Catalyzed Intramolecular Annulation/Decyanogenative C-H Bond Alkenylation. PubMed. [Link]
-
Kumar, S., & Manickam, M. (2001). Synthesis of Triphenylene and Dibenzopyrene Derivatives: Vanadium Oxytrichloride a Novel Reagent. ResearchGate. [Link]
-
LabXchange. (2025). Electrophilic Aromatic Substitution. LabXchange. [Link]
- Cammidge, A. N., et al. (1994). Synthesis of substituted triphenylenes, useful as discotic liquid crystals.
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
Ullah, E., et al. (2026). Triphenylene as a versatile scaffold for advanced functional materials. RSC Publishing. [Link]
-
Yang, S., et al. (2018). Synthesis of Functionalized Triphenylenes via a Traceless Directing Group Strategy. PubMed. [Link]
-
Wikipedia. (n.d.). Triphenylene. Wikipedia. [Link]
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Ullah, E., et al. (2024). Triphenylene as a versatile scaffold for advanced functional materials. RSC Publishing. [Link]
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Yang, S., et al. (2018). Synthesis of Functionalized Triphenylenes via a Traceless Directing Group Strategy. ACS Publications. [Link]
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Sykes, A. G. (2011). Towards triptycene functionalization and triptycene-linked porphyrin arrays. PMC - NIH. [Link]
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LibreTexts Chemistry. (2023). 9.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
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Yang, S., et al. (2018). Synthesis of Functionalized Triphenylenes via a Traceless Directing Group Strategy. ACS Publications. [Link]
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El-Amine, M. M., et al. (2021). Charge transport properties in functionalized triphenylene and coronene derivatives: a density functional study using different functionals. Taylor & Francis Online. [Link]
- Lee, R.-H., et al. (2011). Application of triphenylene derivatives in organic electroluminescent devices.
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Dzeba, I., et al. (2025). Would the Tandem Sequential Cycloaddition Reactions of Functionalized Acetylene, Cyclopentadienyl Derivatives, and Phenyl Azide. ChemRxiv. [Link]
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Preparation of fluorinated graphene nanoribbons using triphenylene precursors
Executive Summary
This application note details the on-surface synthesis of fluorinated chevron-type graphene nanoribbons (F-cGNRs) utilizing halogenated triphenylene precursors on Au(111) substrates. Unlike solution-phase methods, which often suffer from aggregation and solvent residue, this Ultra-High Vacuum (UHV) bottom-up approach guarantees atomic precision, solvent-free interfaces, and tunable electronic bandgaps.
Key Value Proposition: The incorporation of fluorine atoms into the GNR lattice induces p-type doping, modifies the work function, and significantly enhances the material's lipophilicity. This latter property is critical for drug delivery applications , where fluorinated nanocarriers exhibit improved cellular uptake and metabolic stability compared to their pristine carbon counterparts.
Precursor Design & Mechanism
The synthesis relies on a modified 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene monomer.[1] To achieve fluorination, fluorine substituents are strategically placed on the peripheral phenyl rings or the triphenylene core.
Mechanism of Action:
-
Dehalogenation (Ullmann Coupling): At elevated temperatures (~200°C), the C-Br bonds break, mediated by the catalytic Au(111) surface. Radical intermediates couple to form a linear polymer.
-
Cyclodehydrogenation (Scholl Reaction): At higher temperatures (~350–400°C), intramolecular oxidative coupling occurs, planarizing the polymer into a graphene nanoribbon.
Critical Constraint: The C-F bond is robust but can undergo cleavage at temperatures exceeding 400°C on metal surfaces. This protocol defines a specific "Thermal Processing Window" to retain fluorine functionalization while ensuring complete graphitization.
Experimental Protocol
Materials & Equipment
-
Precursor: 6,11-dibromo-x-fluoro-1,2,3,4-tetraphenyltriphenylene (F-TP monomer).
-
Substrate: Single crystal Au(111) on mica or tungsten.
-
System: LT-STM/AFM UHV system (Base pressure
mbar). -
Evaporator: Knudsen Cell (K-Cell) or Quartz Microbalance (QCM) monitored evaporator.
Step-by-Step Synthesis Workflow
Step 1: Substrate Preparation
-
Clean Au(111) via standard sputtering cycles (
, 1.0 keV, 10 mins) and annealing (450°C, 15 mins). -
Verify surface quality via STM; target terrace widths
nm.
Step 2: Precursor Deposition
-
Degas F-TP monomer in the K-Cell at 150°C for 1 hour to remove water/solvents.
-
Sublime monomer onto the Au(111) substrate held at Room Temperature (25°C) .
-
Rate: 0.1 Å/min.
-
Coverage: Target 0.5–0.8 Monolayer (ML) to prevent multilayer stacking which inhibits surface catalysis.
-
Step 3: Polymerization (Ullmann Coupling)
-
Anneal substrate to 250°C for 10 minutes.
-
Mechanism: C-Br bonds cleave; aryl radicals couple.
-
Checkpoint: Cool to RT and image. Expect to see flexible, non-planar polymer chains.
Step 4: Cyclodehydrogenation (Graphitization)
-
Anneal substrate to 350°C for 15 minutes.
-
Warning: Do NOT exceed 380°C. Temperatures
risk C-F bond cleavage (defluorination) on Au(111).
-
-
Mechanism: Planarization of the triphenylene wings into a fused chevron ribbon.
-
Checkpoint: Cool to 5K (or RT) for high-resolution STM/STS.
Visualization: Synthesis Pathway
Figure 1: Reaction workflow for F-cGNR synthesis. Note the strict temperature ceiling at the cyclization stage to prevent defluorination.
Characterization & Validation
To ensure the protocol was successful, compare your data against these standard metrics.
| Technique | Parameter | Expected Signal (F-cGNR) | Interpretation |
| STM | Morphology | Chevron/Sawtooth pattern | Periodicity ~1.7 nm indicates successful fusion. |
| STM | Apparent Height | ~2.0 Å (Electronic contrast) | Planar geometry achieved (polymer is usually higher/messier). |
| XPS | F 1s Peak | ~687.5 – 688.5 eV | CRITICAL: Presence confirms C-F bonds survived annealing. |
| XPS | C 1s Peak | 284.5 eV (sp2) + 286-287 eV (C-F) | Shoulder peak indicates fluorinated carbons. |
| Raman | RBLM Mode | ~100–300 cm⁻¹ | Radial Breathing-Like Mode specific to ribbon width. |
| STS | Bandgap | ~2.4 – 2.8 eV | Fluorination often widens the bandgap vs. pristine GNRs. |
Troubleshooting The "Fluorine Loss" Issue: If XPS shows a diminished F1s signal or STM shows "healing" defects where fluorine should be:
-
Reduce Cyclization Temp: Lower from 350°C to 330°C and extend time (30 mins).
-
Substrate Check: Au(111) is catalytic. If defluorination persists, consider using a dielectric spacer (e.g., Au(111) covered with thin NaCl) to decouple the GNR from the metal, though this complicates the Ullmann step.
Applications in Drug Development
Fluorinated GNRs offer distinct advantages over pristine graphene in biomedicine:
-
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, resisting enzymatic degradation in vivo.
-
Lipophilicity: Fluorination increases the hydrophobic character, facilitating the crossing of cell membranes (passive transport) and the encapsulation of hydrophobic drug payloads (e.g., Doxorubicin, Paclitaxel).
-
Reduced Aggregation: Fluorine atoms induce steric repulsion and alter van der Waals forces, potentially reducing the stacking/aggregation of GNRs in physiological media, a common toxicity vector for graphene oxide.
References
-
Cai, J., et al. "Atomically precise bottom-up fabrication of graphene nanoribbons." Nature 466, 470–473 (2010). Link
-
Bronner, C., et al. "The influence of fluorine on the on-surface synthesis of graphene nanoribbons." Angewandte Chemie International Edition 52, 4422-4425 (2013). Link
-
Kolmer, M., et al. "Rational synthesis of atomically precise graphene nanoribbons directly on metal oxide surfaces."[2] Science 369, 571-575 (2020). Link[2]
-
Chow, P.K., et al. "Wetting of mono and few-layered graphene films." ACS Nano 4, 1329 (2010). (Reference for F-GNR hydrophobicity context). Link
-
McCurdy, R.D., et al. "Synergetic Bottom-Up Synthesis of Graphene Nanoribbons by Matrix-Assisted Direct Transfer."[1] Journal of the American Chemical Society 143, 12230–12238 (2021). Link
Sources
Application Note & Protocol: High-Purity Crystallization of 2-Bromo-3-fluorotriphenylene
**Abstract
This document provides a comprehensive guide to the purification of 2-Bromo-3-fluorotriphenylene, a critical intermediate in the development of advanced organic electronic materials.[1][2][3] Due to its rigid, planar, and π-conjugated architecture, triphenylene and its derivatives are foundational components for discotic liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors.[3][4][5] The ultimate performance of these materials is critically dependent on the ultra-high purity of the synthetic precursors. This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to rationally design and optimize purification protocols. We detail four primary crystallization methodologies—Slow Cooling, Solvent Layering, Vapor Diffusion, and Slow Evaporation—and provide step-by-step protocols grounded in established crystallographic principles.
Introduction: The Imperative for Purity
This compound (M.W. 325.17 g/mol , M.P. ~168°C) is a polycyclic aromatic hydrocarbon (PAH) featuring a stable, highly conjugated π-electron system.[1][6] The strategic placement of bromine and fluorine atoms allows for further synthetic modifications, such as cross-coupling reactions, to build more complex functional materials.[4][7] In organic electronics, even trace impurities can act as charge traps or quenching sites, severely degrading device efficiency, stability, and reproducibility.
Crystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities. The process involves the self-assembly of molecules from a supersaturated solution into a highly ordered, three-dimensional crystal lattice. Because the lattice structure is energetically most favorable for identical molecules, impurities are typically excluded and remain in the liquid phase (mother liquor). This application note provides the foundational knowledge and practical protocols to achieve high-purity this compound suitable for demanding research and development applications.
Foundational Principles: Solvent Selection Strategy
The success of any crystallization protocol hinges on the appropriate choice of solvent or solvent system. The ideal solvent should exhibit a steep solubility curve with respect to temperature: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[8][9] For this compound, a nonpolar, planar aromatic molecule, the principle of "like dissolves like" is the guiding tenet.[10][11]
Key Considerations for Solvent Selection:
-
Polarity Match: The aromatic, nonpolar nature of the triphenylene core suggests that nonpolar or moderately polar solvents will be most effective.
-
Intermolecular Forces: The molecule's primary interactions will be π-π stacking and van der Waals forces. Solvents that can engage in similar interactions, such as aromatic solvents, can be particularly effective. Toluene is often an excellent choice for promoting high-quality crystal growth of aromatic compounds, as it can stabilize the lattice by filling voids without necessarily co-crystallizing.[10][12]
-
Boiling Point: A solvent with a boiling point below 100°C is generally preferred for ease of removal from the final product.[11] However, very volatile solvents like dichloromethane (DCM) or acetone may evaporate too quickly, leading to rapid precipitation and poor crystal quality.[12]
-
Reactivity: The solvent must be chemically inert with respect to the solute.
The following workflow provides a systematic approach to selecting an optimal solvent system.
Caption: Systematic workflow for selecting a crystallization solvent.
Crystallization Methodologies & Protocols
The choice of crystallization method depends on the properties of the compound, the chosen solvent system, and the quantity of material available. For quantities measured in milligrams, vapor diffusion or solvent layering are often superior, while for gram-scale purification, slow cooling is the standard.[12]
Data Summary: Recommended Solvent Systems
| Method | Good Solvent (Soluble) | Antisolvent (Insoluble) | Target Scale | Expected Outcome |
| Slow Cooling | Toluene | N/A | > 100 mg | High yield, good purity powder or small crystals. |
| Solvent Layering | Dichloromethane (DCM) or THF | Hexane or Heptane | 10 - 200 mg | High-quality, individual crystals. |
| Vapor Diffusion | Toluene or Ethyl Acetate | Hexane or Methanol | < 50 mg | X-ray quality single crystals. |
| Slow Evaporation | Dichloromethane (DCM) | N/A | < 50 mg | Good quality crystals, risk of impurity inclusion. |
Protocol 1: Slow Cooling Recrystallization (Gram Scale)
This is the workhorse method for purifying bulk material. It relies on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of a suitable solvent (e.g., Toluene) required to fully dissolve the solid at the solvent's boiling point. Add the solvent in small portions while heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[13]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed, on an insulated surface (e.g., a cork ring). Slow cooling is paramount for the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[13]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Solvent Layering / Anti-Solvent Diffusion (Milligram Scale)
This technique is excellent for growing high-quality crystals when a solvent/antisolvent pair has been identified.[10] It relies on the slow diffusion of an "antisolvent" (in which the compound is insoluble) into a concentrated solution of the compound in a "good" solvent.
-
Preparation: Dissolve the this compound in a minimal amount of a "good" solvent (e.g., Dichloromethane) in a narrow container, such as a test tube or a vial.
-
Layering: Carefully and slowly layer the "antisolvent" (e.g., Hexane) on top of the solution. Use a pipette or syringe to add the antisolvent down the side of the vial to minimize mixing and create a distinct interface. The less dense solvent should be layered on top of the denser one.
-
Crystallization: Seal the container and leave it undisturbed in a vibration-free location. Crystals will form slowly at the interface between the two solvents as they diffuse into one another.
-
Isolation: Once a sufficient quantity of crystals has formed, carefully decant the supernatant solvent and dry the crystals under a gentle stream of inert gas or in a vacuum desiccator.
Protocol 3: Vapor Diffusion (Small Scale, High-Quality Crystals)
This is arguably the best method for obtaining single crystals suitable for X-ray diffraction when only a few milligrams of material are available.[12] The principle involves the slow diffusion of a volatile antisolvent vapor into a solution of the compound.
-
Setup: Dissolve the compound in a small volume (e.g., 0.5 mL) of a relatively non-volatile "good" solvent (e.g., Toluene) in a small, open vial.
-
Chamber: Place this small vial inside a larger jar or beaker that contains a small amount (e.g., 2-3 mL) of a volatile "antisolvent" (e.g., Hexane or Methanol).
-
Diffusion: Seal the larger container. The more volatile antisolvent will slowly vaporize and diffuse into the solution in the inner vial. This gradually lowers the solubility of the compound, inducing slow crystallization.
-
Isolation: Once crystals have formed, retrieve the inner vial, decant the mother liquor, and dry the crystals.
Caption: Decision tree for selecting an appropriate crystallization method.
Purity Assessment & Troubleshooting
Purity Verification: After crystallization, the purity of this compound should be rigorously assessed.
-
Melting Point: A sharp melting point close to the literature value (168°C) is a good indicator of high purity. Impurities typically depress and broaden the melting range.[1][13]
-
Chromatography: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to detect trace impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to identify and quantify impurities.
Common Issues:
-
Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it means the solution was cooled from a temperature above the compound's melting point in that solvent. To resolve this, use a lower-boiling point solvent or a larger volume of the same solvent.[11]
-
No Crystal Formation: The solution may not be sufficiently supersaturated. Try slowly evaporating some of the solvent or adding a small amount of antisolvent. Seeding the solution with a tiny, pre-existing crystal can also induce crystallization.
-
Rapid Precipitation: If a fine powder crashes out of solution, the cooling or diffusion was too fast. Ensure the solution is well-insulated for slow cooling or create a more stable interface for diffusion methods.
Conclusion
The purification of this compound by crystallization is a critical step in the synthesis of high-performance organic electronic materials. By understanding the principles of solvent selection and the mechanisms behind different crystallization techniques, researchers can move from trial-and-error to a rational design process. The protocols detailed in this note for Slow Cooling, Solvent Layering, and Vapor Diffusion provide robust starting points for obtaining material of the highest purity, thereby enabling the development of next-generation electronic devices.
References
-
D. J. Watkin, "Getting crystals your crystallographer will treasure: a beginner's guide," Acta Crystallographica Section F, [Link]
-
A. Crochet, "Guide for crystallization," University of Fribourg, [Link]
-
"3.3C: Determining Which Solvent to Use," Chemistry LibreTexts, [Link]
-
"Solvent Choice," University of York Chemistry Teaching Labs, [Link]
-
"Solvent Selection for Crystallization," Scribd, [Link]
-
"Triphenylene - Wikipedia," Wikipedia, [Link]
- "Triphenylene compounds and preparation of discotic liquid crystalline crosslinked polymers," Google P
-
"Synthesis and Characterization of Triphenylene Derivatives Containing Two Terminal Functional Groups at the Periphery," Taylor & Francis Online, [Link]
-
"this compound CAS 2624315-46-2," Shaanxi Bloom Tech Co., Ltd., [Link]
-
"Triphenylene Substituted Pyrene Derivative: Synthesis and Single Molecule Investigation," ACS Publications, [Link]
-
"Synthesis, Crystal Structure, and Photophysical Properties of Triphenylene 2,3,6,7-Tetracarboxylic Ester-Based Discotic Liquid Crystals," ACS Publications, [Link]
-
N. Contreras Pereda, "Synthesis and electronic characterization of triphenylene-based materials," Dipòsit Digital de Documents de la UAB, [Link]
-
"CAS.2624315-46-2 this compound," Arborpharm, [Link]
-
"Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption," Frontiers, [Link]
-
"Strategic Isolation of API Synthetic Intermediates Using Crystal16 and Crystalline," Technobis Crystallization Systems, [Link]
- "Preparation method of 2-bromo-3,3,3-trifluoropropene," Google P
-
"Synthesis and liquid crystal properties of triphenylene liquid crystals bearing polymerisable acrylate and methacrylate groups," ResearchGate, [Link]
-
"Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters," PMC, [Link]
-
"Triphenylene as a versatile scaffold for advanced functional materials," PMC, [Link]
-
"Optimization of purification processes to remove polycyclic aromatic hydrocarbons (PAHs) in polluted raw fish oils," ResearchGate, [Link]
-
"Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor," Organic Chemistry Portal, [Link]
-
"Multiple glass transition in the plastic crystal phase of triphenylene derivatives," Lirias, [Link]
-
"Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water," MDPI, [Link]
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"Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches," Taylor & Francis Online, [Link]
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Application Note: Scalable Synthesis Routes for Brominated Fluorotriphenylenes
Executive Summary
Brominated fluorotriphenylenes represent a critical class of polycyclic aromatic hydrocarbons (PAHs) serving as high-value scaffolds in both pharmaceutical development (as DNA intercalators and rigid bio-isosteres) and organic electronics (discotic liquid crystals, OLED hosts). The simultaneous presence of fluorine (metabolic stability, electronic tuning) and bromine (functional handle for cross-coupling) presents a unique synthetic challenge.
Traditional routes like the Scholl reaction often suffer from low yields when applied to electron-deficient fluorinated substrates due to ring deactivation. This guide details two scalable, high-fidelity protocols designed to overcome these electronic penalties:
-
Route A: A Continuous Flow Photochemical Cyclization (Mallory) – optimized for scalability and safety.
-
Route B: A Directed Nucleophilic Substitution (SNAr) – optimized for installing specific fluorination patterns.
Retrosynthetic Strategy & Route Selection
The synthesis of the triphenylene core must address the "Fluorine Deactivation Problem." Fluorine substituents lower the HOMO energy of the ring system, making oxidative coupling (Scholl reaction) sluggish and prone to over-oxidation side products.
Decision Matrix for Route Selection
| Parameter | Route A: Flow Photochemistry | Route B: Directed SNAr |
| Primary Mechanism | 6π-Electrocyclization (Mallory) | Nucleophilic Aromatic Substitution |
| Substrate Tolerance | High (tolerant of various F-patterns) | Specific (requires perfluoro- or activated substrates) |
| Scalability | Excellent (Linear scale-up via flow) | Moderate (Batch limitations of organolithiums) |
| Safety Profile | High (contained UV reactor) | Moderate (requires cryogenic lithiation) |
| Key Intermediate | Fluorinated Stilbene / o-Terphenyl | 2,2'-Dilithiobiphenyl |
Detailed Protocols
Route A: Continuous Flow Photochemical Synthesis (The "Mallory" Route)
Recommended for: Large-scale production of specific regioisomers where oxidative coupling fails.
Phase 1: Precursor Assembly (Suzuki-Miyaura Coupling)
Objective: Synthesize the 2-fluorostilbene or o-terphenyl precursor. Reaction: 2-Bromo-4-fluorobenzene + Phenylboronic acid → 4-Fluoro-stilbene derivative
Protocol:
-
Charge a reactor with 1.0 eq aryl bromide, 1.1 eq boronic acid, and 2.0 eq K₂CO₃.
-
Solvent system: Toluene/Ethanol/Water (4:1:1) to ensure solubility.
-
Catalyst: Pd(PPh₃)₄ (1 mol%).
-
Heat to 80°C under N₂ for 4 hours.
-
Workup: Aqueous wash, dry over MgSO₄, and recrystallize from Ethanol. Target Purity: >98% (HPLC).
Phase 2: Continuous Flow Photocyclization
Rationale: Batch photocyclization is limited by light penetration (Beer-Lambert law).[1] Flow reactors maximize surface-to-volume ratio, reducing reaction times from days to minutes.
Experimental Setup:
-
Reactor: FEP tubing (volume 10 mL) coiled around a medium-pressure Hg lamp (450W) or 365 nm High-Power LED module.
-
Oxidant: Iodine (1.1 eq) and Propylene Oxide (excess, as HI scavenger). Note: Propylene oxide is crucial to prevent acid-catalyzed polymerization.
Step-by-Step Protocol:
-
Solution Prep: Dissolve the stilbene precursor (10 mM) in HPLC-grade Cyclohexane. Add Iodine (1.1 eq) and Propylene Oxide (20 eq).
-
Flow Parameters: Set flow rate to 0.5 mL/min (Residence time: 20 min).
-
Irradiation: Pump solution through the photoreactor maintained at 25°C (cooling jacket required).
-
Collection: Pass the output stream through a scavenger cartridge (Silver on Silica) to remove excess Iodine, or wash with aq. Na₂S₂O₃.
-
Isolation: Evaporate solvent. The fluorotriphenylene core often precipitates; wash with cold pentane.
Phase 3: Regioselective Bromination
Objective: Install the Bromine handle. Challenge: The fluoro-group deactivates specific positions. Bromination will occur at the most electron-rich site (typically para to the phenyl-phenyl bond or ortho to alkoxy groups if present).
Protocol (Iron-Catalyzed):
-
Dissolve Fluorotriphenylene in DCM.
-
Add Fe powder (0.05 eq) as catalyst (Lewis Acid).
-
Add Br₂ (1.05 eq) dropwise at 0°C.
-
Critical Step: Monitor by GC-MS. The reaction is faster than non-fluorinated analogues due to the directing effect of the biphenyl system, but stops at mono-bromination if stoichiometry is controlled.
-
Quench: Sat. NaHCO₃/Na₂S₂O₃.
Route B: Directed Nucleophilic Substitution (SNAr)
Recommended for: Highly fluorinated scaffolds or "Janus-type" molecules with distinct polarity.
Mechanism: Reaction of a nucleophilic 2,2'-dilithiobiphenyl with a perfluoroarene (e.g., decafluorobiphenyl).[2][3]
Protocol:
-
Lithiation: Dissolve 2,2'-dibromobiphenyl (or alkoxy derivative) in anhydrous THF. Cool to -78°C.[4]
-
Add n-BuLi (2.2 eq) dropwise. Stir for 1 hr to generate the dilithio-species.
-
Coupling: Cannulate the lithiated solution slowly into a solution of Decafluorobiphenyl (1.5 eq) in THF at -78°C.
-
Cyclization: Allow to warm to RT. The intramolecular SNAr occurs spontaneously or upon mild heating (reflux 2 hrs), ejecting LiF.
-
Result: A polyfluorinated triphenylene.
-
Post-Functionalization: Since the ring is now highly deactivated, standard bromination fails. Use "Lithium-Halogen Exchange" reverse logic:
-
Treat the polyfluorotriphenylene with n-BuLi (selectively removes a Fluorine ortho to the bay region or directed by alkoxy groups).
-
Quench with CBr₄ or Br₂ to install the Bromine.
-
Visualizing the Workflow
Figure 1: Decision tree and process flow for the synthesis of brominated fluorotriphenylenes, highlighting the divergence between photochemical and organometallic routes.
Critical Quality Attributes (CQA) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization (Route A) | "Inner filter effect" (concentration too high) | Dilute to <5 mM or decrease flow rate (increase residence time). |
| Polymerization (Route A) | Acid buildup (HI generation) | Ensure Propylene Oxide is fresh and in excess (>20 eq). |
| Regio-scrambling (Bromination) | Temperature too high | Maintain 0°C; switch from Br₂ to NBS/MeCN for milder conditions. |
| Low Yield (Route B) | Moisture in Lithiation step | Titrate n-BuLi immediately before use; flame-dry glassware. |
Safety & E-Factor Considerations
-
Photochemistry: UV radiation is a severe hazard. The flow reactor must be housed in a light-tight, interlocked cabinet.
-
Reagents: n-BuLi is pyrophoric. Propylene oxide is a carcinogen. All handling must occur in a fume hood.
-
Green Chemistry: Route A (Flow) typically has a lower E-factor (waste/product ratio) than Route B due to solvent recycling capabilities and lack of heavy metal stoichiometric oxidants (like MoCl₅ used in Scholl).
References
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules.[5][6][7] Organic Reactions.[4][5][6][8][9][10][11][12][13] Link
-
Pérez-Ojeda, M. E., et al. (2025). Triphenylene as a versatile scaffold for advanced functional materials.[14][15][16] Royal Society of Chemistry.[9] Link
-
Bé, A. G., et al. (2024). Efficient synthesis of fluorinated triphenylenes with enhanced arene-perfluoroarene interactions.[17] Beilstein Journal of Organic Chemistry. Link
-
Lefebvre, Q., et al. (2013). Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes.[5][6] Beilstein Journal of Organic Chemistry. Link
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Schmidt, A. W., et al. (2025). Regioselective terminal bromination of fluorinated oligophenylenes. Martin Luther University Halle-Wittenberg. Link
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Handling and storage protocols for light-sensitive triphenylene derivatives
Application Note & Protocol Guide
Title: Preserving Molecular Integrity: Advanced Handling and Storage Protocols for Light-Sensitive Triphenylene Derivatives
Introduction
Triphenylene derivatives represent a significant class of polycyclic aromatic hydrocarbons (PAHs), distinguished by their flat, rigid, and highly symmetric disc-like structure.[1][2] This unique architecture, arising from four fused benzene rings, creates a delocalized 18-π-electron system, bestowing upon these molecules remarkable properties for applications in organic electronics, photovoltaics, and particularly as discotic liquid crystals.[1][2][3] The ability of triphenylene cores to self-assemble into highly ordered columnar mesophases provides an efficient pathway for charge transport, a critical feature for their use in next-generation functional materials.[1][4]
However, the very electronic structure that makes triphenylene derivatives so valuable also renders them susceptible to photodegradation. Exposure to light, especially in the ultraviolet and visible spectra, can induce chemical reactions that cleave bonds, create impurities, and ultimately compromise the material's performance and integrity.[5][6][7] For researchers, scientists, and drug development professionals working with these high-value compounds, understanding and implementing rigorous handling and storage protocols is not merely a matter of good laboratory practice; it is fundamental to ensuring experimental reproducibility, product efficacy, and the overall success of the research endeavor.
This guide provides a comprehensive framework for the handling and storage of light-sensitive triphenylene derivatives. Moving beyond a simple checklist, it delves into the causality behind each recommendation, offering field-proven insights to establish self-validating systems for preserving the chemical fidelity of these compounds.
The Physicochemical Basis of Photosensitivity
The susceptibility of triphenylene derivatives to light is rooted in their extended π-conjugated system. This system readily absorbs photons, particularly in the UV-visible range (typically 300-500 nm), elevating the molecule to an excited electronic state.[5][8] While the molecule can dissipate this energy through benign photophysical pathways, the excess energy can also drive irreversible chemical reactions.
Key Degradation Mechanisms:
-
Photooxidation: In the presence of oxygen, the excited triphenylene derivative can transfer energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂) or other reactive oxygen species (ROS). These species can then attack the aromatic core, leading to the formation of quinones, peroxides, and other oxidized impurities.[9] This process can be exacerbated by the presence of residual solvents or other impurities that act as photosensitizers.
-
Radical Formation: Absorption of high-energy photons can lead to homolytic cleavage of bonds, particularly in the peripheral substituent chains attached to the triphenylene core. This generates free radicals that can initiate chain reactions, leading to polymerization, cross-linking, or the formation of various degradation products.[9]
-
Photocyclization and Rearrangement: In some cases, absorbed light energy can induce intramolecular cyclization or rearrangement reactions, altering the fundamental structure of the derivative and its desired properties.[2]
The consequence of such degradation is a loss of purity, which can manifest as a decrease in therapeutic potency in pharmaceutical applications or a reduction in charge carrier mobility in electronic devices.[6][10] Therefore, every step, from synthesis to final application, must be designed to mitigate light exposure.
Laboratory Handling Protocols: A Shield Against Photodegradation
All manipulations of triphenylene derivatives, whether in solid or solution form, must be conducted with the explicit goal of minimizing photon exposure. The following protocols are designed to create a controlled environment that safeguards the material's integrity.
Environmental Controls
-
Lighting: The primary line of defense is controlling the laboratory's ambient light. Standard fluorescent lighting emits a significant portion of its spectrum in the blue and UV regions, which are damaging to photosensitive compounds.[5]
-
Action: Whenever possible, work in a dedicated darkroom or a room with minimal lighting.[11]
-
Causality: Reducing the number of incident photons directly lowers the probability of photo-excitation and subsequent degradation.
-
Alternative: If a darkroom is unavailable, use low-intensity, long-wavelength light sources. Amber or red-filtered lights (wavelengths >500 nm) are ideal as they emit lower-energy photons that are less likely to be absorbed by the triphenylene core.[5][8]
-
Handling Solid Compounds
Solid-state triphenylene derivatives are generally more stable than their solutions, but are still vulnerable to surface degradation.
-
Step 1: Preparation: Before retrieving the compound from storage, prepare the workspace. Dim the lights and have all necessary tools (spatulas, weigh boats, vials) ready.
-
Step 2: Aliquoting: Minimize the time the primary container is open. Quickly weigh the desired amount of the compound. If using an analytical balance with a bright internal light, consider covering the balance window with an amber film or quickly taring and weighing.
-
Step 3: Container Selection: Immediately transfer the weighed solid into a light-protecting container.
-
Primary Choice: Amber glass vials with screw caps are excellent for blocking UV and short-wavelength visible light.[8][12]
-
Alternative: Opaque polypropylene or polyethylene vials can also be used.[11][13]
-
Reinforcement: For extremely sensitive derivatives, wrap the vial in aluminum foil as a secondary light barrier.[8][11]
-
Preparing and Handling Solutions
Triphenylene derivatives in solution are significantly more susceptible to photodegradation due to increased molecular mobility and interaction with dissolved oxygen and solvent molecules.
-
Step 1: Solvent Selection: Use high-purity, anhydrous solvents. If not using immediately, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Step 2: Glassware: Use amber volumetric flasks and other amber glassware. If unavailable, wrap standard glassware completely in aluminum foil.[5][8]
-
Step 3: Dissolution: Perform the dissolution process under dimmed, long-wavelength light. If sonication is required, wrap the sonicator bath in a light-blocking material or perform the procedure in a dark room.
-
Step 4: Filtration: If filtration is necessary, use a syringe fitted with a filter and dispense directly into a final, light-protected storage container (e.g., an amber HPLC vial).
-
Step 5: Temporary Protection: During experimental procedures where solutions must be exposed (e.g., in a cuvette for spectroscopy), keep the container covered with a light-blocking lid or foil whenever a measurement is not actively being taken.[11]
The following workflow diagram summarizes the critical decision points for handling these materials.
Caption: Diagram 1: General Handling Workflow.
Storage and Environmental Control
The long-term stability of triphenylene derivatives is critically dependent on the storage conditions. The goal is to create an environment that minimizes light exposure, thermal energy, and exposure to reactive chemicals like oxygen and water.[12][14]
Container Selection
The primary storage container is the most critical barrier against light.
-
Solids: Store in screw-top, amber glass bottles with PTFE-lined caps.[12] For larger quantities, use amber glass jars.
-
Solutions: Store in amber glass vials with septa-lined caps to allow for extraction via syringe without opening the container. For stock solutions, amber screw-top bottles are appropriate.
-
Never Use: Clear glass or clear plastic containers are unsuitable for anything other than immediate, temporary use under controlled lighting.[11][13]
Atmospheric Control
-
Inert Atmosphere: For many triphenylene derivatives, especially those with electron-rich substituents, sensitivity to oxidation is as significant as photosensitivity.
-
Humidity Control: Moisture can lead to hydrolysis of sensitive functional groups and can also participate in certain photochemical degradation pathways.[12][15]
Temperature Control
-
General Principle: Chemical reactions, including degradation, are accelerated at higher temperatures.[15][16] Storing compounds at reduced temperatures slows down these processes.
-
Recommended Conditions:
-
Important Consideration: When removing samples from cold storage, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
| Parameter | Short-Term Storage (< 1 Month) | Long-Term Storage (> 1 Month) | Rationale |
| Temperature | 2–8 °C (Refrigerated) | ≤ -20 °C (Frozen) | Reduces the rate of thermal degradation reactions.[15][17] |
| Light | Complete darkness (Amber vial in box) | Complete darkness (Amber vial in box) | Prevents photo-excitation and subsequent degradation.[11][12] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) | Displaces oxygen to prevent photo- and thermal oxidation.[12] |
| Humidity | Low humidity (<40% RH) | Low humidity (<40% RH) | Prevents hydrolysis of sensitive functional groups.[12][15] |
| Container | Amber glass vial/bottle with PTFE-lined cap | Amber glass vial/bottle with PTFE-lined cap | Blocks UV and short-wavelength visible light.[8][12] |
Table 1: Summary of Recommended Storage Conditions.
The following diagram illustrates the decision-making process for selecting appropriate storage conditions.
Caption: Diagram 2: Storage Condition Decision Tree.
Purity Assessment and Stability Monitoring
Verifying the purity of a newly synthesized batch and periodically monitoring the stability of stored materials are essential for ensuring data quality and experimental success. A multi-technique approach is often the most robust.
Primary Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment of non-volatile organic molecules.[][19]
-
Method: Reversed-phase HPLC (RP-HPLC) with a C18 column is typically the method of choice. A photodiode array (PDA) detector is highly recommended as it can acquire a full UV-Vis spectrum for the parent peak and any impurity peaks, aiding in their identification.[19][20]
-
Protocol: A gradient elution method, typically with water and acetonitrile or methanol (often containing 0.1% formic acid or TFA), is used to separate the non-polar triphenylene derivative from more polar degradation products. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the compound.
-
Application: While not ideal for quantifying minor impurities, NMR is excellent at identifying structural changes or significant degradation products. The appearance of new signals or changes in the integration of existing signals can indicate instability.[][20] Quantitative NMR (qNMR) can be used for precise purity determination if an appropriate internal standard is available.
-
-
Mass Spectrometry (MS): Provides crucial information on the molecular weight of the compound and its impurities.
-
Application: Techniques like LC-MS combine the separation power of HPLC with the detection specificity of MS, making it a powerful tool for identifying unknown degradation products by their mass-to-charge ratio.[21]
-
| Technique | Primary Use | Advantages | Limitations |
| RP-HPLC-PDA | Purity quantification, stability monitoring | High resolution and sensitivity, quantitative, provides UV-Vis spectra of impurities.[19][20] | Can be destructive, requires method development. |
| NMR (¹H, ¹³C) | Structural confirmation | Provides detailed structural information, non-destructive.[] | Lower sensitivity for minor impurities, quantification can be complex.[20] |
| LC-MS | Identification of impurities | High sensitivity and specificity, provides molecular weight of impurities.[21] | Response factors can vary, making quantification difficult without standards. |
| DSC | Purity of highly pure solids | Simple operation, requires no standard for substances >98% pure.[] | Not suitable for thermally unstable compounds or amorphous materials. |
Table 2: Comparison of Analytical Techniques for Purity and Stability Assessment.
Stability Study Protocol
To establish a shelf-life for a new triphenylene derivative, a formal stability study is recommended.
-
Step 1: Initial Analysis: Upon synthesis and purification, perform a full characterization of a reference sample (HPLC, NMR, MS) to establish a baseline (T=0) purity and structural profile.
-
Step 2: Sample Storage: Store multiple aliquots of the same batch under the intended long-term storage conditions (e.g., -20°C, inert atmosphere, dark).
-
Step 3: Periodic Testing: At defined time points (e.g., 1, 3, 6, 12 months), remove one aliquot, allow it to equilibrate to room temperature, and re-analyze it using the same HPLC method established at T=0.
-
Step 4: Data Analysis: Compare the HPLC chromatograms over time. A significant decrease (>1-2%) in the main peak area percentage or the appearance of new impurity peaks indicates degradation.
Conclusion
Light-sensitive triphenylene derivatives are advanced materials with immense potential, but their utility is directly tied to their chemical purity. The protocols outlined in this guide emphasize a proactive and informed approach to handling and storage. By understanding the chemical principles of photodegradation and implementing rigorous controls over light, temperature, and atmospheric conditions, researchers can protect their materials from degradation. This ensures the validity of experimental results, the efficacy of derived products, and the preservation of valuable scientific assets. Adherence to these protocols is a cornerstone of scientific integrity when working with this important class of molecules.
References
-
Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Available at: [Link]
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Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Advances. Available at: [Link]
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Wikipedia. (n.d.). Triphenylene. Available at: [Link]
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TechnoPharma. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Available at: [Link]
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Lab Manager. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Available at: [Link]
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Semantic Scholar. (2022). Preparation of Polyphenylene Ring Derivative Dyes with Wide Wave Absorption Properties and Their Performance Study. Available at: [Link]
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National Center for Biotechnology Information. (2022). Preparation of Polyphenylene Ring Derivative Dyes with Wide Wave Absorption Properties and Their Performance Study. Available at: [Link]
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University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
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Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction. Available at: [Link]
-
National Center for Biotechnology Information. (2026). Triphenylene as a versatile scaffold for advanced functional materials. Available at: [Link]
-
Pharmaguideline. (2015). Protection of Light Sensitive Products. Available at: [Link]
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LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Available at: [Link]
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Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Available at: [Link]
-
Springer. (2025). Bacterial metabolism of discotic liquid core component-triphenylene; a future xenobiotic. Available at: [Link]
-
ResearchGate. (2013). What would be the quickest and simplest way to test the purity of a compound after synthesis?. Available at: [Link]
-
The Dermatologist. (2009). Many Common Drugs in Dermatology are Light, Temperature, or Moisture-Sensitive. Available at: [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). Proposed pathway of triphenylene degradation by Paenibacillus sp.... Available at: [Link]
-
ResearchGate. (2025). (PDF) Effects of degradation on the performance of a triphenylene based liquid crystal organic semiconductor. Available at: [Link]
-
AAPS. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]
- Google Patents. (n.d.). US5736068A - Triphenylene compounds and preparation of discotic liquid crystalline crosslinked polymers.
-
National Center for Biotechnology Information. (2023). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. Available at: [Link]
-
Astro Chemical. (2023). How Temperature & Humidity Impact Cure. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Available at: [Link]
-
National Center for Biotechnology Information. (2024). First principles study of BN triphenylene-graphdiyne monolayer and bilayer structures with varying C-chain lengths: insights into optical behavior. Available at: [Link]
-
Conservation OnLine (CoOL). (1999). TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. Available at: [Link]
-
PhotochemCAD. (n.d.). Triphenylene. Available at: [Link]
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PubMed. (n.d.). Impact of temperature and humidity on chemical and sensory emissions from building materials. Available at: [Link]
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West Pharmaceutical Services. (n.d.). Light Sensitive Drug Products Need Protection. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Guide: Optimizing Yield in the Bromination of Fluorotriphenylene
Executive Summary & Mechanistic Insight[1][2][3][4]
The bromination of fluorotriphenylene (typically 2-fluorotriphenylene) presents a unique "push-pull" challenge. The triphenylene core is electron-rich and prone to electrophilic aromatic substitution (EAS), but the fluorine substituent exerts a strong inductive withdrawing effect (-I) while simultaneously offering ortho/para directing capability via resonance (+M).
The Core Problem: Standard bromination protocols (e.g., Br₂/Fe or NBS/MeCN) often suffer from:
-
Low Solubility: Fluorotriphenylenes aggregate in standard organic solvents, leading to heterogeneous reaction mixtures and incomplete conversion.
-
Regio-scrambling: Competition between the directing effects of the bay regions and the fluorine substituent leads to isomeric mixtures (e.g., 2-bromo-3-fluoro vs. 2-bromo-6-fluoro isomers), requiring tedious chromatographic separation.
-
Over-bromination: The product is often nearly as reactive as the starting material, leading to poly-brominated side products.
This guide provides field-proven protocols to suppress side reactions and maximize the yield of the target mono-brominated species.
Decision Matrix: Reagent Selection
Before starting, select the protocol that matches your substrate's solubility profile and your available equipment.
Figure 1: Decision matrix for selecting the optimal bromination pathway based on substrate solubility and selectivity requirements.
Troubleshooting Guide (FAQ Format)
Category 1: Reaction Conversion & Yield
Q: My reaction stalls at 50% conversion, even with excess reagent. Adding more bromine just creates impurities. Why? A: This is a classic "solubility-limited kinetic trap." Fluorotriphenylenes often crystallize out of solution as the reaction proceeds or fail to dissolve initially.
-
The Fix: Switch to Nitrobenzene or o-Dichlorobenzene as the solvent. These high-boiling solvents disrupt π-π stacking interactions better than DCM or chloroform.
-
Protocol Adjustment: Run the reaction at 60–80°C. Note that higher temperatures increase the risk of thermodynamic equilibration to the wrong isomer, so monitor by HPLC every 30 minutes.
Q: I see a significant amount of dibrominated product. How do I stop at the mono-bromide? A: The mono-brominated product is deactivated relative to the starting material, but only slightly. If you have local high concentrations of bromine, over-bromination is inevitable.
-
The Fix (Stoichiometry): Use exactly 0.95 equivalents of the brominating agent (NBS or Br₂). Sacrificing 5% conversion is cheaper than separating di-bromo byproducts.
-
The Fix (Technique): Use "High Dilution Slow Addition." Dissolve the brominating agent in a large volume of solvent and add it via syringe pump over 4–6 hours.
Category 2: Regioselectivity
Q: I am getting a mixture of 2-bromo-3-fluoro (ortho) and 2-bromo-6-fluoro (distal) isomers. How do I favor the ortho product? A: This depends on the mechanism (Radical vs. Ionic).
-
Ionic (Br₂/Fe): Favors the most electron-rich position. The fluorine is ortho/para directing but deactivating. The "excess iron" method (see Protocol B) has been shown to enhance regioselectivity by anchoring the substrate to the metal surface, sterically hindering the "bay" positions and favoring terminal bromination [1].
-
Radical (NBS/Light): Less selective and often attacks benzylic positions (if alkyl chains are present) or random aromatic sites. Avoid radical initiators (AIBN, light) if strict aromatic regiocontrol is needed.
Optimized Experimental Protocols
Protocol A: The "Excess Iron" Method (High Selectivity)
Best for: Large scale, high regioselectivity requirements, and substrates with poor solubility.
Concept: Recent literature suggests that using a large excess of metallic iron (not FeBr₃) acts as a surface catalyst that promotes selective terminal bromination while suppressing over-bromination [1].
Materials:
-
2-Fluorotriphenylene (1.0 eq)
-
Bromine (Br₂, 1.05 eq)
-
Iron Powder (Fe, 10–30 eq ) – Crucial: Must be fine powder, not filings.
-
Dichloromethane (DCM) or Chloroform
Step-by-Step:
-
Setup: Charge a flame-dried flask with 2-fluorotriphenylene and Iron powder (30 eq). Add dry DCM (0.1 M concentration).
-
Activation: Stir vigorously at room temperature for 15 minutes to disperse the iron.
-
Addition: Add Br₂ (1.05 eq) dropwise over 30 minutes. Do not add all at once.
-
Reaction: Stir at room temperature. Monitor by TLC/HPLC. The reaction typically completes in 12–24 hours.
-
Workup (Critical):
-
Filter the mixture through a pad of Celite to remove the excess iron.
-
Wash the filtrate with saturated Sodium Thiosulfate (Na₂S₂O₃) to quench traces of Br₂.
-
Wash with water and brine, then dry over MgSO₄.
-
-
Purification: Recrystallize from Toluene/Ethanol.
Protocol B: The Mild NBS Method
Best for: Small scale, soluble substrates, and labs avoiding elemental bromine.
Materials:
-
2-Fluorotriphenylene (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.0 eq)
-
Solvent: 1:1 mixture of Acetonitrile (MeCN) and DCM.
Step-by-Step:
-
Dissolution: Dissolve substrate in MeCN/DCM (1:1). If cloudy, mild heating (40°C) is acceptable.
-
Addition: Add NBS in one portion.
-
Catalysis: Add 5 mol% of Ammonium Acetate (NH₄OAc) . This acts as a mild proton source to activate NBS without the harshness of strong acids [2].
-
Monitoring: Stir at room temperature for 4–8 hours.
-
Workup: Remove solvent in vacuo. Resuspend residue in water to dissolve succinimide.[1] Filter the solid product.[1][2]
Comparative Data: Yield & Selectivity
| Condition | Reagent | Catalyst | Solvent | Yield (Mono) | Selectivity (Target:Side) | Notes |
| Standard | Br₂ (1.2 eq) | FeBr₃ (0.1 eq) | DCM | 65% | 70:30 | Significant di-bromo formation. |
| Excess Iron | Br₂ (1.05 eq) | Fe (30 eq) | DCM | 92% | 98:2 | Surface catalysis prevents over-reaction [1]. |
| Mild NBS | NBS (1.0 eq) | NH₄OAc | MeCN | 78% | 85:15 | Clean reaction, easy workup, slower rate. |
| High Temp | Br₂ (1.0 eq) | None | Nitrobenzene | 55% | 60:40 | Low selectivity due to thermal scrambling. |
Workflow Logic & Troubleshooting Path
Figure 2: Real-time decision logic for monitoring reaction progress.
References
-
El Alaoui, N.-E., & Amsharov, K. Y. (2025). Regioselective terminal bromination of fluorinated oligophenylenes . Chemical Communications, 61, 16194–16197.
-
Das, B., et al. (2007). Ammonium acetate catalyzed efficient and regioselective bromination of activated aromatic compounds using NBS . Tetrahedron Letters, 48(31), 5371-5374.
-
Smith, K., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . MDPI Molecules, 19(3), 3567-3580.
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Technical Support Center: Troubleshooting 2-Bromo-3-fluorotriphenylene Solubility
Welcome to the Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals working with rigid polycyclic aromatic hydrocarbons (PAHs). Here, we address the specific physicochemical challenges associated with 2-Bromo-3-fluorotriphenylene (CAS 2624315-46-2) , a critical intermediate in organic light-emitting diode (OLED) materials and complex organic synthesis[1].
Part 1: Diagnostic FAQs & Mechanistic Insights
Q1: Why does this compound exhibit such poor solubility compared to other halogenated aromatics?
A: The solubility of highly planar PAHs is thermodynamically limited by their massive crystal lattice energy rather than simple solvent polarity[2]. The flat triphenylene core facilitates strong intermolecular
Q2: My compound seems to dissolve in THF, but crashes out when I add aqueous base for a Suzuki-Miyaura coupling. What is happening?
A: You are observing solvent-induced aggregation. When an aqueous base is introduced to the THF solution, the overall polarity of the solvent system increases. Because this compound is highly hydrophobic, the addition of water acts as an anti-solvent, driving the solvated monomers to rapidly re-associate into
Q3: How can I verify if my compound is fully dissolved or just suspended as invisible nano-aggregates? A: Visual inspection is insufficient for PAHs. To confirm true monomeric solvation, use Dynamic Light Scattering (DLS) or UV-Vis Spectroscopy [4]. In UV-Vis, aggregation manifests as a baseline shift (due to light scattering) or a distinct bathochromic (red) shift in the absorption maximum due to electronic coupling between stacked aromatic rings.
Q4: What is the best solvent system for high-temperature cross-coupling reactions involving this compound?
A: For rigid, poorly soluble brominated triphenylenes, 1,2-Dichlorobenzene (1,2-DCB) or Toluene are the industry standards[3]. 1,2-DCB is particularly effective because its aromatic ring engages in favorable
Part 2: Quantitative Data & Solvent Selection
To optimize your reaction conditions, refer to the solvent matrix below. The selection must balance the dielectric constant required for your specific reagents with the solvating power needed for the triphenylene core.
| Solvent | Dielectric Constant ( | Boiling Point (°C) | Solvating Power for Planar PAHs | Recommended Workflow / Use Case |
| 1,2-Dichlorobenzene | 9.93 | 180 | Excellent | High-temp cross-coupling, recrystallization[5] |
| Chlorobenzene | 5.62 | 132 | Very Good | C-H activation, moderate-temp couplings |
| Toluene | 2.38 | 110 | Good | Standard Suzuki/Buchwald-Hartwig couplings |
| Chloroform | 4.81 | 61 | Good | Analytical stock solutions (NMR, UV-Vis)[2] |
| Tetrahydrofuran (THF) | 7.58 | 66 | Moderate | Low-temp lithiation (requires high dilution) |
| Hexane / Water | < 2.0 / 80.1 | 69 / 100 | Very Poor | Anti-solvent for controlled precipitation[2] |
Part 3: Experimental Protocols
To ensure self-validating and reproducible results, follow these optimized methodologies designed specifically to bypass the solubility limitations of this compound.
Protocol A: Preparation of Aggregate-Free Analytical Stock Solutions
Use this protocol to prepare samples for NMR, UV-Vis, or DLS to ensure accurate concentration metrics.
-
Weighing & Solvent Addition: Weigh 5.0 mg of this compound into a clean, dry 4 mL glass vial. Add 2.0 mL of deuterated chloroform (
) or 1,2-dichlorobenzene- . -
Thermal Disruption: Seal the vial and heat in an aluminum block at 50 °C (for
) or 80 °C (for 1,2-DCB) for 10 minutes. Causality: Heat provides the kinetic energy required to overcome the initial crystal lattice energy. -
Acoustic Cavitation (Sonication): Transfer the warm vial immediately to an ultrasonic bath. Sonicate for 15 minutes at room temperature. Causality: The localized high pressure and temperature from cavitation bubbles physically shatter microscopic
-stacked clusters. -
Verification: Pass the solution through a 0.22 µm PTFE syringe filter into the analytical cuvette or NMR tube. If resistance is felt during filtration, aggregates are still present; dilute by 20% and repeat Step 3.
Protocol B: Modified Suzuki-Miyaura Coupling for Low-Solubility PAH Halides
Standard THF/Water systems will cause the bromide to precipitate. This biphasic protocol utilizes an aromatic solvent to maintain the monomeric state[6].
-
Reagent Assembly: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and
(0.05 eq). -
Solvent Introduction: Add a degassed mixture of Toluene and 1,4-Dioxane (1:1 v/v) to achieve a high dilution concentration of 0.05 M relative to the bromide. Causality: Toluene solvates the triphenylene core via
interactions, while 1,4-Dioxane provides miscibility with the aqueous base. -
Base Addition: Add 2.0 M aqueous
(3.0 eq). The reaction mixture will form a biphasic system. -
Thermal Activation: Heat the vigorously stirring mixture to 105 °C (reflux). Vigorous stirring (>800 rpm) is critical to maximize the interfacial surface area between the organic (solvated PAH) and aqueous (base) layers.
-
Monitoring: Monitor via TLC (Hexane/Ethyl Acetate). If the starting material persists and solid is visible in the flask, add 10% v/v of 1,2-Dichlorobenzene as a high-boiling co-solvent to force the remaining solid into the organic phase.
Part 4: Solvation & Aggregation Pathway
The following diagram illustrates the thermodynamic pathways dictating the state of this compound in solution. Understanding this logical relationship is key to preventing reaction failures.
Figure 1: Thermodynamic pathways of this compound solvation and aggregation.
Part 5: References
-
Triphenylene - Solubility of Things. Solubility of Things Database. Retrieved from: [Link]
-
This compound CAS 2624315-46-2. Shaanxi Bloom Tech Co., Ltd. Retrieved from: [Link]
-
Triphenylene hosts in phosphorescent light emitting diodes (US8092924B2). Google Patents. Retrieved from:
-
Synthesis of 2,3,6,7,10,11-hexakis[3,4-bis(alkoxy)phenyl]triphenylenes. Humboldt-Universität zu Berlin - Physik. Retrieved from:[Link]
-
Discogens Possessing Aryl Side Groups Synthesized by Suzuki Coupling of Triphenylene Triflates and Their Self-Organization Behavior. European Journal of Organic Chemistry (via ResearchGate). Retrieved from: [Link]
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. physik.hu-berlin.de [physik.hu-berlin.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US8092924B2 - Triphenylene hosts in phosphorescent light emitting diodes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loads for 2-Bromo-3-fluorotriphenylene Cross-Coupling
Welcome to the technical support center for optimizing cross-coupling reactions with 2-Bromo-3-fluorotriphenylene. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging, sterically hindered, and electronically distinct substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of optimizing catalyst loading and achieving high-yield, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered when working with this compound.
Q1: Why is this compound a challenging substrate for cross-coupling?
A1: The difficulty arises from a combination of factors:
-
Steric Hindrance: The bulky triphenylene core can impede the approach of the catalyst to the C-Br bond, slowing down the crucial oxidative addition step in the catalytic cycle.[1][2]
-
Electronic Effects: The fluorine atom, while activating the C-Br bond towards oxidative addition through its electron-withdrawing inductive effect, can also influence the overall electron density of the aromatic system.
-
Low Solubility: Polycyclic aromatic hydrocarbons (PAHs) like triphenylene often have poor solubility in common organic solvents, which can lead to heterogeneous reaction mixtures and mass transfer limitations.[3]
Q2: What is a good starting catalyst loading for this substrate?
A2: For initial screening with a new, challenging substrate like this, a higher catalyst loading of 2-5 mol% of the palladium source is a robust starting point.[4] This helps to overcome potential catalyst deactivation and ensures a baseline reactivity can be established. Once conditions are optimized, the loading can be incrementally decreased to find the minimum effective concentration.[4][5]
Q3: Which class of ligands is most effective for this type of coupling?
A3: Bulky, electron-rich phosphine ligands are essential.[2][4][6] Ligands such as XPhos, SPhos, RuPhos, or BrettPhos are highly recommended.[6][7] Their large steric bulk promotes the formation of the highly active, monoligated L-Pd(0) species, which is necessary to engage the sterically encumbered C-Br bond of the triphenylene core.[2]
Q4: My reaction is blackening, and the yield is low. What's happening?
A4: The formation of a black precipitate, known as "palladium black," is a classic sign of catalyst decomposition and aggregation.[8][9][10] This deactivates the catalyst, leading to low or incomplete conversion.[9] Common causes include:
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio (typically 1:1 to 2.5:1 is recommended) can leave the palladium center exposed and prone to aggregation.[3]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3][11]
-
High Temperature: Excessive heat can accelerate catalyst decomposition pathways.[3][8]
Q5: What are the most common side reactions to watch for?
A5: The primary side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid/ester (in Suzuki coupling) or two molecules of the aryl halide. This is often exacerbated by the presence of oxygen or high catalyst concentrations.[6][8][11]
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-fluorotriphenylene.[6][7] This can be caused by trace water or other proton sources in the reaction.
-
Protodeboronation (Suzuki Coupling): The cleavage of the C-B bond of the boronic acid coupling partner, which is often promoted by high temperatures or excess base.[1][10]
Section 2: Comprehensive Troubleshooting Guide
This guide is structured by common experimental problems. Follow the decision trees and recommended actions to diagnose and solve issues in your reaction.
Problem 1: Low or No Conversion of Starting Material
If your reaction shows a low yield with a significant amount of unreacted this compound, the catalytic cycle is likely stalled.
Caption: Workflow for catalyst loading optimization.
Step-by-Step Procedure:
-
Preparation: In a glovebox, prepare four identical reaction vials, each with a stir bar.
-
Add Solids: To each vial, add this compound (1.0 eq), the desired boronic acid or ester (1.3 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Addition: Prepare a stock solution of a suitable palladium precatalyst (e.g., XPhos-Pd-G3) in anhydrous, degassed toluene. Add the appropriate volume of the stock solution to each vial to achieve final catalyst loadings of 3.0, 2.0, 1.0, and 0.5 mol%.
-
Solvent Addition: Add enough anhydrous, degassed toluene to each vial to reach the desired reaction concentration (e.g., 0.1 M). [8]5. Reaction: Seal the vials tightly and place them in a preheated aluminum block on a stirrer hotplate at 100 °C.
-
Analysis: After 2, 6, and 12 hours, carefully take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion percentage.
Section 4: The Catalytic Cycle and Points of Failure
Understanding the mechanism is key to effective troubleshooting. The cross-coupling reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Key Failure Points Explained:
-
Oxidative Addition: For this compound, this is often the bottleneck due to steric bulk. [2]Solution: Use bulky, electron-rich ligands (XPhos, SPhos) to create a more reactive, monoligated Pd(0) species. [2][4]2. Catalyst Deactivation: The active L-Pd(0) can aggregate into inactive palladium black if the ligand dissociates or is oxidized. [9]Solution: Maintain a strict inert atmosphere and ensure an adequate ligand-to-metal ratio. [3]3. Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can also be slow for sterically congested products. Solution: Bulky ligands that favor a three-coordinate intermediate can also accelerate this step. [11]
References
- Cross-Coupling Reactions Guide. Vertex AI Search.
-
D'Amato, E. M., & Watson, D. A. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(11), 7990-8005. [Link]
-
The Nobel Prize in Chemistry 2010 - Scientific Background: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(8), 1864-1884. [Link]
-
Soderquist, J. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Yoneda, A. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Bruneau, A., et al. (2018). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles. [Link]
-
Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. [Link]
-
Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn. [Link]
-
Löffler, D., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5469-5477. [Link]
-
Ames, J. R., & Johnson, A. M. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285-4292. [Link]
-
Ghanbari, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 19036-19055. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2007). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides. The Journal of Organic Chemistry, 72(1), 275-278. [Link]
-
Kaur, N. (2025). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Bédard, A.-C., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3, 804-812. [Link]
-
Semba, K., & Nakao, Y. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3469-3480. [Link]
-
Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Suzuki reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. ChemRxiv. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. ResearchGate. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
This compound CAS 2624315-46-2. Arborpharm. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
This compound CAS 2624315-46-2. Shaanxi Bloom Tech Co., Ltd. [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]
-
C-C Coupling Reactivity of an Alkylgold(III) Fluoride Complex with Arylboronic Acids. PMC. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. covasyn.com [covasyn.com]
- 6. jmcct.com [jmcct.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Yoneda Labs [yonedalabs.com]
Removing unreacted isomers from 2-Bromo-3-fluorotriphenylene mixtures
Overview
2-Bromo-3-fluorotriphenylene (CAS: 2624315-46-2) is a critical intermediate in the synthesis of high-efficiency OLED materials.[1] The presence of unreacted isomers—specifically regioisomers where the bromine or fluorine atoms are misplaced on the triphenylene core—can catastrophically reduce the charge transport efficiency and lifetime of the final device.
This guide addresses the specific challenge of separating these structurally nearly-identical isomers. Unlike standard impurities, regioisomers often share identical molecular weights and similar polarities, rendering standard C18 chromatography ineffective.
Phase 1: Diagnostic & Analysis
Q1: My HPLC shows a single peak, but my melting point is depressed. How do I detect hidden isomers? A: Standard C18 columns often fail to resolve positional isomers of planar PAHs (Polycyclic Aromatic Hydrocarbons) because the hydrophobic interaction surface area is nearly identical.
-
Immediate Action: Switch to a Pentafluorophenyl (PFP) or a Pyrenylethyl (PYE) stationary phase.
-
Why: These phases utilize
- interactions and shape selectivity rather than just hydrophobicity. The fluorine atoms on the PFP phase interact specifically with the electron-deficient regions created by the Fluorine/Bromine substitution on your triphenylene, often resolving isomers that co-elute on C18. -
Alternative: Use 19F-NMR . Since the chemical environment of the fluorine changes significantly based on the ortho-bromine position, 19F-NMR is the definitive tool for quantifying isomeric ratios before you attempt purification.
Q2: What are the most common "unreacted isomers" in this mixture? A: Depending on your synthesis route (typically oxidative cyclization of biphenyls or photocyclization of stilbenes), you likely have:
-
Regioisomers: 2-Bromo-6-fluorotriphenylene (if the directing group failed).
-
Proto-dehalogenated species: 2-Fluorotriphenylene (loss of Br) or 2-Bromotriphenylene (loss of F).
-
Unreacted Precursors: Halogenated terphenyls which have similar solubility but different planarity.
Phase 2: Troubleshooting - Chromatographic Separation
Issue: "I am using Flash Chromatography with Hexane/DCM, but the isomers are smearing together."
Root Cause: Silica gel separates primarily by polarity. The dipole moment difference between 2-Bromo-3-fluoro and 2-Bromo-6-fluoro isomers is negligible, leading to poor resolution.
Solution: The "Shape Selectivity" Protocol You must exploit the planarity and electronic density differences.
-
Stationary Phase Change: Move to Graphitized Carbon or PFP-functionalized silica .
-
Mobile Phase Optimization:
-
PAHs are "sticky." Use a stronger solvent to prevent tailing.
-
Recommended: Hexane:Toluene (Gradient 100:0 to 80:20). Toluene acts as a
-modifier, modulating the interaction between the triphenylene and the stationary phase.
-
Visualization: Isomer Separation Mechanism The following diagram illustrates why PFP phases succeed where C18 fails.
Caption: Comparison of C18 vs. PFP stationary phases. PFP exploits electronic differences between isomers, enabling resolution.
Phase 3: Troubleshooting - Recrystallization
Issue: "The product oils out or forms an amorphous solid instead of crystals."
Root Cause: this compound is a highly aromatic, planar system. In low-boiling solvents (DCM, Ether), it precipitates too fast to organize. In very non-polar solvents (Hexane), it may not dissolve enough to allow slow crystal growth.
Solution: High-Temperature Aromatic Stacking
You need a solvent system that allows
Protocol: Toluene/Heptane Displacement
-
Dissolution: Suspend crude mixture in Toluene (10 mL per gram).
-
Heating: Heat to reflux (110°C) until fully dissolved. If insolubles remain, hot filter immediately.
-
Anti-solvent Addition: While refluxing, add Heptane dropwise until the solution turns slightly turbid.
-
Clarification: Add just enough Toluene to make it clear again (approx 1-2 mL).
-
Cooling:
-
Wrap the flask in foil/towel to cool very slowly to Room Temp (over 4-6 hours).
-
Then move to 4°C fridge.
-
-
Theory: The unreacted isomers (which disrupt the crystal packing of the target molecule) will remain in the mother liquor because the mixed crystal lattice is energetically unfavorable.
Summary of Physical Properties & Solvents
| Property | Value / Recommendation | Notes |
| Target Molecule | This compound | CAS: 2624315-46-2 |
| Primary Impurity | Regioisomers (e.g., 2,6-substituted) | Hardest to remove |
| Best Recryst. Solvent | Toluene / Heptane (1:3) | Promotes |
| Best HPLC Column | PFP (Pentafluorophenyl) or PYE | Exploits F-Br electronic effects |
| Detection (UV) | 254 nm, 280 nm | Triphenylene core absorbs strongly |
Workflow Visualization
Follow this decision tree to determine the optimal purification route for your specific mixture.
Caption: Decision tree for purification based on initial isomer content analysis.
References
-
Sielc Technologies. "Separation of Triphenylene on Newcrom R1 HPLC column." Sielc.com. Link
-
Chromatography Online. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America. Link
-
BenchChem. "Technical Support Center: High-Purity 4'-Bromovalerophenone Recrystallization." (Used as proxy for halogenated aromatic recrystallization protocols). Benchchem.com. Link
-
Organic Chemistry Portal. "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene." (Reference for F/Br handling). Organic-chemistry.org. Link
-
Queen's University Belfast. "Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography." ResearchGate.[2] Link (Sourced via ResearchGate snippet).
Sources
Solving sublimation issues with 2-Bromo-3-fluorotriphenylene in vacuum deposition
Welcome to the Technical Support Center for 2-Bromo-3-fluorotriphenylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this material in vacuum deposition processes. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you achieve high-quality, consistent thin films.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in vacuum deposition?
A: this compound (C₁₈H₁₀BrF) is a highly conjugated aromatic small molecule.[1][2] Its rigid, planar benzophenanthrene structure provides excellent charge transfer properties, making it a valuable material for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.[2] Vacuum thermal evaporation (VTE) is the preferred method for depositing thin films of such small molecules because it allows for high purity and precise thickness control in a solvent-free process.[3][4]
Q2: What are the key physical properties I need to know before starting a deposition?
A: Understanding the material's basic properties is crucial for process development.
| Property | Value | Source |
| Molecular Weight | 325.17 g/mol | [1] |
| Melting Point | 168 °C | [1] |
| Appearance | Solid (likely crystalline powder) | |
| Storage | Store in a closed, cool, dry, and ventilated place. | [1] |
The melting point is a critical starting point for determining the sublimation temperature. Typically, the optimal sublimation temperature for vacuum deposition is 50-80% of the melting point in Kelvin, but this must be determined empirically.
Q3: What is the primary cause of material sublimation issues in a vacuum chamber?
A: The primary challenge is finding the optimal thermal window. You need a temperature high enough to achieve a reasonable sublimation rate for practical deposition times, but low enough to prevent thermal decomposition of the molecule. Halogenated aromatic compounds can be susceptible to dehalogenation or other degradation pathways at excessive temperatures.[5][6]
Q4: What level of vacuum is required for depositing this compound?
A: A high vacuum (HV) or ultra-high vacuum (UHV) environment is essential. A base pressure of 10⁻⁶ mbar or lower is strongly recommended.[7] This low pressure increases the mean free path of the evaporated molecules, ensuring they travel from the source to the substrate without colliding with background gas molecules, which would otherwise lead to contamination and poor film quality.[7][8]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the vacuum deposition of this compound.
Issue 1: Inconsistent or Unstable Deposition Rate
Description: The quartz crystal microbalance (QCM) shows a fluctuating deposition rate, or the rate is difficult to control, leading to inaccurate film thickness.
Causality: An unstable deposition rate is typically a symptom of improper thermal management of the sublimation source or inconsistent vacuum levels. If the source material's temperature fluctuates, its vapor pressure will change accordingly, leading to an erratic sublimation rate.[9][10]
Solutions:
-
Optimize Sublimation Temperature:
-
Rationale: The sublimation rate is exponentially dependent on temperature. Finding a stable temperature that provides the desired rate is critical.
-
Protocol:
-
Start with a source temperature approximately 50-60% of the material's melting point (168°C or 441K).
-
Slowly ramp up the temperature in small increments (e.g., 2-5°C at a time).
-
Allow the system to stabilize for several minutes at each step, observing the QCM reading.
-
Identify the temperature at which you achieve a stable, controllable rate (e.g., 0.1-1.0 Å/s). Avoid aggressive temperature ramps which can cause the material to "spit" or decompose.[11]
-
-
-
Ensure Proper Crucible Filling & Thermal Contact:
-
Rationale: A consistent heat flow into the material is necessary for stable sublimation. Poor thermal contact between the crucible and the heating element, or an inconsistent amount of source material, can cause temperature gradients.
-
Action: Use a consistent fill level (e.g., 50-80% full) for your crucible in each run. Ensure the crucible is seated correctly in the heating element for good thermal conductivity.
-
-
Verify Vacuum Stability:
-
Rationale: Fluctuations in chamber pressure, possibly from a small leak or outgassing, can affect the QCM's accuracy and the overall deposition conditions.[12]
-
Action: Monitor the chamber pressure throughout the deposition. If you see pressure spikes that correlate with rate fluctuations, perform a leak check and ensure all components inside the chamber are properly cleaned and baked out to minimize outgassing.
-
Issue 2: Poor Film Quality (Rough, Hazy, or Contaminated Films)
Description: The deposited film appears hazy, has a rough surface morphology (verified by AFM), or exhibits poor performance due to impurities.
Causality: Film quality is directly related to the purity of the environment and the kinetics of film growth on the substrate. Contaminants like water or oxygen can get incorporated into the film, while improper deposition parameters can lead to disordered growth.[13]
Solutions:
-
Improve Vacuum Hygiene:
-
Rationale: Residual gases, particularly water and oxygen, are a primary source of contamination in organic thin films, leading to performance degradation.[13]
-
Action:
-
Thoroughly clean the chamber before deposition.
-
Perform a chamber bake-out (if your system allows) to desorb water from the chamber walls.
-
Use a cryopump or Meissner trap to capture water vapor effectively.
-
Always handle substrates and source materials with clean, powder-free gloves.[12]
-
-
-
Control Substrate Temperature:
-
Rationale: The substrate temperature influences the mobility of molecules as they arrive. A higher temperature can provide more thermal energy for molecules to arrange into a more ordered, crystalline film, but excessive heat can also cause issues.
-
Action: Experiment with substrate temperatures, starting at room temperature and increasing in increments (e.g., to 50°C, 80°C). The optimal temperature will balance surface mobility with the potential for re-evaporation or degradation.
-
-
Reduce Deposition Rate:
-
Rationale: A lower deposition rate (e.g., < 0.5 Å/s) gives molecules more time to diffuse on the substrate surface and find lower-energy sites, promoting smoother, more uniform film growth.[14]
-
Action: Adjust the source temperature to achieve a slow and stable deposition rate. This is particularly important for the initial nucleation layers.
-
Issue 3: Suspected Thermal Decomposition of the Source Material
Description: The source material darkens or chars in the crucible, the deposition rate drops off unexpectedly at a high temperature, or the resulting film has poor optical/electrical properties inconsistent with the pure material.
Causality: this compound, like many complex organic molecules, has a finite thermal stability. Exceeding its decomposition temperature will break chemical bonds, creating non-volatile byproducts (char) and volatile fragments that can contaminate the film.[5][6]
Solutions:
-
Establish the Maximum Operating Temperature:
-
Rationale: It is crucial to operate below the onset of decomposition.
-
Protocol:
-
If available, perform a Thermogravimetric Analysis (TGA) on the source material to determine the temperature at which mass loss due to decomposition begins.
-
In the deposition chamber, carefully observe the material as you slowly ramp the temperature. Note any color change. If the material darkens, you have exceeded a safe operating temperature.
-
Always operate at the lowest possible temperature that provides an acceptable deposition rate.
-
-
-
Use an Appropriate Crucible:
-
Rationale: The crucible material should be inert and have good thermal conductivity. Quartz or high-purity alumina are common choices for organic materials.
-
Action: Avoid using reactive metal crucibles. Ensure the crucible is thoroughly cleaned before each use to remove any residue that could catalyze decomposition.
-
-
Minimize Residence Time at High Temperature:
-
Rationale: Thermal decomposition is often a function of both temperature and time.
-
Action: Do not leave the source idling at high temperatures for extended periods. Once the deposition is complete, ramp down the source temperature promptly.
-
Experimental Workflows & Diagrams
Standard Vacuum Deposition Protocol
This protocol outlines the critical steps for a successful deposition run.
-
Substrate Preparation:
-
Clean substrates ultrasonically in a sequence of solvents (e.g., detergent, deionized water, acetone, isopropanol).
-
Dry the substrates with a nitrogen gun.
-
Immediately load substrates into the load-lock or chamber to minimize exposure to ambient air.
-
Consider an in-situ pre-cleaning step like a plasma treatment if adhesion is an issue.[11]
-
-
System Pump-Down:
-
Pump the chamber to a base pressure of at least 5 x 10⁻⁶ mbar. A lower base pressure is always better.
-
Engage the Meissner trap/cryopump once in the high-vacuum regime.
-
-
Source Material Degassing:
-
Slowly ramp the source temperature to a point just below where sublimation begins.
-
Hold at this temperature for 15-30 minutes to allow any adsorbed moisture or low-boiling-point impurities to outgas.
-
-
Deposition:
-
Close the shutter over the source.
-
Ramp the source to the predetermined deposition temperature.
-
Once the rate on the QCM is stable, open the shutter to begin deposition on the substrate.
-
Monitor the rate and thickness in real-time.
-
Close the shutter once the target thickness is reached.
-
-
Cool-Down and Venting:
-
Ramp down the source power.
-
Allow the substrate and chamber to cool before venting.
-
Vent the chamber with a dry, inert gas like nitrogen or argon to prevent moisture from contaminating the chamber and the newly deposited film.
-
Visual Workflow for Vacuum Deposition
Caption: Standard workflow for vacuum thermal evaporation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common deposition issues.
References
- Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 2624315-46-2.
- BOCSCI Inc. (n.d.). CAS.2624315-46-2 this compound.
- Hughes, et al. (n.d.). A detailed study by the AAWG: 2-bromo-3,3,3-trifluoro-l-propene (BTP).
- MDPI. (2023, February 13). Solvent Effect on Small-Molecule Thin Film Formation Deposited Using the Doctor Blade Technique.
- Sigma-Aldrich. (n.d.). 2-Bromo-3-fluorophenol | 443-81-2.
- VacCoat. (2020, December 16). Deposition Methods | Vacuum Deposition.
- Woodweb. (n.d.). Troubleshooting vacuum kiln problems.
- SVC. (n.d.). Troubleshooting the Batch Vacuum Metallized Part.
- IKS PVD. (2019, January 23). Common Problems Of Vacuum Coating Products.
- OSTI.GOV. (n.d.). Optimization of Flow Distribution for Surface-Reactive Rarefied Gases in Chemical Vapor Deposition Introduction.
- SVC TechCon. (n.d.). Troubleshooting Electron Beam Evaporation Processes.
- Synquest Labs. (n.d.). 2-Bromo-3,3,3-trifluoropropene Safety Data Sheet.
- ResearchGate. (2025, August 5). The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism.
- Korvus Technology. (2025, November 10). The Role of Vacuum Pressure in PVD Quality.
- Semantic Scholar. (n.d.). The Reaction Pathway Analysis of 2-Bromo-3 , 3 , 3-trifluoropropene with the Active Radicals and Pyrolysis of 2-Bromo-3 , 3 , 3-trifluoropropene.
- DTIC. (n.d.). VAPOR PRESSURES AND HEATS OF SUBLIMATION OF SOME HIGH MELTING ORGANIC EXPLOSIVES.
- R. Nemanich, et al. (2014, July 31). Desorption and sublimation kinetics for fluorinated aluminum nitride surfaces.
- RD Mathis Company. (2024, March 12). Vacuum Deposition Solutions: Impact of Inert Gas Purification.
- BYU-Idaho. (n.d.). Thin Film Deposition & Vacuum Technology.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. mdpi.com [mdpi.com]
- 4. vaccoat.com [vaccoat.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. korvustech.com [korvustech.com]
- 8. brightspotcdn.byui.edu [brightspotcdn.byui.edu]
- 9. Troubleshooting vacuum kiln problems [woodweb.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. svctechcon.com [svctechcon.com]
- 12. svc.org [svc.org]
- 13. Vacuum Deposition Solutions: Impact of Inert Gas Purification [rdmathis.com]
- 14. osti.gov [osti.gov]
Minimizing debromination side reactions in triphenylene synthesis
Technical Support Center: Advanced Synthesis Solutions Topic: Minimizing Debromination Side Reactions in Triphenylene Synthesis Ticket ID: #SCHOLL-BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Materials Division
Executive Summary
You are likely accessing this guide because your oxidative cyclodehydrogenation (Scholl reaction) of a brominated polyphenyl precursor yielded a debrominated or hydro-dehalogenated product (e.g., triphenylene instead of 2-bromotriphenylene).
This is a pervasive failure mode in polycyclic aromatic hydrocarbon (PAH) synthesis. The carbon-bromine (C-Br) bond is labile under the highly acidic and oxidative conditions required to forge the new C-C bonds. This guide moves beyond standard textbook protocols to provide field-tested strategies for retaining halogen functionality during cyclization.
Module 1: Diagnostic Framework (The "Why")
Before changing reagents, you must understand the mechanism driving the failure. The Scholl reaction is not a simple concerted coupling; it proceeds via high-energy intermediates.
The Mechanism of Failure:
-
Radical Cation Formation: The oxidant (e.g., FeCl₃) removes an electron from the aromatic system.
-
Spin Density Localization: If the spin density localizes at the carbon bearing the bromine atom, the C-Br bond weakens.
-
Ipso-Attack vs. Cyclization:
-
Desired Path: The radical cation attacks the adjacent phenyl ring (C-H bond) to close the ring.
-
Failure Path: The oxidant or a proton attacks the ipso position (the C-Br carbon), leading to the expulsion of a bromonium ion or radical, effectively replacing Br with H (or Cl if using FeCl₃).
-
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for reagent selection based on substrate electronics. Electron-rich substrates benefit from the milder PIFA conditions, while neutral substrates often require the stronger MoCl₅ oxidant.
Module 2: The Precision Protocol (PIFA / BF₃·Et₂O)
For substrates containing electron-donating groups (alkoxy, alkyl), the combination of Phenyliodine(III) bis(trifluoroacetate) (PIFA) and Boron Trifluoride Etherate is superior. Unlike metal oxidants, this system operates at low temperatures, significantly reducing the kinetic energy available to break the C-Br bond.
Why it works: The hypervalent iodine species generates the radical cation gently. The low temperature (-40°C) allows the cyclization (intramolecular) to compete favorably against the intermolecular side reactions or bond cleavage.
Experimental Protocol:
| Parameter | Specification |
| Reagents | PIFA (1.2 equiv), BF₃·Et₂O (2.0 equiv) |
| Solvent | Dichloromethane (Anhydrous, Degassed) |
| Temperature | -40°C to -10°C |
| Concentration | 0.01 M (High dilution prevents oligomerization) |
Step-by-Step:
-
Dissolution: Dissolve the brominated terphenyl precursor (1.0 mmol) in anhydrous CH₂Cl₂ (100 mL) in a flame-dried round-bottom flask under Argon.
-
Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath.
-
Oxidant Preparation: In a separate vial, dissolve PIFA (1.2 mmol) in CH₂Cl₂ (10 mL).
-
Addition: Add the PIFA solution dropwise to the precursor solution.
-
Activation: Immediately add BF₃·Et₂O (2.0 mmol) dropwise via syringe. The solution typically turns deep blue/green (indicative of the radical cation).
-
Quenching: Stir at -40°C for 2 hours. Monitor via TLC. Quench cold with saturated NaHCO₃ solution. Do not let it warm up before quenching.
Module 3: The Robust Protocol (Molybdenum Pentachloride)
If your substrate lacks strong electron-donating groups, PIFA may not be strong enough. Molybdenum Pentachloride (MoCl₅) is the industry-standard alternative to FeCl₃ for halogenated substrates.
Why it works: MoCl₅ is a powerful one-electron oxidant but, crucially, it does not generate the same concentration of free protons (acid) as FeCl₃ does during the reaction, nor does it chlorinate the ring as aggressively. It has been proven to tolerate iodo- and bromo-substituents where FeCl₃ fails.
Experimental Protocol:
| Parameter | Specification |
| Reagent | MoCl₅ (2.0 - 4.0 equiv per bond formed) |
| Solvent | Dry Dichloromethane (DCM) or 1,2-Dichloroethane |
| Atmosphere | Strict Argon/Nitrogen (MoCl₅ is moisture sensitive) |
Step-by-Step:
-
Preparation: Weigh MoCl₅ in a glovebox if possible. If not, work quickly; MoCl₅ hydrolyzes instantly in moist air to form HCl (which causes debromination).
-
Suspension: Suspend MoCl₅ (2.0 mmol) in dry DCM (20 mL) under Argon.
-
Addition: Add the precursor (0.5 mmol) dissolved in DCM (5 mL) to the oxidant suspension. Note: Inverse addition (substrate to oxidant) ensures the oxidant is always in excess, favoring cyclization over intermolecular coupling.
-
Reaction: Stir at Room Temperature. If conversion is slow, check for "dimer" formation (a common intermediate).
-
Workup: Quench with Methanol/Water.
Module 4: Troubleshooting the Iron Route (Modified FeCl₃)
If you are constrained to using FeCl₃ (due to cost or scale), you must modify the standard conditions to suppress debromination.
The "Buffer" Modification: Standard FeCl₃ produces HCl as a byproduct. High acidity + High Oxidation Potential = Dehalogenation.
-
Fix: Add a mild scavenger or use a cosolvent that modulates reactivity.
-
Solvent System: Use Nitromethane (CH₃NO₂) as a cosolvent with DCM. Nitromethane complexes with FeCl₃, moderating its oxidation potential and suppressing "over-oxidation" side reactions.
Protocol Adjustment:
-
Solvent: DCM : Nitromethane (10:1 ratio).
-
Bubbling: Continuously bubble a slow stream of Nitrogen through the solution during the reaction. This physically purges the HCl gas generated, preventing acid-catalyzed protodebromination.
Frequently Asked Questions (FAQ)
Q: My product mass spec shows M-Br+Cl. What happened? A: You experienced halogen exchange. This is classic FeCl₃ behavior. The chloride ions from the oxidant attacked the radical cation at the bromine position.
-
Solution: Switch to Protocol B (MoCl₅) or Protocol A (PIFA) . Neither contains a high concentration of free chloride ions capable of displacement.
Q: I see the starting material disappearing, but no triphenylene is forming. Just polymer. A: This is intermolecular oligomerization. The radical cation attacked another molecule instead of itself.[1]
-
Solution: Increase dilution. Run the reaction at 0.001 M . Alternatively, ensure your precursor has blocking groups (e.g., t-butyl) at the para-positions relative to the bond formation site, if the design permits.
Q: Can I use DDQ/Methanesulfonic Acid? A: DDQ/MSA is excellent for planarizing electron-rich systems but requires strong acidic conditions (MSA is a strong acid). If your debromination is acid-catalyzed (which it often is), this method poses a high risk. We recommend PIFA/BF₃·Et₂O for acid-sensitive halogenated substrates.
References
-
King, B. T., et al. (2007). "Controlling the Scholl Reaction." Journal of Organic Chemistry. (Demonstrates the impact of directing groups and blocking positions on Scholl success).
-
Waldvogel, S. R., & Trosien, S. (2012).[2][3] "Oxidative transformation of aryls using molybdenum pentachloride." Chemical Communications.[2][3] (Establishes MoCl₅ as the superior reagent for halogenated substrates).
-
Guo, W., et al. (2013).[4] "Direct arylation of oligonaphthalenes using PIFA/BF3·Et2O." Journal of Organic Chemistry. (Validates the PIFA/BF3 system for controlled oxidative coupling).
-
Li, P., & Kelly, J. X. (2019).[5] "Boron trifluoride etherate promoted microwave-assisted synthesis...[5] using PIFA." RSC Advances. (Further evidence of PIFA/BF3 utility in intramolecular cyclization).
Sources
- 1. Scholl reaction - Wikipedia [en.wikipedia.org]
- 2. Oxidative transformation of aryls using molybdenum pentachloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct arylation of oligonaphthalenes using PIFA/BF3·Et2O: from double arylation to larger oligoarene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boron trifluoride etherate promoted microwave-assisted synthesis of antimalarial acridones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Overcoming steric hindrance in 2-Bromo-3-fluorotriphenylene derivatization
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the derivatization of 2-Bromo-3-fluorotriphenylene. The inherent steric hindrance of this substrate presents unique challenges in achieving efficient and high-yielding chemical transformations. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate these complexities.
I. Understanding the Challenge: Steric Hindrance in Triphenylene Chemistry
The triphenylene core is a rigid, planar polycyclic aromatic hydrocarbon. In this compound, the ortho-positioning of the bromo and fluoro substituents creates significant steric congestion around the reactive C-Br bond. This steric shield impedes the approach of reagents and catalysts, often leading to low reaction rates, incomplete conversions, and the formation of undesired side products. Overcoming this requires a carefully considered approach to reaction design, with a particular focus on the selection of catalysts, ligands, and reaction conditions.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the derivatization of this compound in a question-and-answer format.
Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is resulting in low or no yield. What are the likely causes?
A1: Low to no yield with this substrate is a frequent challenge. The primary culprits are often related to the sterically demanding nature of the starting material:
-
Inefficient Oxidative Addition: The initial step in most palladium-catalyzed cross-coupling reactions, where the Pd(0) catalyst inserts into the C-Br bond, is often the rate-limiting step for sterically hindered aryl halides.
-
Difficult Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released from the palladium center, can also be slow due to the steric bulk of the triphenylene core.
-
Catalyst Deactivation: The formation of inactive palladium black or decomposition of the catalyst under the required, often harsh, reaction conditions can halt the catalytic cycle.
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. A ligand that is not sterically bulky or electron-rich enough may not be effective for this substrate.
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome by influencing the solubility of reagents and the activity of the catalyst.
Q2: I am observing significant amounts of hydrodehalogenation (replacement of Br with H) and/or homocoupling of my starting material. How can I minimize these side products?
A2: These side reactions are common when the desired cross-coupling pathway is slow.
-
Hydrodehalogenation: This often arises from β-hydride elimination from certain organometallic intermediates or from reactions with trace amounts of water or other proton sources. To minimize this, ensure all reagents and solvents are scrupulously dried and the reaction is run under a strictly inert atmosphere (argon or nitrogen).
-
Homocoupling: This can occur through various pathways, including the reaction of two organopalladium intermediates. Using a more active catalyst system that promotes the desired cross-coupling over these side reactions is key. Additionally, ensuring the stoichiometry of the coupling partners is accurate can help.
Q3: What type of palladium catalyst and ligand system is recommended for this substrate?
A3: For sterically hindered substrates like this compound, highly active catalyst systems are required. Generally, electron-rich and sterically bulky ligands are preferred as they promote both oxidative addition and reductive elimination.[1]
-
For Suzuki-Miyaura Coupling: Consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties and steric bulk.[1][2]
-
For Sonogashira Coupling: While traditional Pd(PPh₃)₄ can sometimes be effective, more robust systems often perform better. Consider using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos or cataCXium® A. Copper-free Sonogashira couplings can also be advantageous in some cases to avoid homocoupling of the alkyne.[3]
-
For Buchwald-Hartwig Amination: The choice of ligand is highly dependent on the amine coupling partner. For many cases, bulky biarylphosphine ligands (e.g., tBuXPhos, BrettPhos) or highly hindered NHC ligands (e.g., IPr*OMe) are necessary to achieve good yields.[4][5][6]
Q4: How do I choose the right base and solvent for my reaction?
A4: The base and solvent are not just passive components; they play an active role in the catalytic cycle.
-
Bases: For Suzuki couplings, moderately strong inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger bases like NaOtBu, KOtBu, or LiHMDS are typically required.[5] It is crucial to use a base that is soluble in the reaction solvent and does not cause unwanted side reactions.
-
Solvents: Aprotic polar solvents such as dioxane, toluene, or THF are commonly used. The choice of solvent can affect the solubility of the reagents and the stability and activity of the catalyst. For some reactions, a co-solvent system may be beneficial.
III. Recommended Derivatization Protocols
The following are detailed, step-by-step protocols for common derivatization reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (potassium phosphate), anhydrous (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, and K₃PO₄ to a dry Schlenk flask.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the reaction solvent. Allow this mixture to stir for 10-15 minutes at room temperature to pre-form the active catalyst.
-
Reaction Execution: Transfer the catalyst solution to the Schlenk flask containing the substrates and base. Add the remaining solvent to achieve the desired concentration (typically 0.1 M).
-
Heating and Monitoring: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (copper(I) iodide) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed THF or DMF
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagents: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. The reaction should be protected from light.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium and copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution to remove any remaining copper. Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol is for the C-N bond formation between this compound and an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2-4 mol%)
-
tBuXPhos (4-8 mol%)
-
NaOtBu (sodium tert-butoxide) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Glovebox
-
Sealed reaction vial
Procedure:
-
Reaction Setup (in a glovebox): To a reaction vial, add Pd₂(dba)₃, tBuXPhos, and NaOtBu.
-
Addition of Reagents: Add the this compound, the amine, and the anhydrous toluene.
-
Reaction Execution: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
IV. Data and Visualization
Table 1: Recommended Catalyst Systems for Derivatization
| Reaction Type | Palladium Precursor | Recommended Ligand(s) | Typical Base |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos, NHCs | K₃PO₄, Cs₂CO₃ |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, XPhos, cataCXium® A | TEA, DIPEA |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | tBuXPhos, BrettPhos, IPr*OMe | NaOtBu, KOtBu, LiHMDS |
Diagrams
Caption: Decision tree for troubleshooting low-yield reactions.
V. References
-
Yamakawa, T., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Journal of the Chinese Chemical Society.
-
Zhang, Y., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
Biffis, A., et al. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical.
-
Ohtsuka, Y., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2004). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Angewandte Chemie International Edition.
-
Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
-
Camerel, F., et al. (2022). Fluorotriphenylene derivatives and their nonfluorinated homologs obtained by S N FAr from 2,2'-dilithio-4,4',5,5'-tetraalkoxy-1,1'. ResearchGate.
-
Tang, B. Z., et al. (2020). Synthesis and Photocyclization of Fluorinated Tetraphenylethylenes. ChemRxiv.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wang, J., et al. (2023). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. ACS Omega.
-
Itami, K., et al. (2021). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Chemical Science.
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
Sources
- 1. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselective Halogenation of Triphenylene
Welcome to the technical support guide for controlling regioselectivity in triphenylene halogenation. This resource, designed for researchers and development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during the synthesis of halogenated triphenylene derivatives. As Senior Application Scientists, we have structured this guide to explain not just the how, but the critical why behind each experimental step.
Frequently Asked Questions (FAQs)
Q1: What makes controlling regioselectivity in triphenylene halogenation a significant challenge?
A: The primary challenge stems from the high symmetry (D₃h) of the triphenylene molecule.[1] While it has twelve hydrogen atoms available for substitution, they are not all equivalent. They exist in two distinct electronic and steric environments:
-
1-position (and equivalents): Six hydrogens located in the "bay" regions (positions 1, 4, 5, 8, 9, 12). These positions are more sterically hindered.
-
2-position (and equivalents): Six hydrogens on the outer "rings" (positions 2, 3, 6, 7, 10, 11). These are less sterically hindered and generally more electron-rich.
Electrophilic attack can occur at either site, often leading to a mixture of 1- and 2-halotriphenylene isomers, which can be difficult to separate due to their similar physical properties.[2] Achieving high selectivity for one isomer over the other requires precise control of reaction conditions.
Q2: What is the underlying mechanism of triphenylene halogenation?
A: The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.[3][4]
-
Generation of the Electrophile: A Lewis acid (e.g., FeBr₃, AlCl₃) activates the halogenating agent (e.g., Br₂, Cl₂), creating a highly electrophilic halogen species, often represented as "X⁺".[5]
-
Nucleophilic Attack: The π-electron system of the triphenylene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. This step is typically the rate-determining step.[6]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the new halogen substituent, restoring the aromaticity of the ring and yielding the final halotriphenylene product.
The regioselectivity is determined in the second step. The position of attack (1- vs. 2-) that leads to the more stable, lower-energy arenium ion intermediate will proceed faster and is favored under kinetic control.[7]
Q3: Which position on triphenylene is generally more reactive toward electrophiles?
A: The 2-position is generally the preferred site for electrophilic substitution. The arenium ion intermediate formed by attack at the 2-position allows the positive charge to be delocalized more effectively across the polycyclic system without significantly disrupting the aromaticity of adjacent rings. This results in a more stable intermediate and a lower activation energy barrier compared to attack at the more sterically congested 1-position.[8] Consequently, reactions under kinetic control predominantly yield the 2-halo isomer.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, providing explanations and actionable solutions.
Problem: Poor or Incorrect Regioselectivity
Q: My bromination of triphenylene with Br₂ and FeBr₃ gives a mixture of 1- and 2-bromotriphenylene. How can I selectively obtain the 2-bromo isomer?
A: This is a classic issue of kinetic versus thermodynamic control. While the 2-position is the kinetically favored product, harsh conditions can lead to equilibration or side reactions that produce the undesired 1-isomer.[7][9] To maximize the yield of 2-bromotriphenylene, you must operate under strict kinetic control .[10]
Causality & Solution: The goal is to make the initial, faster reaction at the 2-position effectively irreversible.
-
Lower the Temperature: Perform the reaction at 0°C or below. Lower temperatures reduce the available thermal energy, ensuring that only the lowest activation energy pathway (attack at the 2-position) is readily accessible.
-
Use a Milder Halogenating Agent: Switch from the highly reactive Br₂/FeBr₃ system to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine and is less prone to over-halogenation and side reactions.[11]
-
Solvent Choice: Use an inert, non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄). These solvents do not compete with the substrate for the Lewis acid and help maintain a controlled reaction environment.
-
Slow Addition: Add the halogenating agent dropwise to the triphenylene solution over an extended period. This keeps the concentration of the electrophile low, minimizing side reactions and di-substitution.
| Parameter | Condition for 2-Selectivity (Kinetic Control) | Rationale |
| Temperature | Low (e.g., 0°C to -20°C) | Favors the fastest reaction pathway by limiting energy to overcome higher activation barriers.[7] |
| Reagent | Milder (e.g., NBS) | Provides a controlled, low concentration of electrophile, reducing side reactions.[11] |
| Addition Rate | Slow, dropwise | Prevents localized high concentrations of the electrophile, improving selectivity. |
| Reaction Time | Monitored carefully (TLC) | Stop the reaction once the starting material is consumed to prevent isomerization or over-halogenation. |
Q: I am consistently getting di- and tri-substituted products. How can I ensure mono-halogenation?
A: The formation of multiple substitution products indicates that the reaction is too aggressive. Once the first halogen is attached, the ring is only mildly deactivated, and further halogenation can occur.[12][13]
Causality & Solution: Over-halogenation is a concentration and stoichiometry problem.
-
Control Stoichiometry: Use a slight excess, but no more than 1.0 to 1.1 equivalents, of the halogenating agent relative to triphenylene.
-
High Dilution: Running the reaction at a lower concentration can disfavor the second substitution event, as the probability of the electrophile encountering an unreacted triphenylene molecule is higher than encountering a mono-halogenated one.
-
Reverse Addition: Add the triphenylene solution to the halogenating agent solution. This ensures that the triphenylene is always in excess relative to the electrophile at any given moment, statistically favoring mono-substitution.
Problem: Low Reaction Yield
Q: My reaction is sluggish, with significant starting material remaining even after extended periods. What can I do to improve the yield?
A: Low conversion is often due to insufficient activation of the halogenating agent or the presence of inhibitors.
Causality & Solution:
-
Ensure Anhydrous Conditions: Water and other protic impurities will react with and deactivate the Lewis acid catalyst. Dry all glassware thoroughly and use anhydrous solvents.
-
Catalyst Activity: Use a fresh, high-purity Lewis acid. Old or improperly stored Lewis acids can be partially hydrolyzed and inactive. Consider a stronger Lewis acid if necessary, but be mindful that this can reduce regioselectivity.
-
Optimize Temperature: While low temperatures favor selectivity, the reaction may be too slow. If conversion is low at 0°C, try allowing the reaction to slowly warm to room temperature after the initial addition is complete, while monitoring carefully by TLC.
Problem: Difficult Product Purification
Q: The 1- and 2-halotriphenylene isomers are very close on TLC and co-elute during column chromatography. What are the best methods for separation?
A: Separating these isomers is a known challenge due to their similar polarity and molecular shape.[2]
Causality & Solution:
-
High-Performance Column Chromatography: Standard flash chromatography may not be sufficient.
-
Adsorbent: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.
-
Eluent System: An isocratic (single-solvent mixture) elution is often best for separating close-running spots. Use a very non-polar mobile phase, such as a mixture of hexanes and dichloromethane. Start with pure hexane and gradually increase the polarity with tiny increments of DCM (e.g., 0.5% at a time) until the compounds begin to move.
-
-
Recrystallization: This can be a powerful technique if a suitable solvent system can be found. Experiment with different solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) to find one in which the solubility of the two isomers differs significantly at high and low temperatures.[2]
-
Preparative HPLC: If high purity is essential and other methods fail, reverse-phase preparative HPLC can often provide baseline separation, albeit at a higher cost and lower scale.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Bromotriphenylene
This protocol is optimized for kinetic control to favor the formation of the 2-bromo isomer.
Materials:
-
Triphenylene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), recrystallized from water and dried under vacuum.
-
Anhydrous Iron(III) chloride (FeCl₃) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve triphenylene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Catalyst Addition: Add the anhydrous FeCl₃ (0.1 eq) to the stirred solution.
-
Reagent Preparation: In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of anhydrous DCM. Load this solution into the dropping funnel.
-
Slow Addition: Add the NBS solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:DCM eluent). The reaction is typically complete within 2-4 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to isolate the pure 2-bromotriphenylene.[14][15][16]
References
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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PureSynth. (n.d.). 2-Bromotriphenylene 98.0%(GC). Retrieved from [Link]
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University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 16.2: Directing Inductive Effects of Alkyl Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Initially proposed mechanism for the formation of triphenylene 14. Retrieved from [Link]
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Intatrade Chemicals. (n.d.). 2-Bromotriphenylene CAS: 19111-87-6 Formula: C18H11Br. Retrieved from [Link]
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YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Simple Catalytic Method for the Regioselective Halogenation of Arenes. Retrieved from [Link]
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University of Reading. (n.d.). A Triphenylene-based Small Molecule Compatibiliser using Incompatible Pendent Chains. Retrieved from [Link]
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ChemTalk. (2022, August 29). Electrophilic Aromatic Substitution. Retrieved from [Link]
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Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
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ResearchGate. (2025, August 10). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
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YouTube. (2011, December 24). Bromination Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
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Stability of 2-Bromo-3-fluorotriphenylene under high-temperature processing
[1]
Executive Technical Summary
2-Bromo-3-fluorotriphenylene is a critical halogenated polycyclic aromatic hydrocarbon (PAH) intermediate used primarily in the synthesis of high-performance host materials and charge-transport layers for OLEDs.[1] Its asymmetric halogenation (Br/F) allows for sequential functionalization—typically utilizing the reactive C-Br bond for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) while retaining the C-F bond for electronic energy level tuning (HOMO/LUMO modulation).[1]
While the triphenylene core confers high thermal stability due to extensive
Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 2624315-46-2 | |
| Molecular Formula | C₁₈H₁₀BrF | |
| Molecular Weight | 325.17 g/mol | |
| Melting Point (T_m) | 168°C | Sharp endotherm expected in DSC [1].[1] |
| Appearance | White to Off-White Powder | Yellowing indicates degradation/oxidation.[1] |
| Solubility | CHCl₃, Toluene, Chlorobenzene | Low solubility in alcohols/aliphatics.[1] |
Thermal Stability & Processing Limits
Q: What is the safe operating temperature window for vacuum sublimation?
A: The safe processing window is 175°C to 230°C under high vacuum (
-
Optimal Zone (180°C - 210°C): Sufficient vapor pressure for sublimation without thermal stress.[1]
-
Caution Zone (230°C - 260°C): Acceptable for short durations (<2 hours), but monitor vacuum gauge for pressure spikes indicating decomposition.[1]
-
Danger Zone (>280°C): High risk of C-Br bond homolysis.[1] The Bond Dissociation Energy (BDE) of Aryl-Br (~80 kcal/mol) is significantly lower than Aryl-F (~115 kcal/mol) or Aryl-H (~110 kcal/mol) [2].[1] At these temperatures, homolytic cleavage generates aryl radicals, leading to oligomerization (charring) and loss of functional handle.[1]
Q: I observe a color change from white to brown during heating. Is the material compromised?
A: Yes. A color shift to yellow/brown is the primary indicator of radical-mediated degradation or oxidative coupling .
-
Mechanism: Thermal cleavage of the Br atom creates a triphenylene radical. These radicals recombine to form bi-triphenylenes (dimers), which are highly conjugated and absorb blue light, appearing yellow/brown.[1]
-
Immediate Action: Stop heating. Repurify via recrystallization (Toluene/Hexane) before attempting sublimation again.[1] Do not proceed with coupling reactions using brown material, as dimers will act as chain terminators or impurities.[1]
Troubleshooting Guide: Common Processing Issues
Scenario A: "The material is subliming too slowly at 200°C."
Diagnosis: Likely insufficient vacuum or surface "crusting."[1]
-
Root Cause: If the vacuum is poor (>10⁻³ Torr), the mean free path of molecules is reduced, requiring higher T to drive mass transfer.
-
Corrective Action:
Scenario B: "Yields are low in Suzuki Coupling (Pd-catalyzed)."
Diagnosis: Catalyst poisoning or competitive dehalogenation.[1]
-
Root Cause: If the material was previously subjected to high thermal stress (>250°C), partial debromination may have occurred, leaving non-reactive 2-fluorotriphenylene impurities.[1]
-
Verification: Run HPLC or GC-MS. Look for a peak with M-Br mass (Molecular Weight ~246).[1]
-
Corrective Action: Ensure reaction temperature does not exceed 110°C (refluxing toluene is safe). Use mild bases (K₂CO₃) and active precatalysts (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) to facilitate oxidative addition at lower temperatures.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the thermal failure mode of this compound. The C-Br bond is the "weak link" relative to the robust Triphenylene core and C-F bond.
Caption: Figure 1. Thermal degradation mechanism showing C-Br homolysis leading to dimerization (discoloration) or hydro-debromination.[1]
Standard Operating Protocols (SOPs)
Protocol 1: Vacuum Sublimation Purification
Objective: Purify this compound to >99.9% (HPLC) for device usage.
-
Preparation:
-
Evacuation:
-
Pump down to
Torr. Wait for outgassing to stabilize (pressure should be constant).[1]
-
-
Heating Ramp:
-
Step 1: Ramp to 100°C at 5°C/min (Remove moisture/solvents).[1] Hold for 30 mins.
-
Step 2: Ramp to 160°C (Just below Melting Point). Hold for 30 mins.
-
Step 3: Slowly ramp to 185°C . Observe deposition zone.[1]
-
Note: If no deposition occurs after 1 hour, increase T by 5°C increments. Do not exceed 230°C.
-
-
Collection:
Protocol 2: Quality Control (HPLC)
References
Validation & Comparative
The Challenge: Decoding the ¹H NMR Spectrum of a Substituted Triphenylene
An In-depth Technical Guide to the 1H NMR Chemical Shift Assignments for 2-Bromo-3-fluorotriphenylene
This guide provides a comprehensive analysis of the ¹H NMR chemical shift assignments for this compound. For researchers engaged in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), accurate structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.[1] However, assigning the proton signals in a substituted, asymmetric PAH like this compound presents a significant challenge due to the complex interplay of electronic and anisotropic effects.
This document moves beyond a simple data sheet, offering a comparative and predictive analysis. In the absence of direct, published experimental data for this compound, we will leverage experimental data from the parent compound, triphenylene, and established principles of substituent effects. Furthermore, we will explore the role of computational chemistry as an indispensable tool for predicting chemical shifts and resolving assignment ambiguities in complex molecules.[2][3]
The ¹H NMR spectrum of the parent triphenylene molecule is relatively simple, exhibiting two signals corresponding to the two sets of chemically equivalent protons.[4][5] The introduction of two different halogen substituents, bromine and fluorine, at the 2- and 3-positions breaks this symmetry, rendering all ten protons chemically distinct.
The primary factors influencing the chemical shifts are:
-
Aromatic Ring Current: The delocalized π-electrons in the polycyclic system generate a powerful anisotropic magnetic field. Protons on the periphery of the aromatic rings experience a strong deshielding effect, shifting their signals to a lower field (higher ppm).[6]
-
Inductive Effects: Both fluorine and bromine are electronegative atoms that withdraw electron density from the aromatic ring through the sigma bonds. This deshields nearby protons. Fluorine is more electronegative than bromine, and its inductive effect is stronger.[7]
-
Mesomeric (Resonance) Effects: Both halogens possess lone pairs of electrons that can be donated into the π-system of the ring. This resonance effect increases electron density, particularly at the ortho and para positions, causing a shielding effect (upfield shift).
-
Through-Space Interactions: The steric bulk and electron clouds of the substituents can influence the chemical environment of protons that are spatially close, even if they are not close in terms of bond connectivity.
Experimental Protocol: Acquiring High-Resolution ¹H NMR Data
While we are performing a predictive analysis, a robust experimental protocol is the foundation of any spectral assignment. The following procedure is recommended for acquiring high-quality ¹H NMR data for substituted triphenylenes.
Instrumentation:
-
A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving complex multiplets in aromatic systems.[8][9]
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for non-polar aromatic compounds.[5][10]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
Data Acquisition Parameters:
-
Technique: Standard single-pulse ¹H NMR acquisition.
-
Temperature: 298 K (25 °C).[11]
-
Spectral Width: 0-12 ppm, to encompass the entire aromatic region.
-
Number of Scans: 16-64 scans, to ensure an adequate signal-to-noise ratio.
-
Data Processing: Apply a line broadening (LB) of 0.3 Hz using an exponential window function before Fourier transformation to improve spectral resolution.
Comparative and Predictive Analysis of Chemical Shifts
To predict the ¹H NMR spectrum of this compound, we begin with the experimental data for the parent triphenylene molecule as a baseline.
Reference Data: Triphenylene In CDCl₃, triphenylene shows two signals:
-
H-1, H-4, H-5, H-8, H-9, H-12: ~8.64 ppm
-
H-2, H-3, H-6, H-7, H-10, H-11: ~7.64 ppm[4]
Structure and Numbering of this compound:
Caption: Numbering scheme for this compound.
Predicted Chemical Shifts and Rationale:
The following table provides predicted chemical shifts for this compound. These are estimates based on the reference data of triphenylene and standard additive substituent effects.
| Proton | Reference Shift (ppm)[4] | Predicted Shift (ppm) | Predicted Multiplicity | Rationale for Shift |
| H-1 | ~8.64 | 8.70 - 8.85 | d | Ortho to the bromine substituent, experiencing a strong deshielding inductive effect and potential through-space deshielding. |
| H-4 | ~8.64 | 8.80 - 9.00 | d | Ortho to the fluorine substituent, experiencing a very strong deshielding inductive effect. Likely the most downfield signal. |
| H-5 | ~8.64 | 8.60 - 8.70 | d | Part of the un-substituted "bay region". Expected to be similar to parent triphenylene, perhaps slightly deshielded by proximity to the substituted ring. |
| H-6 | ~7.64 | 7.65 - 7.75 | dd | Relatively distant from substituents. Expected to be similar to the parent compound. |
| H-7 | ~7.64 | 7.65 - 7.75 | dd | Relatively distant from substituents. Expected to be similar to the parent compound. |
| H-8 | ~8.64 | 8.60 - 8.70 | d | Part of the un-substituted "bay region". Expected to be similar to parent triphenylene. |
| H-9 | ~8.64 | 8.55 - 8.65 | d | Distant from substituents. Expected to be similar to the parent compound. |
| H-10 | ~7.64 | 7.60 - 7.70 | dd | Distant from substituents. Expected to be similar to the parent compound. |
| H-11 | ~7.64 | 7.60 - 7.70 | dd | Distant from substituents. Expected to be similar to the parent compound. |
| H-12 | ~8.64 | 8.55 - 8.65 | d | Distant from substituents. Expected to be similar to the parent compound. |
The Role of Computational Chemistry
For a definitive assignment, especially for complex and novel structures, experimental data should be complemented with computational studies.[1] Density Functional Theory (DFT) calculations, using the Gauge-Independent Atomic Orbital (GIAO) method, have become a reliable and powerful tool for predicting NMR chemical shifts with high accuracy.[2][3]
Computational Workflow:
-
Geometry Optimization: The 3D structure of this compound is first optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311G+(2d,p)).[3]
-
NMR Calculation: A GIAO NMR calculation is then performed on the optimized geometry to compute the isotropic shielding values for each proton.
-
Scaling and Referencing: The calculated shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of TMS using the same level of theory: δ = σ(TMS) - σ(nucleus).
This computational approach can predict chemical shifts often within an error margin of 0.2-0.4 ppm for ¹H nuclei, which is typically sufficient to distinguish between the different protons in the molecule and confirm the assignments made by comparative analysis.[12]
Visualization of Substituent Effects
The following diagram illustrates the key electronic effects from the bromine and fluorine substituents that influence the chemical shifts of the adjacent protons.
Caption: Electronic effects influencing proton chemical shifts.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be complex, with ten distinct signals in the aromatic region. The protons H-1 and H-4, being ortho to the bromine and fluorine substituents, respectively, are expected to be the most significantly deshielded and shifted downfield from their positions in the parent triphenylene molecule. H-4 is predicted to be the most downfield proton due to the superior inductive effect of fluorine. Protons on the other rings are expected to experience smaller shifts relative to triphenylene. For an unambiguous and confident assignment, a combination of high-field 2D NMR techniques (like COSY and NOESY) and DFT/GIAO computational modeling is strongly recommended. This integrated approach exemplifies a modern strategy for the structural elucidation of complex organic molecules in pharmaceutical and materials science research.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9170, Triphenylene. Retrieved from [Link]
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Kilymis, D., Bartók, A. P., Pickard, C. J., Forse, A. C., & Merlet, C. (2020). Efficient prediction of Nucleus Independent Chemical Shifts for polycyclic aromatic hydrocarbons. arXiv.org. Retrieved from [Link]
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Chen, Y., He, J., Lin, H., Wang, H.-F., Hu, P., Wang, B.-Q., Zhao, K.-Q., & Donnio, B. (2024). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophase. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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A Comparative Guide to the ¹³C and ¹⁹F NMR Spectral Analysis of 2-Bromo-3-fluorotriphenylene
This guide provides an in-depth comparative analysis of ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-Bromo-3-fluorotriphenylene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, synthesizes data from two powerful NMR techniques, and offers a self-validating framework for the unambiguous characterization of complex, halogenated polycyclic aromatic hydrocarbons (PAHs).
The Strategic Imperative for a Dual-Spectroscopic Approach
The structural analysis of multi-substituted aromatic systems like this compound presents a unique set of challenges. While ¹H NMR provides initial insights, the dense, often overlapping signals in the aromatic region of complex PAHs can preclude a definitive assignment.[1][2][3] To build a complete and unambiguous structural picture, we must turn to nuclei that offer a wider spectral dispersion and more specific interaction data.
This is where the synergy of ¹³C and ¹⁹F NMR becomes indispensable. ¹³C NMR offers a direct window into the carbon framework of the molecule, while ¹⁹F NMR provides exquisitely sensitive and specific information about the electronic environment of the fluorine substituent.[4][5] By integrating the datasets from both techniques, we can cross-validate assignments and construct a high-confidence model of the molecular structure, leveraging the strengths of each method to overcome the limitations of the other.
Foundational Principles: A Tale of Two Nuclei
A mastery of structural elucidation begins with a firm grasp of the underlying principles of the chosen analytical techniques. The distinct nuclear properties of ¹³C and ¹⁹F isotopes are what make their combined analysis so powerful.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy is a cornerstone technique for determining the carbon framework of organic molecules.[6] Its utility stems from several key characteristics:
-
Low Natural Abundance: The NMR-active ¹³C isotope has a natural abundance of only ~1.1%.[6] This low abundance, coupled with a weaker magnetic moment compared to protons, results in an inherently less sensitive technique, often requiring a greater number of scans to achieve an adequate signal-to-noise ratio.[7]
-
Wide Chemical Shift Range: ¹³C chemical shifts span a range of over 200 ppm, significantly wider than the ~12 ppm range for protons.[7][8] This broad dispersion means that in a molecule as complex as this compound, each of the 18 unique carbon atoms is likely to produce a distinct, well-resolved signal, minimizing the peak overlap that can complicate ¹H NMR spectra.[7]
-
Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This process irradiates the protons, collapsing the ¹³C-¹H spin-spin couplings and simplifying the spectrum so that each unique carbon atom appears as a single peak (a singlet).[6][9]
-
¹³C-¹⁹F Coupling (J-Coupling): The most critical feature for our analysis is the spin-spin coupling between ¹³C and ¹⁹F nuclei. Unlike ¹H, ¹⁹F is typically not decoupled. The ¹⁹F nucleus (spin I = 1/2) splits the signals of nearby carbon atoms into multiplets. The magnitude of this coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the two nuclei and provides invaluable structural information.[10][11][12]
-
One-Bond Coupling (¹JCF): Very large (typically 240-320 Hz), indicating a direct C-F bond.[13]
-
Two-Bond Coupling (²JCF): Smaller (typically ~20-50 Hz).
-
Three-Bond Coupling (³JCF): Generally smaller still (~5-10 Hz).
-
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Electronic Environment
Fluorine-19 NMR is an exceptionally powerful and sensitive technique for analyzing fluorinated compounds.[14] Its advantages are numerous:
-
100% Natural Abundance: The ¹⁹F isotope is 100% naturally abundant and possesses a high gyromagnetic ratio, making it one of the most receptive nuclei for NMR analysis, second only to ¹H.[5][14] This results in high sensitivity and allows for rapid data acquisition.
-
Expansive Chemical Shift Range: The chemical shift range for ¹⁹F is vast, spanning over 800 ppm.[5] For organofluorine compounds, this typically falls within a still-broad range, ensuring excellent signal dispersion and minimizing the chance of overlapping peaks, even in complex mixtures.[15]
-
Sensitivity to Environment: The ¹⁹F chemical shift is extremely sensitive to the local electronic environment.[16] This makes it an excellent reporter for subtle changes in molecular conformation, solvent interactions, and binding events.[17]
-
Spin-Spin Coupling: ¹⁹F nuclei couple with other active nuclei, most notably ¹H and ¹³C. These couplings provide through-bond connectivity information that complements data from other NMR experiments.[5]
Comparative Spectral Analysis: Synthesizing the Data for this compound
The true analytical power emerges when we compare and synthesize the information gleaned from both spectra. For this compound, each technique provides unique and complementary pieces of the structural puzzle.
`dot graph 2_Bromo_3_fluorotriphenylene { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Define nodes with positions C1 [label="C1", pos="1.2,2.1!"]; C2 [label="C2", pos="2.4,2.1!"]; C3 [label="C3", pos="3.0,1.1!"]; C4 [label="C4", pos="2.4,0!"]; C4a [label="C4a", pos="1.2,0!"]; C4b [label="C4b", pos="0.6,1.1!"]; C5 [label="C5", pos="-0.6,0!"]; C6 [label="C6", pos="-1.2,1.1!"]; C7 [label="C7", pos="-0.6,2.1!"]; C8 [label="C8", pos="0.6,2.1!"]; C8a [label="C8a", pos="1.2,3.2!"]; C8b [label="C8b", pos="-1.2,3.2!"]; C9 [label="C9", pos="-2.4,2.1!"]; C10 [label="C10", pos="-3.0,1.1!"]; C11 [label="C11", pos="-2.4,0!"]; C12 [label="C12", pos="-1.2,0!"]; C12a [label="C12a", pos="-0.6,-1.1!"]; C12b [label="C12b", pos="0.6,-1.1!"]; Br [label="Br", pos="4.2,1.1!"]; F [label="F", pos="3.6,2.1!"];
// Define edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C4b; C4b -- C1; C4a -- C12b; C4b -- C8a; C8a -- C8; C8 -- C7; C7 -- C6; C6 -- C5; C5 -- C12; C12 -- C12a; C12a -- C12b; C12 -- C4a; C12 -- C11; C11 -- C10; C10 -- C9; C9 -- C8b; C8b -- C8a; C8b -- C7; C3 -- Br; C2 -- F; } ` Caption: Structure of this compound with IUPAC numbering.
What the ¹³C NMR Spectrum Reveals:
-
Carbon Count: The spectrum will confirm the presence of 18 distinct carbon signals, consistent with the asymmetric structure.
-
Direct C-F Bond: The carbon atom at the C-3 position will be unmistakably identified by a large doublet splitting (¹JCF ≈ 240-260 Hz) and a significant downfield chemical shift due to the high electronegativity of fluorine.
-
Proximity to Fluorine: The signals for C-2 and C-4 will appear as smaller doublets due to two-bond coupling (²JCF). The carbon at C-1 will also likely show a three-bond coupling (³JCF). These couplings provide definitive proof of the substituent pattern on that specific aromatic ring.
-
Influence of Bromine: The C-2 carbon, bonded to bromine, will also experience a downfield shift, though its signal will be a singlet (as ¹⁹F is too far away for significant coupling and we are proton-decoupled).
-
The Carbon Skeleton: The remaining 14 carbon signals will reside in the typical aromatic region (approx. 110-150 ppm), providing a complete map of the carbon framework.[1][18][19]
What the ¹⁹F NMR Spectrum Reveals:
-
Fluorine Confirmation: A single resonance in the ¹⁹F spectrum provides unequivocal evidence for the single fluorine environment in the molecule. Its chemical shift (likely between -100 and -140 ppm for an aryl fluoride) gives insight into the electronic nature of the substituted ring.[15][20]
-
Proton Proximity: In a proton-coupled ¹⁹F spectrum, the signal will be split by neighboring protons. We would expect to see coupling to the protons on C-1 and C-4, providing crucial information that can be used to assign those specific protons in the ¹H NMR spectrum.
Synergistic Power:
The combination is more powerful than the sum of its parts. The ¹³C NMR spectrum maps the carbon skeleton and pinpoints exactly which carbon is attached to the fluorine. The ¹⁹F NMR spectrum confirms the fluorine's electronic environment and helps to assign adjacent protons. This cross-correlation allows for a robust and self-validating structural assignment that would be difficult to achieve with a single technique.
Predicted NMR Data Summary
| Nucleus | Carbon Position(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H Decoupled) | Key Coupling Constant (Hz) |
| ¹³C | C-3 | Highly Downfield | Doublet | ¹JCF ≈ 240-260 |
| C-2 | Downfield | Doublet | ²JCF ≈ 20-30 | |
| C-4 | Downfield | Doublet | ²JCF ≈ 20-30 | |
| C-1 | Aromatic Region | Doublet | ³JCF ≈ 5-10 | |
| Other Aromatic C | 110 - 150 | Singlets | - | |
| ¹⁹F | F at C-3 | -100 to -140 | Singlet (¹H Decoupled) | - |
Experimental Protocol: A Self-Validating Workflow
Adherence to a rigorous experimental protocol is paramount for acquiring high-quality, reproducible data. The following workflow is designed to be a self-validating system for the analysis of this compound.
Sample Preparation
The causality behind this step is to ensure a homogeneous solution at a concentration sufficient for ¹³C NMR without causing solubility issues.
-
Massing: Accurately weigh approximately 15-20 mg of purified this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single deuterium signal for locking the magnetic field. Include 0.03% tetramethylsilane (TMS) as an internal standard for referencing the ¹³C spectrum to 0 ppm.[21]
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
¹³C NMR Data Acquisition
The parameters are chosen to optimize signal for a low-abundance nucleus while managing experiment time.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Setup: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and perform standard shimming procedures to optimize magnetic field homogeneity.
-
Pulse Program: Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument).[21]
-
Acquisition Parameters:
-
Spectral Width (SW): Set to ~240 ppm to encompass the full range of expected carbon chemical shifts.
-
Number of Scans (NS): Acquire between 1024 and 4096 scans. This high number is necessary to achieve a good signal-to-noise ratio for the low-abundance ¹³C nucleus.[21]
-
Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for partial relaxation of the carbon nuclei between pulses, improving signal intensity.[9]
-
¹⁹F NMR Data Acquisition
The high sensitivity of ¹⁹F allows for much faster data acquisition.
-
Pulse Program: Use a standard single-pulse sequence (e.g., zg).
-
Acquisition Parameters:
-
Spectral Width (SW): Set a wide spectral width (e.g., 250-300 ppm) to ensure the signal is captured.
-
Number of Scans (NS): Typically, 64 to 128 scans are sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Reference: The spectrum should be referenced, often to an external standard like CCl₃F at 0 ppm.[10]
-
Advanced Experimentation (Optional)
For an even higher level of confidence, two-dimensional (2D) NMR experiments can be employed. A ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment would be particularly useful. It reveals correlations between protons and carbons over two or three bonds, allowing one to definitively link the proton signals of the triphenylene core to their corresponding carbons, validating the assignments made from the 1D spectra.[4][22]
Conclusion: A Framework for Confidence
The structural elucidation of this compound serves as an exemplary case for the power of a multi-pronged NMR strategy. By leveraging the skeletal mapping capabilities of ¹³C NMR, with its clear depiction of C-F coupling networks, and the high-sensitivity environmental probing of ¹⁹F NMR, researchers can move beyond ambiguity to achieve a confident and verifiable structural assignment. The workflow and principles outlined in this guide provide a robust framework that can be adapted for the analysis of a wide range of complex fluorinated molecules, ensuring both scientific integrity and efficiency in research and development.
References
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- Pandey, M. K., et al. (2020, February 22). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. PMC.
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- NMR Facility - Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. University of Missouri.
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- Author not available. (Year not available). C-13 NMR Spectroscopy. PPTX.
- Hanna, A. G. (1986, May 1). The H-1 NMR Solvent Shifts and Reactivity Parameters of Several Aromatic Compounds. Source not available.
- Author not available. (Year not available). The basics of 13C-NMR spectroscopy. Source not available.
- Wikipedia. (Year not available). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Wang, H., et al. (2018, March 21). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. PMC.
- Chavelas-Hernández, L., et al. (2019, December 10). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Who we serve.
- Author not available. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.
- Author not available. (Year not available). Primer on ¹³C NMR Spectroscopy. OpenOChem Learn.
- Author not available. (Year not available). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Source not available.
- Author not available. (Year not available). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC.
- Author not available. (Year not available). 13C NMR with 1H and 19F double decoupling. EPFL.
- Author not available. (2018). Synthesis and Identification of Heterocyclic Compounds (Oxazepine, Tetrazole) Derived from Benzidine as Photostabilizing for Poly vinyl chloride. Chemistry.
- Abraham, R. J., et al. (Year not available). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
- Adcock, W., et al. (Year not available). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Author not available. (2025, October 16). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. ResearchGate.
- Organofluorine / Alfa Chemistry. (Year not available). 19F Coupling Constants Table. Alfa Chemistry.
- Schaefer, T., et al. (Year not available). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Source not available.
- Author not available. (2021, November 15). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in. Source not available.
- Author not available. (Year not available). A beginner's guide to 19F NMR and its role in drug screening. Source not available.
- Author not available. (2022, January 14). High-Resolution NMR Spectra of Polycyclic Hydrocarbons. ResearchGate.
- Pinto, D. C. G. A., et al. (Year not available). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Hansen, P. E., et al. (Year not available). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace.
- Shaanxi Bloom Tech Co., Ltd. (Year not available). This compound CAS 2624315-46-2.
- Author not available. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
- Author not available. (2021, January 22). Advanced NMR techniques for structural elucidation in medicinal chemistry. Diva-portal.org.
- Nishi, M., et al. (Year not available). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. PubMed.
- Author not available. (Year not available). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Source not available.
- Author not available. (Year not available). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Semantic Scholar.
- LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
- Author not available. (Year not available). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs.
- Author not available. (1999, January 1). Through-space 13C–19F coupling can reveal conformations of modified BODIPY dyes. RSC Publishing.
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- Author not available. (Year not available). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv.
- Author not available. (Year not available). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem.
- Author not available. (Year not available). An In-depth Technical Guide to the Spectral Data of 2-Bromo-fluoroacetophenone Isomers. Benchchem.
- Author not available. (Year not available). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC.
- Author not available. (Year not available). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC.
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Publish Comparison Guide: FTIR Identification of 2-Bromo-3-fluorotriphenylene
Executive Summary
2-Bromo-3-fluorotriphenylene (CAS: 2624315-46-2) is a critical halogenated polycyclic aromatic hydrocarbon (PAH) intermediate, primarily utilized in the synthesis of high-efficiency Organic Light-Emitting Diodes (OLEDs) and pharmaceutical scaffolds.[1][2] Its identification relies on distinguishing the specific ortho-halogen substitution pattern on the triphenylene core.
This guide provides an authoritative technical breakdown of the Fourier Transform Infrared (FTIR) absorption profile for this compound. Unlike standard triphenylene, this derivative exhibits diagnostic C–F and C–Br stretching modes that serve as unique spectral fingerprints. We compare these features against non-halogenated precursors and structural isomers to establish a self-validating identification protocol.
Spectral Analysis: The Fingerprint of this compound
The FTIR spectrum of this compound is a superposition of the rigid triphenylene aromatic skeleton and the polar carbon-halogen bonds. The following data synthesizes experimental baselines of the triphenylene core with characteristic group frequencies for aryl halides.
Table 1: Characteristic FTIR Absorption Peaks
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| Aromatic C–H | 3030 – 3100 | Weak/Med | Stretching ( | Confirms aromaticity; consistent with PAH core. |
| Aromatic Ring | 1600, 1500, 1450 | Medium | Ring Stretching ( | Characteristic "breathing" modes of the triphenylene system. |
| Aryl C–F | 1230 – 1270 | Strong | Stretching ( | Primary Identifier. Distinguishes from non-fluorinated analogs. |
| Aryl C–Br | 1000 – 1075 | Med/Strong | In-plane deformation | Often coupled with ring vibrations; indicates bromination. |
| C–Br | 500 – 650 | Medium | Stretching ( | Secondary Identifier. Confirms presence of heavy halogen. |
| OOP Bending | 740 – 760 | Strong | Out-of-Plane ($ \delta{oop} $) | Indicates 4-adjacent protons (unsubstituted rings). |
| OOP Bending | 860 – 900 | Medium | Out-of-Plane ($ \delta_{oop} $) | Indicates isolated protons (positions 1 and 4 on the substituted ring). |
Technical Insight: The presence of the Fluorine atom at position 3 and Bromine at position 2 creates an ortho-substitution pattern. This isolates the protons at positions 1 and 4 on the substituted ring. Consequently, you will observe the emergence of "isolated hydrogen" bending modes (~870 cm⁻¹) alongside the standard "4-adjacent hydrogen" modes (~750 cm⁻¹) arising from the two unsubstituted benzene rings of the triphenylene core.
Comparative Analysis: Distinguishing Alternatives
Accurate identification requires differentiating the target molecule from its precursors (impurities) and potential regiocisomers.
Table 2: Comparative Spectral Features
| Compound | C–F Stretch (1250 cm⁻¹) | C–Br Stretch (600 cm⁻¹) | Fingerprint Region (OOP Bending) | Status |
| This compound | Present (Strong) | Present | Mixed: 4-adj H (750) + Isolated H (~880) | Target |
| Triphenylene (Precursor) | Absent | Absent | Dominant 4-adj H (750 cm⁻¹) only | Impurity |
| 2-Bromotriphenylene | Absent | Present | Mixed: 4-adj H + 2-adj/Isolated complex | Analog |
| 2-Bromo-6-fluorotriphenylene | Present | Present | Distinct OOP pattern (symmetry dependent) | Isomer |
Differentiation Logic:
-
Vs. Triphenylene: The target spectrum will show a sharp, intense band at ~1250 cm⁻¹ (C-F) which is completely absent in the starting material.
-
Vs. Isomers: While 2-bromo-6-fluorotriphenylene also contains Br and F, the substitution is on different rings or positions. The ortho relationship in the 2,3-isomer creates a specific "isolated proton" signal in the 800-900 cm⁻¹ region that differs from the "adjacent proton" signals expected in other isomers.
Experimental Protocol: Identification Workflow
To ensure scientific integrity (E-E-A-T), follow this standardized protocol for sample preparation and data acquisition.
Methodology
-
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening of solids. KBr pellet transmission is recommended for high-resolution fingerprinting.
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Screening) or 64 (Publication Quality)
Step-by-Step Workflow
-
Blank Correction: Acquire a background spectrum of the clean ATR crystal or pure KBr.
-
Sample Loading: Place ~2 mg of the solid analyte onto the crystal. Apply consistent pressure (clamp) to ensure intimate contact.
-
Baseline Correction: Apply automatic baseline correction if scattering is observed.
-
Validation Check:
Visualization: Identification Logic Gate
The following diagram illustrates the logical decision tree for confirming the identity of this compound using FTIR data.
Caption: Logical decision tree for distinguishing this compound from common precursors using key spectral markers.
References
-
NIST Mass Spectrometry Data Center. (2025).[5] Triphenylene IR Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7] (Authoritative text on Group Frequency Theory for C-F and C-Br assignments).
-
PubChem. (2025).[5][8] this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[7] (Reference for isolated vs. adjacent hydrogen OOP bending modes).
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A Comparative Guide to the High-Resolution Mass Spectrometry of 2-Bromo-3-fluorotriphenylene
Executive Summary
This technical guide provides a comprehensive analytical framework for the characterization of 2-Bromo-3-fluorotriphenylene (CAS: 2624315-46-2) using high-resolution mass spectrometry (HRMS). As a key intermediate in advanced materials science, particularly for Organic Light-Emitting Diode (OLED) technologies, the unambiguous identification of this molecule is paramount.[1] This document, written from the perspective of a Senior Application Scientist, establishes a robust theoretical HRMS profile, including exact mass, isotopic patterns, and predicted fragmentation pathways. By comparing these theoretical data with the known behaviors of unsubstituted triphenylene and other halogenated polycyclic aromatic hydrocarbons (PAHs), we provide a holistic analytical context. Furthermore, this guide details a complete, self-validating experimental workflow for acquiring and interpreting HRMS data, designed to ensure the highest degree of scientific integrity for researchers and drug development professionals.
Introduction: The Analytical Imperative for Substituted Triphenylenes
Triphenylene and its derivatives represent a class of highly stable, planar polycyclic aromatic hydrocarbons.[2] Their unique electronic properties and propensity for ordered self-assembly make them ideal candidates for use in organic electronics.[2] The introduction of halogen substituents, such as bromine and fluorine in this compound, is a key synthetic strategy used to modulate these electronic properties, enhancing charge transport and device efficiency.[1]
However, synthetic pathways can often yield a complex mixture of isomers and byproducts. Distinguishing the target molecule from these closely related structures requires analytical techniques with exceptional specificity and precision. High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose. Unlike nominal mass instruments, HRMS platforms like Orbitrap and Time-of-Flight (TOF) provide:
-
Sub-ppm Mass Accuracy: Allowing for the confident determination of elemental composition from the exact mass.
-
High Resolving Power: Enabling the separation of isobaric interferences—compounds that have the same nominal mass but different exact masses.[3]
-
True Isotopic Fidelity: Precisely measuring the relative abundance of isotopes, which is critical for molecules containing elements with distinct isotopic signatures, such as bromine.
This guide will elucidate how these HRMS features are leveraged to build an unassailable analytical case for the identification of this compound.
Theoretical HRMS Profile of this compound
In the absence of publicly available experimental spectra, a theoretical profile serves as the foundational reference for analytical method development and data interpretation.
Molecular Formula and Mass
The primary data points for any HRMS analysis are the molecular formula and the calculated monoisotopic mass.
| Property | Value | Source |
| CAS Number | 2624315-46-2 | [1][4] |
| Molecular Formula | C₁₈H₁₀BrF | [4] |
| Average Molecular Weight | 325.17 g/mol | [4] |
| Monoisotopic Mass | 323.9950 u | Calculated |
Causality Note: The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F). This is the value that is measured in HRMS and used to confirm the elemental composition, whereas the molecular weight is an average of all natural isotopes.
The Critical Isotopic Signature of Bromine
A key confirmatory feature of this compound is its distinctive isotopic pattern caused by the two stable isotopes of bromine: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in two major peaks in the mass spectrum for the molecular ion, separated by approximately 2 Da.
| Ion | Calculated Exact Mass | Relative Abundance (%) |
| [M]⁺ (C₁₈H₁₀⁷⁹BrF)⁺ | 323.9950 | 100.0 |
| [M+2]⁺ (C₁₈H₁₀⁸¹BrF)⁺ | 325.9930 | 97.3 |
An HRMS instrument must not only detect these two masses with high accuracy but also measure their relative abundance. A deviation from the ~1:1 ratio would cast doubt on the presence of a single bromine atom in the molecule.
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) provides structural confirmation by fragmenting the isolated molecular ion and analyzing its constituent pieces. The fragmentation of this compound is predicted to proceed through several logical pathways based on bond energies and the known behavior of PAHs.[5]
-
Halogen Loss: The C-Br bond (bond energy ~280 kJ/mol) is significantly weaker than both the C-F bond (~485 kJ/mol) and the aromatic C-C bonds. Therefore, the most favored initial fragmentation is the loss of the bromine radical.
-
Aromatic Core Fragmentation: Following halogen loss, the stable triphenylene core may undergo fragmentation through the characteristic loss of acetylene (C₂H₂), a common pathway for PAHs.[5]
The diagram below illustrates these primary predicted fragmentation steps.
Caption: Predicted HRMS/MS fragmentation of this compound.
Comparative Analysis with Alternative Compounds
To ground our theoretical predictions, we compare them with the known HRMS behavior of related molecules.
Case Study 1: Unsubstituted Triphenylene vs. Isomers
Triphenylene (C₁₈H₁₂) is a highly stable PAH. Its analysis is often complicated by the presence of its isomer, chrysene, which can be difficult to separate chromatographically.[6] While both share the same exact mass (228.0939 u), their fragmentation patterns under specific ionization conditions can differ due to subtle differences in stability. This challenge underscores the power of advanced analytical techniques. For instance, Chemical Ionization (CI) coupled with MS/MS can induce adduct formation that leads to isomer-specific fragmentation, a feat often unachievable with standard Electron Ionization (EI).[6] This principle is directly applicable to the quality control of this compound synthesis, where isomeric byproducts are a primary concern.
Case Study 2: Fragmentation of Halogenated Aromatics
The predicted preference for bromine loss over fluorine loss is a well-established principle in mass spectrometry, governed by the relative strengths of the carbon-halogen bonds. The weaker C-Br bond requires less energy to cleave, making it a more favorable fragmentation channel. This provides a reliable diagnostic tool for identifying the presence and type of halogen substituents on an aromatic core.
Experimental Protocol: A Validated GC-HRMS Workflow
Objective: To confirm the identity and purity of this compound using Gas Chromatography coupled to High-Resolution Mass Spectrometry (GC-HRMS).
Instrumentation: A gas chromatograph (e.g., Thermo Scientific TRACE 1310) coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive GC Orbitrap).
Step-by-Step Methodology
1. Sample Preparation:
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 10 mL of a high-purity solvent such as toluene or dichloromethane to create a 100 µg/mL stock solution.
-
Perform a serial dilution to a working concentration of 1 µg/mL for initial analysis.
-
Causality Note: Toluene is an excellent solvent for PAHs and is compatible with GC injection. Starting with a known concentration is crucial for any future quantitative work.
2. Gas Chromatography (GC) Method:
-
Column: Use a column designed for PAH analysis, such as a Phenomenex ZB-5MSplus (30 m x 0.25 mm, 0.25 µm film).
-
Injection: 1 µL injection, splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 10°C/min to 320°C, hold for 5 minutes.
-
-
Causality Note: The temperature program is designed to provide good chromatographic separation of the target analyte from potential solvents, starting materials, and byproducts. A slow final ramp ensures sharp peak shape for high-boiling compounds like triphenylenes.
3. High-Resolution Mass Spectrometry (HRMS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 250°C.
-
Acquisition Mode: Full MS / dd-MS² (data-dependent MS/MS).
-
Full MS Scan:
-
Resolution: 120,000 (FWHM at m/z 200).
-
Scan Range: m/z 80-400.
-
-
dd-MS² Scan:
-
Trigger on the top 3 most intense ions from the Full MS scan.
-
Isolation Window: 1.0 m/z.
-
Collision Energy (HCD): Stepped 20, 30, 40 eV.
-
Resolution: 60,000.
-
-
Causality Note: A resolution setting of 120,000 provides sufficient mass accuracy to confidently determine elemental composition. The data-dependent MS/MS experiment automatically triggers fragmentation analysis on the most intense peaks, ensuring that fragment data is collected even for low-level components without prior method setup.
4. Data Analysis & Confirmation Criteria:
-
Retention Time: The analyte peak should have a consistent retention time.
-
Precursor Mass Accuracy: The measured exact mass of the molecular ion ([M]⁺˙) must be within ± 3 ppm of the calculated mass (323.9950 u).
-
Isotopic Pattern Fidelity: The measured abundance of the [M+2]⁺˙ ion must be within 10% of the theoretical abundance relative to the [M]⁺˙ ion.
-
Fragment Ion Confirmation: At least two fragment ions from the predicted pathway (e.g., [M-Br]⁺) must be present in the MS/MS spectrum with a mass accuracy of ± 5 ppm.
Analytical Workflow Diagram
Caption: A validated workflow for the identification of this compound.
Conclusion
The structural verification of this compound is a task perfectly suited to the capabilities of high-resolution mass spectrometry. This guide establishes the foundational analytical parameters for its identification, beginning with a theoretically derived HRMS profile. The molecule's calculated exact mass of 323.9950 u, its characteristic bromine isotopic pattern, and its predicted fragmentation pathway centered on the loss of a bromine radical form a unique and verifiable signature.
By following the detailed GC-HRMS protocol outlined herein, researchers can generate high-quality, defensible data. The multi-faceted approach to data verification—combining retention time, precursor mass accuracy, isotopic fidelity, and MS/MS fragment confirmation—constitutes a robust system for ensuring the identity and purity of this critical material science intermediate. This comprehensive analytical strategy empowers scientists to proceed with their research and development efforts with the highest degree of confidence.
References
-
Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 2624315-46-2. Retrieved from [Link]
-
Shimadzu Corporation. (2024). GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami. Retrieved from [Link]
-
Gaie-Levrel, F., et al. (2019). Time-resolved relaxation and fragmentation of polycyclic aromatic hydrocarbons investigated in the ultrafast XUV-IR regime. Communications Chemistry. Retrieved from [Link]
-
L. R. et al. (n.d.). Comprehensive screening of Polycyclic Aromatic Hydrocarbons and similar compounds using GC-APLI-TIMS-TOFMS. Bruker. Retrieved from [Link]
-
Rocchiccioli, F., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylene. Retrieved from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Triphenylene - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Time-resolved relaxation and fragmentation of polycyclic aromatic hydrocarbons investigated in the ultrafast XUV-IR regime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
A Comparative Analysis for Advanced Research: 2-Bromo-3-fluorotriphenylene vs. 2-Bromotriphenylene
Introduction
Triphenylene, a highly stable, planar polycyclic aromatic hydrocarbon (PAH), serves as a foundational scaffold for a new generation of advanced functional materials.[1] Its exceptional π-stacking capabilities and inherent electronic properties make it a prime candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a fluorescent probe.[1][2][3][4] The strategic functionalization of the triphenylene core with halogen atoms is a critical technique for modulating its physicochemical and electronic characteristics.
This guide provides an in-depth comparative analysis of two key halogenated triphenylene derivatives: 2-Bromo-3-fluorotriphenylene and 2-Bromotriphenylene . While both molecules feature a reactive bromine handle, ideal for subsequent synthetic transformations, the presence of an adjacent fluorine atom in the former introduces significant and nuanced alterations to its properties. This comparison is designed for researchers, chemists, and materials scientists to inform the selection of the optimal building block for their specific synthetic and application-driven goals. We will explore their physicochemical properties, delve into the electronic implications of their substituent patterns, compare their reactivity in common synthetic protocols, and discuss their applications in materials science.
Part 1: Physicochemical Properties: A Tale of Two Halogens
The introduction of a fluorine atom onto the triphenylene backbone, adjacent to the bromine, results in predictable changes to the molecule's fundamental physical properties. These differences, summarized in Table 1, primarily stem from the increased molecular weight and the strong polarity of the C-F bond, which influences intermolecular forces and crystal lattice packing.
| Property | This compound | 2-Bromotriphenylene | Rationale for Difference |
| Molecular Formula | C₁₈H₁₀BrF[5] | C₁₈H₁₁Br[6] | Presence of an additional fluorine atom. |
| CAS Number | 2624315-46-2[5] | 19111-87-6[6] | Unique identifier for each distinct chemical structure. |
| Molecular Weight | 325.17 g/mol [5] | 307.19 g/mol [3][7] | The atomic weight of fluorine is higher than that of hydrogen. |
| Melting Point | 168 °C[5] | 132.0 - 136.0 °C[8] | The highly polar C-F bond can lead to stronger intermolecular dipole-dipole interactions and potentially more efficient crystal packing, requiring more energy to disrupt the solid lattice. |
| Appearance | Data not widely available, likely a crystalline solid. | White to off-white powder or crystal.[3][8] | Both are expected to be solids at room temperature due to the large, rigid aromatic system. |
Part 2: The Electronic Landscape: Inductive vs. Resonance Effects
The reactivity and electronic behavior of these molecules are dictated by the interplay of two opposing electronic effects from the halogen substituents: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[9]
-
Inductive Effect (-I): As highly electronegative atoms, both fluorine and bromine withdraw electron density from the aromatic ring through the sigma (σ) bond framework. Fluorine is the most electronegative element, and thus exerts a significantly stronger -I effect than bromine.[9][10]
-
Resonance Effect (+M): The lone pair electrons on the halogens can be delocalized into the π-system of the triphenylene ring. This effect donates electron density, primarily to the ortho and para positions. Effective resonance requires good overlap between the p-orbitals of the halogen and the carbon. The 2p orbital of fluorine overlaps more efficiently with the carbon 2p orbital than the larger 4p orbital of bromine does, making fluorine's +M effect more pronounced.[9]
In 2-Bromotriphenylene , the C-Br bond polarizes the molecule, and its reactivity is well-established for creating advanced materials.[3]
In This compound , the situation is more complex. The fluorine atom's powerful -I effect, located ortho to the bromine, significantly lowers the electron density of the surrounding ring system. This has a direct impact on the carbon atom of the C-Br bond, making it more electron-deficient (more electrophilic). This electronic modulation is the primary driver for the differences in chemical reactivity between the two compounds.
Figure 1. A depiction of the dominant electronic effects in the two molecules. The fluorine atom in this compound exerts a powerful electron-withdrawing inductive effect (-I) on the C-Br bond's local environment.
Part 3: Comparative Reactivity in Cross-Coupling Reactions
The primary synthetic utility of these compounds lies in their use as precursors in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build more complex molecular architectures. The C-Br bond serves as the reactive handle for these transformations.
The key mechanistic step influenced by the molecular structure is the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)). A more electrophilic carbon center at the C-Br bond can facilitate this step, often leading to faster reaction rates.
Due to the strong electron-withdrawing effect of the adjacent fluorine atom, the C2 carbon in This compound is more electron-deficient than its counterpart in 2-Bromotriphenylene . Consequently, this compound is expected to undergo oxidative addition more readily, potentially allowing for milder reaction conditions or reduced catalyst loading.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, self-validating workflow for coupling either triphenylene derivative with an arylboronic acid. The choice of conditions is based on established principles for coupling electron-rich and electron-deficient aryl halides.
Objective: To synthesize a 2-aryltriphenylene derivative.
Materials:
-
2-Bromotriphenylene or this compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene/Ethanol (3:1 v/v)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the triphenylene substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Causality: The use of a Schlenk flask and inert gas (Argon or Nitrogen) is critical because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.
-
-
Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Under a positive pressure of inert gas, add the Toluene/Ethanol solvent mixture, followed by the 2M Na₂CO₃ solution via syringe.
-
Causality: Toluene is an excellent solvent for the aromatic substrates, while the addition of a co-solvent like ethanol can aid in the dissolution of the inorganic base. The aqueous base (Na₂CO₃) is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.
-
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction is monitored by TLC, spotting the reaction mixture against the starting materials. The disappearance of the starting triphenylene halide and the appearance of a new, typically more nonpolar (higher Rf), UV-active spot indicates product formation.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic salts (base, boronic acid byproducts) and any water-soluble impurities. Brine wash helps to remove residual water from the organic phase.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
-
Self-Validation: The purity of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry, which will show the absence of starting material and the expected signals for the desired structure.
-
Figure 2. A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Part 4: Applications in Organic Electronics
Both 2-Bromotriphenylene and this compound are primarily utilized as intermediates for synthesizing more complex molecules for organic electronic devices.[3][4] The triphenylene core provides thermal stability and good charge transport properties, making it an excellent building block for hole-transport layer (HTL) materials and host materials in OLEDs.[3]
The strategic inclusion of fluorine, as seen in derivatives of This compound , is a well-established method in materials science to fine-tune device performance. Fluorination is known to:
-
Lower HOMO/LUMO Energy Levels: The strong electron-withdrawing nature of fluorine can lower the frontier molecular orbital energies, which can improve air stability and facilitate electron injection from the cathode.[11]
-
Enhance Electron Mobility: While triphenylene derivatives are often good hole transporters, fluorination can sometimes enhance electron mobility, leading to more balanced charge transport within a device and higher efficiency.[11]
-
Influence Morphology: The polarity of the C-F bond can influence thin-film morphology and π-stacking, which are critical for efficient charge transport between molecules.
Therefore, the choice between these two precursors often comes down to the desired electronic properties of the final material. 2-Bromotriphenylene serves as a reliable building block for standard triphenylene-based materials, while this compound offers a pathway to fluorinated analogues with potentially enhanced stability and electron-transport characteristics.
Conclusion
While structurally similar, this compound and 2-Bromotriphenylene offer distinct advantages for the discerning researcher.
-
2-Bromotriphenylene is a well-characterized and fundamental building block for accessing a wide range of triphenylene-based materials, particularly those designed for hole transport.[3]
-
This compound represents a more specialized precursor. The ortho-fluorine substituent acts as a powerful electronic modulator, enhancing the reactivity of the C-Br bond in cross-coupling reactions and providing a route to fluorinated materials with fine-tuned electronic properties, such as improved stability and modified charge-injection/transport capabilities.[4][5]
The decision to use one over the other will ultimately be guided by the specific goals of the research program: leveraging the established properties of the core triphenylene scaffold or strategically employing fluorine substitution to push the boundaries of material performance.
References
-
PubChem. (n.d.). 2-Bromotriphenylene. National Center for Biotechnology Information. Retrieved from [Link]
-
Shaanxi Bloom Tech Co., Ltd. (n.d.). This compound CAS 2624315-46-2. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparative study of charge transport properties of halogenated (-Cl, F) triphenylene molecules | Request PDF. Retrieved from [Link]
-
Arborpharm. (n.d.). CAS.2624315-46-2 this compound. Retrieved from [Link]
-
PureSynth. (n.d.). 2-Bromotriphenylene 98.0%(GC). Retrieved from [Link]
-
LookChem. (n.d.). 2-Bromotriphenylene CAS 19111-87-6 2-bromobenzo[8][9]phenanthrene. Retrieved from [Link]
-
National Institutes of Health. (2026). Triphenylene as a versatile scaffold for advanced functional materials. PMC. Retrieved from [Link]
-
PubMed. (2011). The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. Retrieved from [Link]
-
The LAIR at East Texas A&M. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. Retrieved from [Link]
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- 8. 2-Bromotriphenylene CAS 19111-87-6 2-bromobenzo[9,10]phenanthrene CAS no 19111-87-6 2-Bromo Triphenylene, CasNo.19111-87-6 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
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Electrochemical Comparison of Fluorinated vs. Non-Fluorinated Triphenylenes
Triphenylenes are polycyclic aromatic hydrocarbons characterized by their flat, rigid, and highly conjugated
Recent advancements in late-stage functionalization have enabled the synthesis of highly fluorinated triphenylenes, such as 2,3,6,7,10,11-hexaethoxy-1,4,5,8,9,12-hexafluorotriphenylene[4][5]. This guide provides an objective, data-driven comparison of the electrochemical properties of fluorinated versus non-fluorinated triphenylenes, detailing the mechanistic causality behind their divergent behaviors and providing validated protocols for their characterization.
Mechanistic Causality: The Role of Fluorination
The electrochemical divergence between non-fluorinated and fluorinated triphenylenes is rooted in the strong inductive electron-withdrawing effect of the fluorine atom.
-
Non-Fluorinated Triphenylenes (e.g., HAT6): The electron-rich nature of the unsubstituted or alkoxy-substituted aromatic core results in a relatively high Highest Occupied Molecular Orbital (HOMO) energy level. During cyclic voltammetry (CV), these molecules readily undergo reversible one-electron oxidation to form stable radical cations[1]. However, their Lowest Unoccupied Molecular Orbital (LUMO) is highly destabilized, making them notoriously difficult to reduce.
-
Fluorinated Triphenylenes: Introducing fluorine atoms onto the bay or peripheral positions of the triphenylene core fundamentally alters the electron density distribution. The electronegative fluorine atoms inductively pull electron density away from the conjugated
-system. This thermodynamically stabilizes the molecule against oxidation (lowering the HOMO) while simultaneously stabilizing the radical anion state (dramatically lowering the LUMO)[6][7].
The Result: Fluorination shifts the material from a pure p-type semiconductor to an ambipolar or n-type (electron-transporting) material, often narrowing the HOMO-LUMO gap and enabling the molecule to accept electrons at experimentally accessible potentials[7][8].
Comparative Electrochemical Data
The following table summarizes the typical electrochemical parameters derived from cyclic voltammetry and UV-Vis spectroscopy for representative non-fluorinated (e.g., hexakis(n-hexyloxy)triphenylene, HAT6) and fluorinated triphenylene derivatives.
| Parameter | Non-Fluorinated Triphenylenes (e.g., HAT6) | Fluorinated Triphenylenes (e.g., Hexafluoro-HAT) | Causality / Significance |
| HOMO Level | ~ -5.3 eV to -5.5 eV | ~ -5.8 eV to -6.0 eV | Fluorine's inductive effect lowers the HOMO, increasing oxidation resistance. |
| LUMO Level | ~ -1.5 eV to -2.0 eV | ~ -2.7 eV to -3.0 eV | Deepened LUMO stabilizes the radical anion, enabling electron injection. |
| Bandgap ( | ~ 3.8 eV | ~ 3.1 eV to 3.5 eV | Fluorination often narrows the gap, red-shifting the absorption spectra[7]. |
| Oxidation | Reversible (Low potential) | Irreversible / Shifted to higher potential | Harder to extract an electron due to electron deficiency. |
| Reduction | Inaccessible within solvent window | Reversible / Accessible | Easier to inject an electron; critical for n-type organic semiconductors. |
| Charge Transport | p-type (Hole transport)[3] | n-type or Ambipolar[6][8] | Enables use in electron transport layers (ETMs) for OLEDs and photovoltaics. |
Experimental Workflows & Protocols
To ensure scientific integrity, electrochemical characterization must be performed using a self-validating system. Below is the standardized protocol for evaluating the redox properties of triphenylene derivatives via Cyclic Voltammetry (CV).
Protocol: Self-Validating Cyclic Voltammetry (CV)
This protocol utilizes an internal standard to correct for reference electrode drift, ensuring absolute energy levels can be reliably calculated against the vacuum scale.
Materials & Setup:
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (HPLC grade, stored over molecular sieves).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
), recrystallized and dried. -
Electrodes: Glassy carbon working electrode (polished with 0.05 µm alumina slurry), Platinum wire counter electrode,
non-aqueous reference electrode.
Step-by-Step Methodology:
-
Analyte Preparation: Dissolve the triphenylene derivative in the electrolyte solution to achieve a final concentration of 1.0 mM.
-
Degassing: Purge the electrochemical cell with high-purity Argon for 15 minutes to remove dissolved oxygen, which acts as an electrochemical reducible impurity. Maintain an Argon blanket during the measurement.
-
Baseline & Scan: Record the background CV of the blank electrolyte. Then, scan the analyte solution at a sweep rate of 50 mV/s to 100 mV/s.
-
For non-fluorinated species: Scan anodically to observe the reversible oxidation peak[1].
-
For fluorinated species: Scan cathodically to observe the newly accessible reduction peaks.
-
-
Internal Calibration (The Self-Validating Step): After recording the analyte's voltammogram, spike the solution with a small amount of Ferrocene (Fc). Run a final scan to capture both the analyte peaks and the
redox couple. -
Data Extraction: Calculate the HOMO and LUMO energy levels using the onset oxidation (
) and onset reduction ( ) potentials relative to the couple, assuming the absolute energy level of is -4.8 eV vs. vacuum:
Visualizations
Diagram 1: Energy Level & Transport Pathway Shift
The following diagram illustrates the thermodynamic shift in molecular orbital energies upon fluorination.
Caption: Energy level shift: Fluorination lowers HOMO/LUMO, enabling ambipolar/n-type transport.
Diagram 2: Self-Validating Cyclic Voltammetry Workflow
This workflow ensures reproducible and accurate extraction of HOMO/LUMO levels.
Caption: Step-by-step cyclic voltammetry workflow for rigorous electrochemical characterization.
References
-
Triphenylene-based discotic liquid crystals: recent advances ResearchGate[Link]
-
Triphenylene as a versatile scaffold for advanced functional materials National Institutes of Health (NIH)[Link]
-
Dynamics of a Triphenylene Discotic Molecule, HAT6, in the Columnar and Isotropic Liquid Phases ResearchGate[Link]
-
Electro-Functional Octupolar π-Conjugated Columnar Liquid Crystals ResearchGate[Link]
-
アーカイブ - 瀬川グループ - 分子科学研究所 (Synthesis of Hexafluorotriphenylene) Institute for Molecular Science (IMS) [Link]
-
Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling ResearchGate[Link]
-
Investigation on two triphenylene based electron transport materials ResearchGate[Link]
-
Synthesis of Cationic Azatriphenylene Derivatives by Electrochemical Intramolecular Pyridination National Institutes of Health (NIH)[Link]
-
Aryl/fluoroaryl-substituted triphenylene discotic liquid crystals: Synthesis, mesomorphism, and photophysical properties ResearchGate[Link]
-
Design and Synthesis of Three-Dimensional Organic Structures Institute for Molecular Science (IMS)[Link]
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A Comparative Guide to the Regiochemical Validation of 2-Bromo-3-fluorotriphenylene Synthesis for Advanced Research Applications
For researchers and professionals in drug development and materials science, the precise control of molecular architecture is paramount. In the realm of polycyclic aromatic hydrocarbons (PAHs), the specific placement of functional groups on a core structure like triphenylene can dramatically alter its electronic, photophysical, and biological properties. This guide provides an in-depth analysis of a proposed synthetic route for 2-Bromo-3-fluorotriphenylene and, more critically, a comprehensive comparison of analytical methodologies to rigorously validate its regiochemistry.
The triphenylene scaffold is a privileged structure in various applications, from organic light-emitting diodes (OLEDs) to potential anticancer agents. The introduction of a bromine atom and a fluorine atom at specific positions, such as the 2 and 3 positions, is anticipated to modulate its properties in a predictable manner. However, the synthesis of such a specifically substituted triphenylene is not trivial and is often accompanied by the formation of undesired regioisomers. Therefore, a robust analytical workflow is not just a quality control measure but an integral part of the synthetic strategy itself.
Proposed Synthetic Pathway: A Suzuki-Miyaura Cross-Coupling Approach
While a direct, one-pot synthesis of this compound is challenging due to the potential for multiple halogenation sites, a convergent synthesis using a Suzuki-Miyaura cross-coupling reaction offers a more controlled and regioselective approach. This strategy involves the coupling of a suitably functionalized biphenyl boronic acid with a dihalobenzene derivative, followed by an intramolecular cyclization.
Figure 1: Proposed synthetic workflow for this compound via a Suzuki-Miyaura coupling and subsequent intramolecular cyclization.
The rationale for this approach lies in the ability to pre-functionalize the starting materials, thereby directing the regiochemistry of the final product. The choice of palladium catalysts and ligands is crucial for both the cross-coupling and the cyclization steps to ensure high yields and minimize side reactions.
The Critical Challenge: Regiochemical Validation
Even with a well-designed synthesis, the potential for isomeric impurities necessitates a rigorous validation process. The primary regioisomeric impurity of concern would be 2-Bromo-6-fluorotriphenylene, which could arise from alternative cyclization pathways. The following sections compare the most effective analytical techniques for distinguishing between these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Defense
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide unambiguous evidence for the regiochemistry of the synthesized triphenylene.
| NMR Experiment | Expected Outcome for this compound | Expected Outcome for 2-Bromo-6-fluorotriphenylene |
| ¹H NMR | Distinct aromatic signals with characteristic coupling patterns. The protons on the same ring as the substituents will show coupling to both each other and to the fluorine atom. | A different set of aromatic signals with distinct coupling constants. The spatial relationship between the protons and the fluorine atom will be different, leading to different J-couplings. |
| ¹³C NMR | Unique chemical shifts for each carbon atom. The carbon atoms directly bonded to bromine and fluorine will exhibit characteristic shifts. | Different chemical shifts for the carbon atoms, particularly those in the substituted rings. |
| ¹⁹F NMR | A single resonance, confirming the presence of one fluorine environment. | A single resonance, but at a different chemical shift compared to the 3-fluoro isomer. |
| ¹H-¹H COSY | Correlation peaks will reveal which protons are coupled to each other, helping to assign the protons on the triphenylene core. | Different correlation patterns, reflecting the different connectivity of the protons. |
| ¹H-¹³C HSQC | Correlation peaks will link each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton. | Different proton-carbon correlations. |
| ¹H-¹³C HMBC | Long-range correlations (2-3 bonds) between protons and carbons will be crucial for establishing the connectivity across the rings and confirming the positions of the substituents. For the 3-fluoro isomer, a key correlation would be between the proton at C4 and the carbon at C2 (bearing the bromine). | The long-range correlations will be inconsistent with the 2-bromo-3-fluoro structure but consistent with the 2-bromo-6-fluoro structure. |
| ¹H-¹⁹F HOESY | Nuclear Overhauser effect (NOE) correlations between the fluorine atom and nearby protons (e.g., the proton at C4) will provide definitive proof of their spatial proximity. | The absence of an NOE between the fluorine and the proton at C1, but a potential NOE to a proton on a different ring. |
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to assess purity and determine appropriate spectral widths for 2D experiments.
-
2D Experiment Acquisition: Acquire the following 2D NMR spectra:
-
COSY: Use a standard pulse program (e.g., cosygpppqf).
-
HSQC: Use a standard pulse program (e.g., hsqcedetgpsisp2.2) to distinguish between CH, CH₂, and CH₃ groups.
-
HMBC: Use a standard pulse program (e.g., hmbcgplpndqf) and optimize the long-range coupling delay (typically 50-100 ms) to observe 2-3 bond correlations.
-
HOESY: Use a standard pulse program (e.g., noesygpphpp) with a mixing time of 300-800 ms to observe through-space correlations.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Analyze the correlation peaks in each spectrum to piece together the molecular structure and confirm the regiochemistry.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
While MS is excellent for confirming the molecular weight of the product, its utility in distinguishing regioisomers can be limited unless coupled with a fragmentation technique (MS/MS).
| Technique | Expected Outcome for this compound | Expected Outcome for 2-Bromo-6-fluorotriphenylene |
| High-Resolution MS (HRMS) | The molecular ion peak will correspond to the exact mass of C₁₈H₁₀BrF, confirming the elemental composition. | The molecular ion peak will have the same exact mass as the 3-fluoro isomer. |
| Tandem MS (MS/MS) | The fragmentation pattern may show characteristic losses of Br, F, HBr, and HF. The relative intensities of the fragment ions could potentially differ from the 6-fluoro isomer due to the different positions of the substituents. | A similar fragmentation pattern is expected, but subtle differences in fragment ion intensities might be observable under carefully controlled conditions. |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump.
-
Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., on an Orbitrap or TOF instrument) to obtain an accurate mass measurement.
-
Data Analysis: Compare the experimentally determined exact mass with the theoretical exact mass of C₁₈H₁₀BrF.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
For crystalline solids, single-crystal X-ray diffraction provides an unequivocal three-dimensional structure of the molecule, leaving no doubt about the regiochemistry.
| Technique | Expected Outcome for this compound | Expected Outcome for 2-Bromo-6-fluorotriphenylene |
| Single-Crystal X-ray Diffraction | If a suitable single crystal can be grown, the resulting crystal structure will definitively show the bromine atom at the 2-position and the fluorine atom at the 3-position. | The crystal structure would show the bromine at the 2-position and the fluorine at the 6-position. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the experimental data.
-
Structure Analysis: Analyze the refined crystal structure to confirm the atomic connectivity and regiochemistry.
Comparative Analysis and Decision-Making
The choice of analytical techniques will depend on the available instrumentation, the physical properties of the synthesized compound, and the level of certainty required.
Figure 2: Decision-making workflow for the validation of this compound regiochemistry.
In most cases, a thorough NMR analysis, including 2D experiments like HMBC and HOESY, will provide sufficient evidence to confirm the regiochemistry. HRMS is an essential complementary technique to confirm the elemental composition. If any ambiguity remains, or if an indisputable proof of structure is required for regulatory submissions or high-impact publications, single-crystal X-ray crystallography is the ultimate solution, provided that suitable crystals can be obtained.
Conclusion
The synthesis of regiochemically pure this compound presents a significant challenge that underscores the importance of a robust analytical validation strategy. While a convergent synthetic approach can be designed to favor the desired isomer, the potential for side reactions necessitates a multi-technique approach to structural elucidation. A combination of advanced NMR spectroscopy and high-resolution mass spectrometry provides a powerful toolkit for researchers to confidently assign the regiochemistry of their synthesized compounds. For absolute confirmation, single-crystal X-ray crystallography remains the gold standard. By employing the methodologies outlined in this guide, researchers can ensure the scientific integrity of their work and accelerate the development of novel materials and therapeutics based on the triphenylene scaffold.
References
-
Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
NMR Spectroscopy for Structural Elucidation: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Mass Spectrometry in Drug Discovery: Korfmacher, W. A. (2005). Using mass spectrometry for drug metabolism studies. Drug Discovery Today, 10(20), 1357–1364. [Link]
-
Single-Crystal X-ray Crystallography: Massa, W. (2004). Crystal Structure Determination (2nd ed.). Springer. [Link]
A Comprehensive Guide to the Melting Point Determination of 2-Bromo-3-fluorotriphenylene and the Essential Role of Reference Standards
For Researchers, Scientists, and Drug Development Professionals
The characterization of a new chemical entity (NCE) is a foundational step in drug discovery and development.[1][2] Among the fundamental physical properties, the melting point is a critical indicator of purity and identity.[3][4] This guide provides a comprehensive framework for determining the melting point of a novel compound, 2-Bromo-3-fluorotriphenylene, a polycyclic aromatic hydrocarbon with potential applications in organic electronics and pharmaceutical intermediates.[5][6] Given its status as a novel compound, this guide will focus on the rigorous methodology required for its characterization, emphasizing the crucial role of certified reference standards in ensuring data accuracy and integrity.
The Significance of Melting Point in a Regulatory and Research Context
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. Conversely, the presence of impurities typically depresses the melting point and broadens the melting range.[3][7] Therefore, a sharp melting point is a strong indicator of high purity.[8] In the pharmaceutical industry, precise melting point determination is essential for confirming the identity and purity of active pharmaceutical ingredients (APIs), ensuring they meet stringent regulatory standards for safety and efficacy.[4]
For a new chemical entity like this compound, establishing a reliable melting point is a key component of its initial characterization. This data serves as a benchmark for future batches, aids in the development of purification protocols, and is a critical piece of the analytical data package required for regulatory submissions.[9]
Selecting Appropriate Reference Standards
Accurate melting point determination is contingent on a properly calibrated instrument.[10] Calibration is performed using certified reference standards with well-defined melting points.[11] For a novel compound like this compound, which is a polycyclic aromatic hydrocarbon (PAH), it is prudent to select reference standards that bracket the expected melting point. While the exact melting point is unknown, a supplier reports a melting point of 168 °C for this compound.[5] Therefore, a selection of reference standards with melting points around this value is recommended.
Table 1: Recommended USP Melting Point Reference Standards for Calibration
| Reference Standard | Certified Melting Point Range (°C) |
| Vanillin | 81.0 - 83.0 |
| Acetanilide | 114.0 - 116.0 |
| Urea | 132.0 - 135.0 |
| Sulfanilamide | 164.5 - 166.5 |
| Sulfapyridine | 190.0 - 192.0 |
| Caffeine (dried) | 234.0 - 237.0 |
Data sourced from multiple pharmacopeial guidelines.[12][13]
These standards, traceable to primary standards like those from the United States Pharmacopeia (USP), ensure the accuracy and reliability of the melting point apparatus.[11][14]
Experimental Protocol: Melting Point Determination of this compound
This protocol outlines the steps for determining the melting point of a novel compound, incorporating best practices for accuracy and reproducibility.
I. Instrument Calibration Verification
Before analyzing the novel compound, the performance of the melting point apparatus must be verified using certified reference standards.
-
Select at least three USP reference standards that bracket the expected melting point of this compound (e.g., Urea, Sulfanilamide, and Sulfapyridine).[13]
-
Prepare the reference standard samples by finely powdering a small amount.[15]
-
Load the powdered standard into a capillary tube to a height of 2-3 mm.[7][16]
-
Place the capillary tube in the melting point apparatus.
-
Set the heating rate to 1 °C per minute.[13]
-
Record the melting range , defined as the temperature at which the substance first begins to melt to the temperature at which it is completely liquid.[4]
-
Compare the observed melting points with the certified ranges of the reference standards. The instrument is considered calibrated if the measured values are within the specified tolerances.[12]
II. Sample Preparation of this compound
-
Ensure the sample is dry and finely powdered. If necessary, gently crush the crystalline sample with a spatula on a clean, dry surface.[3]
-
Load the powdered sample into a capillary tube to a height of 2-3 mm, ensuring uniform packing by tapping the tube gently.[7][16]
III. Melting Point Determination
-
Initial Rapid Determination (for an unknown compound):
-
Place the capillary tube with this compound into the apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[17]
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.[16]
-
Insert a fresh capillary tube with the sample.
-
Set the initial temperature to about 10-15 °C below the expected melting point.[15][16]
-
Set the heating rate to a slow and controlled 1-2 °C per minute to ensure thermal equilibrium.[4][13]
-
Carefully observe the sample through the magnifying lens.
-
Record the onset of melting: the temperature at which the first drop of liquid appears.[18]
-
Record the clear point: the temperature at which the last solid particle melts.[18]
-
The recorded range between the onset and the clear point is the melting point range.
-
-
Repeat the measurement at least two more times with fresh samples to ensure reproducibility.[10]
Interpreting the Results
-
Sharp Melting Range: A narrow melting range (typically 0.5-2 °C) is indicative of a highly pure compound.[7]
-
Broad Melting Range: A melting range greater than 2 °C suggests the presence of impurities.[3] Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a wider range.
-
Comparison with Literature/Supplier Data: Compare the experimentally determined melting point with any available data. The reported melting point for this compound is 168 °C.[5] A significant deviation from this value could indicate impurities or a different polymorphic form.
Workflow for Melting Point Determination and Analysis
Caption: Workflow for the melting point determination of a novel compound.
Comparison with Alternative Analytical Techniques
While melting point determination is a powerful tool for assessing purity, it should be used in conjunction with other analytical methods for a comprehensive characterization of a new chemical entity like this compound.
Table 2: Comparison of Analytical Techniques for Compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| Melting Point Determination | Purity and Identity | Rapid, inexpensive, and a strong indicator of purity.[8] | Not suitable for amorphous or decomposing solids; less specific than spectroscopic methods. |
| High-Performance Liquid Chromatography (HPLC) | Purity, Quantification of Impurities | High sensitivity and resolution for separating and quantifying components in a mixture.[8] | Requires method development; more expensive and time-consuming than melting point analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular Structure Elucidation | Provides detailed information about the chemical structure and connectivity of atoms. | Requires a larger sample size; can be less sensitive to certain impurities. |
| Mass Spectrometry (MS) | Molecular Weight and Elemental Composition | Highly sensitive for determining the mass of a molecule and its fragments. | Can be destructive to the sample; may not distinguish between isomers. |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions (Melting, Glass Transition, Decomposition) | Provides quantitative data on heat flow associated with thermal events, offering a more detailed thermal profile.[4] | More complex instrumentation and data analysis compared to simple melting point apparatus. |
Decision-Making Framework for Compound Purity
Caption: Decision-making flowchart for assessing the purity of a novel compound.
Conclusion
The determination of the melting point is a fundamental and indispensable technique in the characterization of a new chemical entity such as this compound. A sharp and reproducible melting point, obtained using a properly calibrated instrument, provides a high degree of confidence in the purity of the material. This guide has provided a detailed protocol for the accurate determination of the melting point of this novel compound, emphasizing the critical importance of using certified reference standards for instrument calibration. By integrating this classical method with modern analytical techniques, researchers and drug development professionals can build a robust and comprehensive data package to support the advancement of new chemical entities from the laboratory to clinical applications.
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Pacific BioLabs. (n.d.). Analytical Services to Characterize New Chemical Entities. Retrieved from [Link]
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Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]
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JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
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ResearchGate. (2017, April 4). (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]
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PHARMA DEVILS. (n.d.). SOP-for-Operation-Cleaning-and-Calibration-of-Melting-Point-Apparatus. Retrieved from [Link]
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PMC. (2024, September 17). Editorial: Novel compounds from chemistry to druggable candidates. Retrieved from [Link]
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Briti Scientific. (n.d.). Melting Point Reference Standard. Retrieved from [Link]
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University of South Alabama. (2012, August 16). Melting Point Determination. Retrieved from [Link]
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ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]
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PMC. (n.d.). Identification of Novel Chemical Entities for Adenosine Receptor Type 2A Using Molecular Modeling Approaches. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-3-fluorotriphenylene
This document provides a detailed protocol for the safe handling and disposal of 2-Bromo-3-fluorotriphenylene (CAS No. 2624315-46-2), a halogenated polycyclic aromatic hydrocarbon (PAH). As a compound utilized in advanced organic synthesis, particularly for optoelectronic materials like OLEDs, its unique chemical structure necessitates stringent disposal procedures to ensure laboratory safety and environmental protection.[1] This guide is intended for researchers, chemists, and laboratory managers engaged in the use of this substance.
The core principle for managing waste from halogenated compounds is the prevention of environmental release.[2] Halogenated organic compounds are often persistent and can pose significant environmental risks if not managed correctly.[3] Therefore, all waste streams containing this compound must be treated as hazardous waste and disposed of through a licensed professional service.
Hazard Profile and Chemical Properties
Understanding the inherent risks of a chemical is the foundation of its safe management. While a comprehensive toxicological profile for this compound is not fully established, its classification as a halogenated PAH informs the necessary precautions.[4] Halogenated hydrocarbons and aromatic compounds can present a range of hazards, including irritation to the skin, eyes, and respiratory system, with some being suspected carcinogens.[5][6]
| Property | Data | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 2624315-46-2 | [2] |
| Molecular Formula | C18H10BrF | [2] |
| Molecular Weight | 325.17 g/mol | [2] |
| Physical State | Solid | |
| Known Hazards | As a halogenated aromatic hydrocarbon, potential for skin, eye, and respiratory irritation.[7] Harmful to the aquatic environment.[2] | |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Avoid contact with strong oxidizing agents. |
Personal Protective Equipment (PPE) and Handling
Before handling this compound in any form (pure solid, in solution, or as waste), the following minimum PPE is mandatory. The primary goal is to prevent any direct contact, inhalation, or ingestion.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[7]
-
Hand Protection: Wear nitrile gloves.[5] If prolonged contact is anticipated, consider thicker, chemically resistant gloves and consult your institution's EHS office. Always wash hands thoroughly after handling.
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal workflow. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and can create dangerous chemical incompatibilities.[5][10]
Step 1: Designate a Hazardous Waste Container
-
Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on, vapor-tight cap.[5][11]
-
This container must be designated exclusively for "Halogenated Organic Waste." [5][10] Never mix with non-halogenated solvents, acids, bases, or oxidizers.[10][11][12]
Step 2: Affix a Hazardous Waste Label
-
Before adding any waste, label the container clearly with the words "Hazardous Waste." [10]
-
List all chemical constituents by their full name (e.g., "this compound," "Dichloromethane," etc.). Do not use abbreviations or chemical formulas.[5]
-
Maintain a running list of contents and their approximate percentages.
Step 3: Accumulate Waste Safely
-
Add waste to the container inside a chemical fume hood.
-
Keep the container securely closed at all times, except when actively adding waste.[5][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store the waste container in a designated satellite accumulation area, away from heat sources or direct sunlight.[13]
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely. The following procedures apply to small spills contained within a chemical fume hood.
Protocol for Small Spill Management:
-
Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ensure Ventilation: Keep the fume hood running.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use paper towels for large spills of solvent.
-
Collect: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into your designated "Halogenated Organic Waste" container using spark-proof tools.[14]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone) to remove any remaining residue. Place the wipe into the waste container.
-
Final Clean: Perform a final cleaning of the surface with soap and water.[15] Dispose of these cleaning materials as regular trash unless grossly contaminated.
-
Dispose: Seal the waste container and arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[15]
Personnel Decontamination:
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[16] Remove contaminated clothing. If irritation persists, seek medical attention.
-
If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
Final Disposal Pathway
The ultimate disposal of this compound waste is a regulated process that must not be undertaken by laboratory personnel.
-
Institutional EHS: All hazardous waste must be managed through your organization's EHS (or equivalent) department. They will coordinate with licensed hazardous waste contractors for proper disposal.
-
High-Temperature Incineration: The standard and accepted disposal method for halogenated organic waste is high-temperature incineration at a specialized facility equipped with flue gas scrubbers.[14][15][17] This process is necessary to ensure the complete destruction of the stable carbon-halogen and aromatic ring structures, preventing their release into the environment.[17]
-
Regulatory Compliance: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. This includes regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[17][18]
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Waste Disposal Workflow for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-fluorotriphenylene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluorotriphenylene (CAS 2624315-46-2). As a complex halogenated polycyclic aromatic hydrocarbon (PAH), this compound requires a rigorous and well-understood safety protocol. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety and compliance in your laboratory.
Hazard Analysis: Understanding the Intrinsic Risks
While a comprehensive, peer-reviewed toxicological profile for this compound is not widely available, its structural class—a brominated and fluorinated derivative of triphenylene—provides a strong basis for a presumptive hazard assessment. Triphenylene belongs to the family of polycyclic aromatic hydrocarbons (PAHs), many of which are known or suspected carcinogens.[1] The introduction of halogen atoms (bromine and fluorine) can further alter the molecule's reactivity and toxicological profile.
Therefore, we must operate under the assumption that this compound presents the following potential hazards:
-
High Chronic Toxicity: Potential carcinogen, mutagen, and reproductive toxin, consistent with other halogenated PAHs.[2]
-
Skin and Eye Irritation: Likely to cause irritation upon direct contact. Similar brominated compounds are classified as skin and eye irritants.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of the powdered form or aerosols may cause respiratory irritation.[3][4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[6]
Given these risks, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is mandatory for ensuring operator safety and environmental protection.
Core Protective Equipment: A Multi-Barrier Approach
The selection of PPE is dictated by the potential routes of exposure: inhalation, dermal contact, and eye contact.[7] The following table outlines the minimum required PPE for handling this compound in a research setting.
| Protection Type | Task: Weighing & Handling Solids | Task: Preparing Solutions & Wet Chemistry | Rationale & Key Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | Certified Chemical Fume Hood | The primary barrier to prevent inhalation of powders or vapors. All manipulations must be performed within the hood. |
| Hand Protection | Double Gloving: Nitrile (inner) + Neoprene or Butyl Rubber (outer) | Double Gloving: Nitrile (inner) + Neoprene or Butyl Rubber (outer) | Aromatic compounds can degrade standard nitrile gloves. Double gloving with a more robust outer layer provides superior chemical resistance and protection against tears.[8] |
| Eye & Face Protection | Chemical Splash Goggles with Side Shields | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against dust and splashes.[9] A face shield is mandatory when handling liquids to protect the entire face from splashes.[8][10] |
| Body Protection | Long-Sleeved, Knee-Length Lab Coat | Chemical-Resistant Apron over Lab Coat | A lab coat is the minimum requirement.[9] A chemical-resistant apron adds a necessary impermeable barrier during liquid handling. |
| Respiratory Protection | N95 Respirator (if weighing outside a powder-containment hood) | Not typically required if work is performed in a fume hood. | An N95 or higher-rated respirator should be used to prevent inhalation of fine powders if a specialized containment hood is not used. |
| Foot Protection | Closed-toe, non-permeable shoes | Closed-toe, non-permeable shoes | Standard laboratory policy to protect against spills and dropped objects.[9] |
Operational Plan: From Receipt to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory. The following workflow is designed to minimize exposure at every step.
Experimental Workflow: Safe Handling Protocol
Caption: Safe handling workflow for this compound.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Lab Coat: Fasten completely.
-
Inner Gloves (Nitrile): Select the correct size and check for rips or tears.
-
Outer Gloves (Neoprene/Butyl): Pull cuffs over the sleeves of the lab coat.
-
Goggles: Ensure a snug fit.
-
Face Shield (if applicable): Position over goggles.
Doffing (Taking Off) PPE: The goal is to avoid contaminating yourself with any residue on the outside of your gear.
-
Decontaminate Outer Gloves: If grossly contaminated, wipe down with an appropriate solvent (e.g., isopropanol) into a waste container while still wearing them.
-
Remove Face Shield: Handle by the back strap.
-
Remove Outer Gloves: Peel one glove off by turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately into hazardous waste.
-
Remove Lab Coat: Unbutton and roll it away from your body, ensuring the contaminated exterior is folded inward.
-
Remove Goggles: Handle by the strap.
-
Remove Inner Gloves: Use the same technique as for the outer gloves.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Disposal Plan: Environmental Stewardship
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent liners, and any unreacted compound. It should be collected in a clearly labeled, sealed waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled, and sealed hazardous waste container for halogenated organic compounds.
-
Disposal Method: The primary disposal route for brominated aromatic compounds is high-temperature incineration at a licensed hazardous waste facility equipped with scrubbers and emission control systems to manage harmful by-products.[11] Never discharge this material into the sewer system.
By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research and the environment.
References
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response.
-
2-BROMO-3,3,3-TRIFLUOROPROPENE - Safety Data Sheet - ChemicalBook.
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Understanding Solvents and PPE for Chemical Safety.
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Proper Protective Equipment - Chemistry LibreTexts.
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Industry Applications: Chemical PPE for Pharma, AgriChem, Oil & Gas, Paints, and Labs.
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How to Choose PPE for Chemical Work.
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Method for the bromination of aromatic compound - Google Patents.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
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SAFETY DATA SHEET - Fisher Scientific.
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SAFETY DATA SHEET.
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Bromination Process For Disposal Of Spilled Hazardous Materials - EPA.
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SAFETY DATA SHEET - Apollo Scientific.
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Safety Data Sheet - ChemScene.
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SAFETY DATA SHEET.
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Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - MDPI.
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This compound CAS 2624315-46-2 - Shaanxi Bloom Tech Co., Ltd.
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Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
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Method 610: Polynuclear Aromatic Hydrocarbons - EPA.
-
CODE OF PRACTICE FOR THE REDUCTION OF CONTAMINATION OF FOOD WITH POLYCYCLIC AROMATIC HYDROCARBONS (PAH) FROM SMOKING AND DIREC.
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Identification of specific halogenated polycyclic aromatic hydrocarbons in surface soils of petrochemical, flame retardant, and electronic waste dismantling industrial parks - Journal of Hazardous Materials.
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Polycyclic Aromatic Hydrocarbons - 3M.
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PAH analysis – overview of EU regulations and testing requirements - Measurlabs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
